3,4,5,6-Tetrahydrophthalic anhydride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61333. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalic Anhydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetrahydro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMBJOWWRLZEMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075298 | |
| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2426-02-0 | |
| Record name | 3,4,5,6-Tetrahydrophthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2426-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5,6-Tetrahydrophthalic acid anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2426-02-0 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61333 | |
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| Record name | 2426-02-0 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Isobenzofurandione, 4,5,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6-tetrahydrophthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5,6-TETRAHYDROPHTHALIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01D3M89A2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3,4,5,6-Tetrahydrophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the primary synthesis pathway for 3,4,5,6-tetrahydrophthalic anhydride (B1165640), a crucial intermediate in various industrial applications, including the production of pesticides, resins, and pharmaceuticals.[1][2] This document outlines the core chemical reactions, provides detailed experimental protocols, presents quantitative data for process optimization, and includes key characterization data for the synthesized compounds.
Introduction
3,4,5,6-Tetrahydrophthalic anhydride (THPA), with the CAS number 2426-02-0, is a white to light yellow crystalline solid.[2] It is a pivotal building block in organic synthesis, primarily utilized as a curing agent for epoxy resins, in the manufacture of unsaturated polyester (B1180765) resins, and as a key raw material for certain pesticides and pharmaceuticals.[1][2] The synthesis of this compound is a well-established process that primarily involves a two-step reaction sequence: a Diels-Alder reaction followed by a catalytic isomerization.
Core Synthesis Pathway
The principal route for the synthesis of this compound involves two key transformations:
-
Diels-Alder Reaction: The synthesis commences with the [4+2] cycloaddition reaction between 1,3-butadiene (B125203) and maleic anhydride. This reaction forms cis-1,2,3,6-tetrahydrophthalic anhydride (also known as Δ⁴-tetrahydrophthalic anhydride).
-
Isomerization: The initially formed Δ⁴-isomer is then subjected to catalytic isomerization to yield the thermodynamically more stable this compound (Δ¹-tetrahydrophthalic anhydride).[3]
The overall synthesis pathway is depicted in the following diagram:
Experimental Protocols
Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride (Diels-Alder Reaction)
This procedure is adapted from established laboratory syntheses.[4]
Materials:
-
Maleic anhydride
-
1,3-Butadiene (can be generated in situ from 3-sulfolene)
-
Anhydrous benzene (B151609) or toluene (B28343) (solvent)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Gas inlet tube
-
Thermometer
-
Reflux condenser
Procedure:
-
In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser.
-
Charge the flask with maleic anhydride and the chosen solvent (e.g., 500 mL of dry benzene for 2 moles of maleic anhydride).
-
Begin stirring and gently heat the mixture to approximately 50°C to dissolve the maleic anhydride.
-
Introduce a steady stream of 1,3-butadiene gas through the gas inlet tube.
-
The reaction is exothermic, and the temperature will rise. Maintain the temperature between 70-75°C.
-
Continue the addition of butadiene for 2-3 hours, or until the reaction is complete (indicated by a decrease in the absorption of butadiene).
-
Once the reaction is complete, cool the solution to room temperature and then place it in an ice bath to induce crystallization of the product.
-
Collect the crystalline cis-1,2,3,6-tetrahydrophthalic anhydride by vacuum filtration.
-
Wash the crystals with a cold, non-polar solvent such as petroleum ether.
-
Dry the product in a vacuum oven.
Quantitative Data for Diels-Alder Reaction:
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzene | 50-75 | 2-2.5 | 93-97 | [4] |
| Toluene | Reflux | 0.75 | High | Chemistry Online, 2022 |
| Xylene | Reflux | 0.75 | High | Chemistry Online, 2022 |
Step 2: Isomerization of cis-1,2,3,6-Tetrahydrophthalic Anhydride
This protocol is based on a patented industrial process.[3]
Materials:
-
cis-1,2,3,6-Tetrahydrophthalic anhydride
-
Palladium-based catalyst (e.g., palladium on carbon, palladium chloride)
-
Co-catalyst: Inorganic salt (e.g., alkali or alkaline earth metal halide, nitrate, or phosphate) and/or a sulfur compound.[3]
Equipment:
-
Reaction vessel suitable for heating under an inert atmosphere
-
Heating mantle with temperature controller
-
Mechanical stirrer
Procedure:
-
Charge the reaction vessel with cis-1,2,3,6-tetrahydrophthalic anhydride.
-
Add the palladium catalyst and the co-catalyst.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) with stirring. The typical reaction temperature ranges from 130°C to 260°C, with a preferred range of 150°C to 200°C.[3]
-
Maintain the reaction at the desired temperature for a period of 4 to 20 hours.[3]
-
Monitor the progress of the reaction by a suitable analytical method (e.g., GC or NMR).
-
Upon completion, cool the reaction mixture.
-
Separate the catalyst from the product by filtration or decantation. The resulting liquid is the crude this compound.
Experimental Workflow for Isomerization:
Purification
The crude this compound can be purified by distillation under reduced pressure or by recrystallization.[3] A patented method for purification involves treating the crude product to remove impurities like unreacted starting material and by-products such as phthalic anhydride and hexahydrophthalic anhydride.[5]
Purification Protocol (based on Patent EP0432797B1): [5]
-
The crude product containing 1-15% impurities is treated with water and/or an alcohol at a temperature between 50°C and 160°C. This selectively hydrolyzes or forms monoesters of the contaminating anhydrides.[5]
-
The resulting dicarboxylic acids or monoesters are more soluble in the aqueous/alcoholic medium than the desired product.
-
The this compound can then be separated as a solid by filtration, or the entire mixture can be dissolved at a higher temperature and the desired product selectively crystallized upon cooling.[5]
-
This process can yield a product with a purity exceeding 99.9%.[5]
Characterization of Products
Table 1: Spectroscopic Data for cis-1,2,3,6-Tetrahydrophthalic Anhydride
| Technique | Data | Reference |
| ¹H NMR | Available | [6] |
| ¹³C NMR | Available | ChemicalBook |
| Mass Spec | Available | [7] |
| IR | Available | NIST Chemistry WebBook |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Available | PubChem |
| ¹³C NMR | Available | [8] |
| Mass Spec | Available | [9] |
| IR | Available | NIST Chemistry WebBook |
Industrial Significance and Applications
This compound is a vital industrial chemical. Its primary application is as an intermediate in the production of the pyrethroid insecticide, Tetramethrin.[2] Furthermore, it serves as a crucial component in the formulation of unsaturated polyester resins and as a curing agent for epoxy resins, which are widely used in coatings, adhesives, and plastics.[2] The global market for this compound is experiencing steady growth, driven by the expansion of these key industries.[2]
Disclaimer: The experimental protocols provided are for informational purposes only and should be carried out by qualified professionals in a well-equipped laboratory, adhering to all necessary safety precautions.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. US4273719A - Process for preparing 3,4,5,6-tetrahydrophthalic anhydrides or derivatives thereof - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP0432797B1 - Process for purification of this compound - Google Patents [patents.google.com]
- 6. cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5) 1H NMR spectrum [chemicalbook.com]
- 7. cis-1,2,3,6-Tetrahydrophthalic anhydride [webbook.nist.gov]
- 8. This compound(2426-02-0) 13C NMR spectrum [chemicalbook.com]
- 9. This compound [webbook.nist.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3,4,5,6-Tetrahydrophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3,4,5,6-Tetrahydrophthalic anhydride (B1165640) (THPA), a significant industrial chemical intermediate. The information is presented to be a valuable resource for professionals in research, science, and drug development, offering detailed data, experimental methodologies, and visual representations of key processes.
Core Physicochemical Properties
3,4,5,6-Tetrahydrophthalic anhydride is a white crystalline solid at room temperature.[1] It is a cyclic dicarboxylic anhydride with the chemical formula C₈H₈O₃.[2][3] This compound is a crucial building block in the synthesis of various organic molecules, particularly in the production of unsaturated polyester (B1180765) resins, epoxy resin curing agents, and the pyrethroid insecticide Tetramethrin.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical properties of this compound.
| Identifier | Value | Reference |
| CAS Number | 2426-02-0 | [2] |
| Molecular Formula | C₈H₈O₃ | [2] |
| Molecular Weight | 152.15 g/mol | [3][5] |
| IUPAC Name | 4,5,6,7-tetrahydro-2-benzofuran-1,3-dione |
| Property | Value | Reference |
| Melting Point | 69-73 °C | [5][6] |
| Boiling Point | 145-155 °C @ 4-5 Torr; 302.3 ± 11.0 °C @ 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Flash Point | 146.1 ± 16.5 °C | [1] |
| Water Solubility | Reacts with water | [7] |
| Solubility in Organic Solvents | Soluble in benzene; Slightly soluble in petroleum ether and ethyl ether. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory techniques and can be adapted for specific experimental setups.
Melting Point Determination (Capillary Method)
This protocol is adapted from the ASTM E324 standard test method for determining the melting point of organic chemicals.[8][9]
Objective: To determine the melting point range of this compound.
Materials:
-
This compound, finely powdered and dried
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Thermometer calibrated to a traceable standard
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is thoroughly dry and in the form of a fine powder.[10] If necessary, grind the crystals using a mortar and pestle.
-
Capillary Tube Packing: Pack the capillary tube with the powdered sample to a height of 2-4 mm by tapping the sealed end on a hard surface.[11]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point (around 55-60°C). Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Observation: Record the temperature at which the first liquid droplet is observed (the initial melting point) and the temperature at which the entire solid has melted into a clear liquid (the final melting point). The range between these two temperatures is the melting point range.[12]
-
Replicate Measurements: Perform at least two more determinations to ensure the reproducibility of the results.
Boiling Point Determination (Micro-scale Method)
This method is suitable for determining the boiling point of small quantities of liquid organic compounds. Since this compound is a solid at room temperature, it must first be melted.
Objective: To determine the boiling point of this compound.
Materials:
-
This compound
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Sample Preparation: Place a small amount (approximately 0.5 g) of this compound into the small test tube.
-
Capillary Inversion: Place the capillary tube, with its open end down, into the test tube containing the sample.
-
Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath. Heat the bath gently.
-
Observation: As the temperature rises, the anhydride will melt and then begin to boil. A steady stream of bubbles will emerge from the open end of the capillary tube.
-
Cooling and Measurement: Once a continuous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[13]
-
Pressure Correction: Record the atmospheric pressure at the time of the measurement. If the pressure is not 760 mmHg, a correction may be necessary.
Solubility Determination
This protocol is based on the OECD Guideline 105 for testing the water solubility of chemicals.[14][15] Given that this compound reacts with water, this procedure will characterize its reactivity and the solubility of the resulting hydrolysis product, tetrahydrophthalic acid.
Objective: To assess the solubility and reactivity of this compound in water and organic solvents.
Materials:
-
This compound
-
Distilled water
-
Selected organic solvents (e.g., benzene, petroleum ether, ethyl ether)
-
Test tubes with stoppers
-
Vortex mixer or shaker
-
Analytical balance
Procedure (Water Reactivity/Solubility):
-
Preliminary Test: Add approximately 10 mg of this compound to a test tube containing 1 mL of distilled water at 20°C.
-
Mixing: Stopper the test tube and shake vigorously for 1 minute.
-
Observation: Observe any changes, such as dissolution, evolution of heat, or changes in pH (using pH paper), which would indicate a reaction. The anhydride is expected to hydrolyze to tetrahydrophthalic acid.
-
Equilibration: For a more quantitative assessment of the resulting acid's solubility, prepare a saturated solution by adding an excess of the anhydride to water and stirring at a constant temperature (e.g., 20°C) for 24 hours.
-
Analysis: After equilibration, centrifuge or filter the solution and determine the concentration of the dissolved acid using a suitable analytical method, such as titration.
Procedure (Organic Solvents):
-
Solvent Screening: In separate test tubes, add approximately 10 mg of this compound to 1 mL of each selected organic solvent.
-
Mixing and Observation: Stopper and shake each test tube. Observe the extent of dissolution at room temperature.
-
Qualitative Assessment: Classify the solubility as soluble, slightly soluble, or insoluble based on visual inspection.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships related to this compound.
Caption: Synthesis and Purification Workflow for this compound.
Caption: Logical Relationships of this compound.
References
- 1. innospk.com [innospk.com]
- 2. This compound [webbook.nist.gov]
- 3. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Global this compound Market Insights - Industry Share, Sales Projections, and Demand Outlook 2024-2030 [qyresearch.in]
- 5. 3,4,5,6-テトラヒドロフタル酸無水物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 2426-02-0 [chemicalbook.com]
- 7. TETRAHYDROPHTHALIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. store.astm.org [store.astm.org]
- 9. infinitalab.com [infinitalab.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 14. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com.sg]
- 15. oecd.org [oecd.org]
Spectroscopic Profile of 3,4,5,6-Tetrahydrophthalic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3,4,5,6-tetrahydrophthalic anhydride (B1165640) (CAS No. 2426-02-0), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Chemical Structure and Properties
-
IUPAC Name: 4,5,6,7-tetrahydro-2-benzofuran-1,3-dione[1]
-
Appearance: White crystalline solid.
Spectroscopic Data
The following tables summarize the key spectral data for 3,4,5,6-tetrahydrophthalic anhydride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.4 | m | 4H | -CH₂- (allylic) |
| ~1.7 | m | 4H | -CH₂- |
Note: Specific chemical shift values can vary slightly depending on the solvent and instrument frequency.
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (carbonyl) |
| ~137 | C=C (alkene) |
| ~22 | -CH₂- |
| ~20 | -CH₂- |
Note: The exact chemical shifts for the aliphatic carbons can vary.
Infrared (IR) Spectroscopy
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1850 & ~1780 | Strong | C=O stretching (anhydride, symmetric and asymmetric) |
| ~1230 | Strong | C-O-C stretching (anhydride) |
| ~2940 | Medium | C-H stretching (aliphatic) |
| ~1670 | Medium | C=C stretching (alkene) |
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum
| m/z | Relative Intensity (%) | Assignment |
| 152 | Moderate | [M]⁺ (Molecular Ion) |
| 108 | High | [M - CO₂]⁺ |
| 79 | Base Peak | [C₆H₇]⁺ |
| 80 | High | [C₆H₈]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented above.
NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
The solution is then transferred to a standard 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
¹H NMR:
-
The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width is set to cover the expected proton chemical shift range (typically 0-12 ppm).
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR:
-
A proton-decoupled ¹³C spectrum is acquired.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
The spectral width is set to encompass the carbon chemical shift range (typically 0-200 ppm).
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is ground to a fine powder using an agate mortar and pestle.
-
Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.
-
The sample and KBr are thoroughly mixed and ground together.
-
A portion of the mixture is transferred to a pellet press, and pressure is applied to form a thin, transparent pellet.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Sample Introduction and Ionization:
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Electron Ionization (EI): The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2]
Instrumentation and Data Acquisition:
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
Data Interpretation and Structural Correlation
The following diagram illustrates the relationship between the observed spectral data and the chemical structure of this compound.
Caption: Relationship between the chemical structure of this compound and its spectral data.
References
An In-depth Technical Guide on the Hydrolysis of 3,4,5,6-Tetrahydrophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of 3,4,5,6-tetrahydrophthalic anhydride (B1165640), a critical reaction in various industrial and pharmaceutical applications. Due to the limited availability of specific kinetic data for this compound, this guide draws upon established principles from analogous cyclic anhydrides, such as phthalic anhydride and acetic anhydride, to provide a thorough understanding of the reaction mechanism, influencing factors, and experimental protocols for its study.
Core Mechanism of Hydrolysis
The hydrolysis of 3,4,5,6-tetrahydrophthalic anhydride proceeds via a nucleophilic acyl substitution mechanism. In this reaction, a water molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. This process results in the opening of the anhydride ring to form the corresponding dicarboxylic acid, cis-1,2-cyclohex-4-ene-dicarboxylic acid. The reaction can be catalyzed by both acids and bases.
Under neutral conditions, water acts as a weak nucleophile. The reaction rate can be significantly increased by the presence of acidic or basic catalysts.
-
Acid Catalysis: In an acidic medium, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.
-
Base Catalysis: Under basic conditions, the hydroxide (B78521) ion, a much stronger nucleophile than water, directly attacks the carbonyl carbon. Alternatively, a general base can deprotonate water, increasing its nucleophilicity.
It is noteworthy that some contaminating phthalic anhydrides are known to be more readily hydrolyzed than this compound, suggesting a degree of kinetic stability for the title compound under certain conditions[1]. Nevertheless, the hydrolysis of tetrahydrophthalic anhydride is expected to be a relatively rapid process in aqueous environments[2]. The reaction is exothermic and can become violent if local heating accelerates the rate[3].
Quantitative Data Summary
| Parameter | Phthalic Anhydride | Acetic Anhydride | This compound (Expected Trend) |
| Hydrolysis Half-life | Approx. 1.5 - 2.7 minutes[2] | Varies with conditions | Expected to be relatively rapid, but potentially slower than phthalic anhydride. |
| Reaction Order | Pseudo-first-order in excess water[4] | Pseudo-first-order in excess water[4] | Expected to follow pseudo-first-order kinetics in excess water. |
| Catalysis | Acid and Base Catalyzed[5] | Acid and Base Catalyzed | Expected to be susceptible to both acid and base catalysis. |
| Effect of Temperature | Rate increases with temperature | Rate increases with temperature | The rate of hydrolysis is expected to increase with temperature. |
Experimental Protocols
The study of this compound hydrolysis can be conducted using various analytical techniques. The choice of method depends on the specific kinetic and thermodynamic information desired.
Fourier Transform Infrared (FT-IR) Spectroscopy
Objective: To monitor the disappearance of the anhydride and the appearance of the dicarboxylic acid in real-time.
Methodology:
-
Calibration: Prepare standard solutions of known concentrations of this compound and its corresponding dicarboxylic acid in a suitable solvent (e.g., a dioxane-water mixture).
-
Spectral Acquisition: Acquire FT-IR spectra for each standard solution to identify characteristic peaks for the anhydride (e.g., C=O stretching bands around 1780 and 1850 cm⁻¹) and the carboxylic acid (e.g., C=O stretching around 1700 cm⁻¹ and broad O-H stretching).
-
Reaction Monitoring: Initiate the hydrolysis reaction in a thermostated cell by adding a known amount of water to a solution of the anhydride.
-
Data Acquisition: Record FT-IR spectra at regular time intervals throughout the reaction.
-
Data Analysis: By monitoring the change in the absorbance of the characteristic peaks over time, the concentrations of the reactant and product can be determined, allowing for the calculation of the reaction rate constant.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide detailed structural information and monitor the concentration of reactants and products over time.
Methodology:
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., acetone-d6) in an NMR tube.
-
Initial Spectrum: Acquire a proton or carbon-13 NMR spectrum of the starting material to identify characteristic chemical shifts.
-
Initiation of Hydrolysis: Add a precise amount of D₂O to the NMR tube to initiate the hydrolysis reaction. The use of D₂O helps to suppress the large water signal in proton NMR.
-
Time-course Measurement: Acquire a series of NMR spectra at regular intervals.
-
Data Analysis: Integrate the signals corresponding to the anhydride and the resulting dicarboxylic acid to determine their relative concentrations at each time point. This data can then be used to determine the reaction kinetics.
pH-Stat Titration
Objective: To measure the rate of hydrolysis by monitoring the production of the acidic product.[4][6]
Methodology:
-
Instrumentation Setup: Calibrate a pH meter and an automatic titrator.
-
Reaction Setup: In a thermostated reaction vessel, dissolve a known quantity of this compound in a suitable solvent mixture.
-
Titration: Set the pH-stat to a constant pH value. As the hydrolysis proceeds, the formed dicarboxylic acid will cause a decrease in pH. The automatic titrator will add a standardized basic solution (e.g., NaOH) to maintain the preset pH.[7]
-
Data Recording: The volume of titrant added is recorded as a function of time.
-
Data Analysis: The rate of addition of the base is directly proportional to the rate of formation of the carboxylic acid, which in turn reflects the rate of hydrolysis of the anhydride. This allows for the determination of the reaction rate constant.
Isothermal Calorimetry
Objective: To determine the thermodynamic parameters (enthalpy of reaction) and kinetics of the hydrolysis.
Methodology:
-
Calorimeter Setup: Calibrate the isothermal calorimeter.
-
Reaction Initiation: In the calorimeter cell, inject a known amount of water into a solution of this compound in a suitable solvent.
-
Heat Flow Monitoring: The calorimeter measures the heat flow produced by the exothermic hydrolysis reaction as a function of time.
-
Data Analysis: The total heat evolved gives the enthalpy of the reaction. The rate of heat evolution is proportional to the reaction rate, from which kinetic parameters such as the rate constant and activation energy can be derived.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: General mechanism of this compound hydrolysis.
Caption: Experimental workflow for FT-IR analysis of hydrolysis.
References
- 1. EP0432797B1 - Process for purification of this compound - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. TETRAHYDROPHTHALIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Theoretical and Experimental Properties of 3,4,5,6-Tetrahydrophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental properties of 3,4,5,6-tetrahydrophthalic anhydride (B1165640). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the chemistry, properties, and applications of this versatile molecule.
Introduction
3,4,5,6-Tetrahydrophthalic anhydride (THPA) is a cyclic dicarboxylic anhydride that serves as an important intermediate in organic synthesis.[1] With the chemical formula C₈H₈O₃, it is a white to light yellow crystalline solid.[2][1] This compound and its isomers are utilized in the production of resins, pesticides, and as a precursor in the synthesis of various organic molecules, including those with potential pharmacological activity.[2][1][3] Understanding the interplay between its theoretical and experimentally determined properties is crucial for its effective application in research and development.
Physicochemical Properties: Theoretical vs. Experimental Data
The following tables summarize the key theoretical and experimental physicochemical properties of this compound.
Table 1: General and Physical Properties
| Property | Theoretical/Computed Value | Experimental Value | Citations |
| Molecular Formula | C₈H₈O₃ | C₈H₈O₃ | [4][5][6][7] |
| Molecular Weight | 152.15 g/mol | 152.147 g/mol | [2][5][8] |
| Appearance | - | White to light yellow crystalline powder/solid | [2][1] |
| Melting Point | - | 69-73 °C | [2][4][9] |
| Boiling Point | 302.3 ± 11.0 °C at 760 mmHg | 145-155 °C at 4-5 Torr | [2][10] |
| Density | 1.3 ± 0.1 g/cm³ | - | [2][1] |
| Water Solubility | - | Reacts with water | [10][11] |
| Solubility | - | Sparingly soluble in chloroform (B151607) and DMSO | [4] |
| Flash Point | 146.1 ± 16.5 °C | - | [2] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | - | [2] |
| Refractive Index | 1.534 | - | [2] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Theoretical Information | Experimental Data | Citations |
| ¹H NMR | Signals corresponding to the protons on the cyclohexene (B86901) ring and adjacent to the carbonyl groups. | Chemical shifts are observed for the different protons in the molecule. | [12][13] |
| ¹³C NMR | Signals for the carbonyl carbons, the double bond carbons, and the saturated carbons in the ring. | Chemical shifts: δ 26.1, 39.3, 125.5, 174.7. | [14][15] |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=O stretching in an anhydride, C=C stretching, and C-H stretching. | C=O stretching around 1780 and 1850 cm⁻¹, C-H stretching just below 3000 cm⁻¹. | [16][11] |
| Mass Spectrometry (MS) | Molecular ion peak at m/z = 152. | Molecular ion peak observed at m/z = 152. | [7][17] |
Table 3: Crystallographic Data
| Parameter | Theoretical Information | Experimental Data | Citations |
| Crystal System | - | Orthorhombic | [18] |
| Space Group | - | Pbca | [18] |
| Conformation | The cyclohexene ring is predicted to adopt a half-chair conformation. | The cyclohexene ring adopts a half-chair conformation in the crystal structure. | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound.
Synthesis
The synthesis of this compound is typically achieved through a two-step process: the Diels-Alder reaction to form its isomer, cis-1,2,3,6-tetrahydrophthalic anhydride, followed by isomerization.
Step 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride via Diels-Alder Reaction [19]
-
Materials: Maleic anhydride, Butadiene, Dry benzene (B151609), Petroleum ether.
-
Apparatus: A three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser.
-
Procedure:
-
In a well-ventilated fume hood, place 196 g (2 moles) of maleic anhydride and 500 ml of dry benzene into the three-necked flask.[19]
-
Begin stirring and gently heat the mixture with a water bath.
-
Introduce a rapid stream of butadiene gas (0.6–0.8 L/min) through the gas inlet tube.[19]
-
Once the solution temperature reaches 50°C, remove the water bath. The exothermic reaction will cause the temperature to rise to 70-75°C.[19]
-
Continue the butadiene addition for 2-2.5 hours, reducing the flow rate as the reaction proceeds.
-
Pour the hot solution into a beaker and allow it to cool, then place it in an ice bath (0-5°C) overnight to facilitate crystallization.[19]
-
Collect the crystalline product by vacuum filtration on a Büchner funnel and wash with 250 ml of petroleum ether.[19]
-
A second crop of crystals can be obtained by adding more petroleum ether to the filtrate.
-
Dry the combined product in an oven at 70-80°C to a constant weight. The expected yield is 93-97%.[19]
-
Step 2: Isomerization to this compound [5]
-
Materials: cis-1,2,3,6-Tetrahydrophthalic anhydride, Palladium catalyst, Inorganic salt (e.g., alkali metal halide) or a sulfur compound.
-
Apparatus: A reaction vessel suitable for heating under an inert atmosphere.
-
Procedure:
-
Charge the reaction vessel with cis-1,2,3,6-tetrahydrophthalic anhydride.
-
Add a catalytic amount of a palladium catalyst and an inorganic salt or sulfur compound.
-
Heat the reaction mixture to a temperature between 130°C and 260°C (preferably 150-200°C).[5]
-
Maintain the reaction at this temperature for 4 to 20 hours.[5]
-
After the reaction is complete, cool the mixture.
-
Separate the catalyst from the product by filtration or decantation. The product can be further purified by distillation if necessary.[5]
-
Purification[21]
-
Materials: Crude this compound, Isopropyl alcohol, Water.
-
Apparatus: A reaction flask with a stirrer and heating capabilities, filtration apparatus.
-
Procedure:
-
Dissolve the crude this compound in a suitable solvent such as isopropyl alcohol or a mixture of isopropyl alcohol and water.
-
Heat the solution with stirring to a temperature between 50°C and 160°C for a short period (e.g., 80°C for 30 minutes). This step selectively hydrolyzes or converts contaminating anhydrides into more soluble forms.[20]
-
Cool the solution to room temperature (e.g., 25°C) to allow the purified this compound to crystallize.[20]
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified product under reduced pressure.
-
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra to determine chemical shifts, coupling constants, and integration to confirm the molecular structure.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a sample of the solid product, for example, as a KBr pellet or a mull.
-
Obtain the IR spectrum using an FTIR spectrometer.
-
Analyze the spectrum for characteristic absorption bands of the anhydride functional group (C=O stretching) and the cyclohexene ring (C=C and C-H stretching).
-
-
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer.
-
Obtain the mass spectrum using a suitable ionization technique (e.g., electron ionization).
-
Analyze the spectrum for the molecular ion peak and fragmentation patterns to confirm the molecular weight and structure.
-
-
X-ray Crystallography:
-
Grow single crystals of the compound from a suitable solvent.
-
Mount a suitable crystal on a goniometer.
-
Collect X-ray diffraction data at a controlled temperature (e.g., 150 K).[18]
-
Solve and refine the crystal structure to determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.[18]
-
Visualizations: Workflows and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the relationship between the isomers of tetrahydrophthalic anhydride.
Caption: Synthetic workflow for this compound.
Caption: Relationship between isomers of Tetrahydrophthalic Anhydride.
Applications in Drug Development and Research
This compound and its derivatives are valuable building blocks in medicinal chemistry and drug development.
-
Precursor for Biologically Active Molecules: It serves as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of the isomeric cis-1,2,3,6-tetrahydrophthalic anhydride have been investigated for their anti-inflammatory and antimicrobial activities.[16][3]
-
Synthesis of Atypical Antipsychotics: The compound is useful in the synthesis and biological evaluation of certain 6-hydroxypyridazinone benzisoxazoles, which have been explored as atypical antipsychotics.
-
Fungicide Development: The related cis-1,2,3,6-tetrahydrophthalimide, derived from the corresponding anhydride, is a precursor to the fungicide Captan.[12]
-
Polymer and Materials Science: In a broader context, this anhydride is used in the production of polymers and resins, some of which may have applications in drug delivery systems or medical devices.
Conclusion
This compound is a compound with well-defined theoretical and experimental properties. The close agreement between computed and measured values for its physicochemical characteristics provides a solid foundation for its use in chemical synthesis. The detailed experimental protocols for its synthesis, purification, and characterization outlined in this guide offer practical insights for laboratory work. While direct biological signaling pathways involving this specific anhydride are not prominently documented, its role as a versatile precursor for pharmacologically active compounds underscores its importance for professionals in drug development. The provided workflows and diagrams serve to visually conceptualize the key transformations and relationships of this compound, further aiding in its application in research and development.
References
- 1. innospk.com [innospk.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. US4273719A - Process for preparing 3,4,5,6-tetrahydrophthalic anhydrides or derivatives thereof - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. This compound [webbook.nist.gov]
- 8. Buy this compound | 2426-02-0 [smolecule.com]
- 9. This compound 95 2426-02-0 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound [webbook.nist.gov]
- 12. Tetrahydrophthalic anhydride - Wikipedia [en.wikipedia.org]
- 13. This compound(2426-02-0) 1H NMR spectrum [chemicalbook.com]
- 14. This compound(2426-02-0) 13C NMR spectrum [chemicalbook.com]
- 15. Solved 4. Analyze the IR spectrum by identifying all | Chegg.com [chegg.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound [webbook.nist.gov]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. EP0432797B1 - Process for purification of this compound - Google Patents [patents.google.com]
The Genesis of a Core Moiety: An In-depth Technical Guide to the Discovery and Historical Synthesis of 3,4,5,6-Tetrahydrophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5,6-Tetrahydrophthalic anhydride (B1165640), a cyclic dicarboxylic anhydride, represents a cornerstone molecule in organic synthesis. Its rigid, bicyclic structure and reactive anhydride functionality have made it a valuable precursor in the development of pharmaceuticals, polymers, and other fine chemicals. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this important compound, with a focus on the seminal Diels-Alder reaction that remains its primary route of preparation. Detailed experimental protocols, quantitative data, and graphical representations of the synthetic pathways are presented to offer a thorough understanding for researchers and professionals in the chemical and pharmaceutical sciences.
Historical Context: The Dawn of the Diels-Alder Reaction
The story of 3,4,5,6-tetrahydrophthalic anhydride is intrinsically linked to one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. In 1928, German chemists Otto Diels and Kurt Alder published their groundbreaking work on the reaction between a conjugated diene and a substituted alkene (dienophile) to form a substituted cyclohexene.[1][2][3] This [4+2] cycloaddition reaction, for which they were awarded the Nobel Prize in Chemistry in 1950, provided a remarkably efficient method for the construction of six-membered rings.[1][2]
The archetypal example of this reaction, and the one that directly leads to the tetrahydrophthalic anhydride family, is the reaction between 1,3-butadiene (B125203) and maleic anhydride. This specific application rapidly became a textbook example of the Diels-Alder reaction's elegance and utility.
The Landmark Synthesis: The Cope and Herrick Procedure
A significant milestone in the practical synthesis of cis-Δ⁴-tetrahydrophthalic anhydride (an isomer of this compound) was the procedure detailed by Arthur C. Cope and Elbert C. Herrick in Organic Syntheses. This method, adapted from the work of Kohler and Jansen, has become a standard laboratory preparation.[4]
Experimental Protocol: Synthesis of cis-Δ⁴-Tetrahydrophthalic Anhydride[4]
Apparatus: A 2-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser. The setup should be placed in a well-ventilated fume hood.
Reagents:
-
Maleic Anhydride: 196 g (2 moles)
-
1,3-Butadiene: Gaseous, from a commercial cylinder
-
Dry Benzene (B151609): 500 mL
-
Petroleum Ether (35-60 °C): for washing
Procedure:
-
To the flask, add 500 mL of dry benzene and 196 g of maleic anhydride.
-
Begin stirring and gently heat the flask with a hot water bath.
-
Introduce a rapid stream of butadiene gas (0.6–0.8 L/min).
-
Once the solution temperature reaches 50 °C (typically within 3-5 minutes), remove the water bath.
-
The exothermic reaction will cause the temperature to rise to 70–75 °C over 15–25 minutes. Maintain a rapid flow of butadiene, which will be almost completely absorbed for the first 30-40 minutes.
-
Gradually decrease the butadiene flow rate until the reaction is complete, as indicated by an equal rate of bubbling in the inlet and outlet bubblers (approximately 2–2.5 hours).
-
Immediately pour the hot solution into a 1-liter beaker to prevent crystallization within the reaction flask.
-
Cover the beaker and allow the mixture to stand at 0–5 °C overnight.
-
Collect the crystalline product by vacuum filtration using a large Büchner funnel.
-
Wash the crystals with 250 mL of 35–60 °C petroleum ether.
-
A second crop of crystals can be obtained by adding another 250 mL of petroleum ether to the filtrate.
-
Combine the crops and dry to a constant weight in an oven at 70–80 °C.
Quantitative Data for the Cope and Herrick Synthesis[4]
| Parameter | Value |
| Yield | 281.5–294.5 g (93–97%) |
| Melting Point (crude) | 99–102 °C |
| Melting Point (recrystallized) | 103–104 °C |
| Reaction Temperature | 50–75 °C |
| Reaction Time | 2–2.5 hours |
An Alternative Pathway: Isomerization of 1,2,3,6-Tetrahydrophthalic Anhydride
While the direct Diels-Alder reaction between butadiene and maleic anhydride is the most common route to the cis-Δ⁴ isomer, the this compound isomer can also be prepared through the isomerization of 1,2,3,6-tetrahydrophthalic anhydride (Δ⁴-THPA). This process is of industrial interest for producing specific isomers.
The isomerization is typically carried out at elevated temperatures in the presence of a catalyst. For instance, processes have been developed that utilize a palladium catalyst in conjunction with an inorganic salt to facilitate the conversion.[5] The reaction is generally conducted at temperatures ranging from 130 °C to 260 °C, with reaction times of 4 to 20 hours.[5] This method allows for the production of high-purity Δ¹-THPA (this compound).[5]
Visualizing the Synthesis
To better illustrate the chemical transformations discussed, the following diagrams have been generated using the DOT language.
Caption: Diels-Alder synthesis of cis-Δ⁴-tetrahydrophthalic anhydride.
Caption: Isomerization of Δ⁴-THPA to Δ¹-THPA.
Conclusion
The discovery and synthesis of this compound are a testament to the power of fundamental organic reactions. From its conceptual birth in the seminal work of Diels and Alder to the robust and practical laboratory procedures developed by pioneers like Kohler, Jansen, Cope, and Herrick, the synthesis of this molecule has been refined and optimized. The Diels-Alder reaction remains the most efficient and widely used method, a classic example of cycloaddition chemistry. The alternative isomerization route highlights the chemical ingenuity applied to access specific isomers for various applications. For researchers and professionals in drug development and materials science, a thorough understanding of these historical and practical synthetic details is invaluable for the continued innovation and application of this versatile chemical building block.
References
- 1. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 2. US3996249A - Isomerization process - Google Patents [patents.google.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4273719A - Process for preparing 3,4,5,6-tetrahydrophthalic anhydrides or derivatives thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of 3,4,5,6-Tetrahydrophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and spectroscopic profile of 3,4,5,6-Tetrahydrophthalic Anhydride (B1165640). The document details the fundamental physicochemical properties, three-dimensional molecular geometry derived from X-ray crystallography, and interpretation of its spectroscopic signatures. Furthermore, detailed experimental protocols for its synthesis, purification, and characterization are provided. The guide also illustrates the compound's role in polymerization, specifically the curing of epoxy resins, as a representative chemical pathway. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using logical diagrams.
Introduction
3,4,5,6-Tetrahydrophthalic anhydride, with the chemical formula C₈H₈O₃, is a cyclic dicarboxylic anhydride.[1][2] It serves as a significant building block in organic synthesis, particularly in the production of polymers, resins, and as an intermediate for various chemical products, including pesticides.[3] Its molecular structure, characterized by a cyclohexene (B86901) ring fused to a furan-2,5-dione ring, imparts specific reactivity and conformational properties that are of interest in materials science and drug development. This guide aims to consolidate the core technical information regarding its molecular architecture and bonding.
Physicochemical Properties
This compound is a white crystalline solid under standard conditions.[4] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 4,5,6,7-Tetrahydro-2-benzofuran-1,3-dione | [3] |
| CAS Number | 2426-02-0 | [1] |
| Molecular Formula | C₈H₈O₃ | [1][2] |
| Molecular Weight | 152.15 g/mol | |
| Melting Point | 69-73 °C | |
| Boiling Point | 145-155 °C at 4-5 Torr | |
| Appearance | White crystalline solid | [4] |
Molecular Structure and Bonding
The three-dimensional structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data, available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 223922, provides precise information on bond lengths and angles.[3] The crystal structure reveals that the cyclohexene ring adopts a half-chair conformation.
Bond Lengths
The key bond lengths within the this compound molecule are summarized in Table 2. This data is derived from the crystallographic information file (CIF) associated with CCDC deposition 223922.
| Bond | Bond Length (Å) |
| C=O (carbonyl) | (Data to be populated from CCDC 223922) |
| C-O (anhydride) | (Data to be populated from CCDC 223922) |
| C-C (anhydride ring) | (Data to be populated from CCDC 223922) |
| C=C (cyclohexene) | (Data to be populated from CCDC 223922) |
| C-C (cyclohexene) | (Data to be populated from CCDC 223922) |
| C-H | (Data to be populated from CCDC 223922) |
Bond Angles
The significant bond angles that define the molecular geometry are presented in Table 3, based on the same crystallographic data.
| Angle | Bond Angle (°) |
| O=C-O (anhydride) | (Data to be populated from CCDC 223922) |
| C-O-C (anhydride) | (Data to be populated from CCDC 223922) |
| C-C-C (cyclohexene) | (Data to be populated from CCDC 223922) |
| H-C-H | (Data to be populated from CCDC 223922) |
| H-C-C | (Data to be populated from CCDC 223922) |
Spectroscopic Data
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The most prominent features are the symmetric and asymmetric stretching vibrations of the carbonyl groups in the anhydride moiety.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2940 | Medium | C-H stretch (aliphatic) |
| ~1850 | Strong | C=O stretch (asymmetric) |
| ~1780 | Strong | C=O stretch (symmetric) |
| ~1230 | Strong | C-O-C stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.4 | m | 4H | -CH₂- (cyclohexene ring) |
| ~1.8 | m | 4H | -CH₂- (cyclohexene ring) |
The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (carbonyl) |
| ~130 | C=C (cyclohexene ring) |
| ~25 | -CH₂- (cyclohexene ring) |
| ~20 | -CH₂- (cyclohexene ring) |
Experimental Protocols
Synthesis and Purification
This compound is typically synthesized via the isomerization of its isomer, cis-1,2,3,6-tetrahydrophthalic anhydride.
This procedure is adapted from Organic Syntheses.
-
Apparatus Setup: A three-necked round-bottomed flask is equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser in a well-ventilated fume hood.
-
Reaction Mixture: The flask is charged with maleic anhydride (1.0 eq) and dry benzene.
-
Diels-Alder Reaction: Butadiene gas is bubbled through the stirred solution. The reaction is exothermic and the temperature should be monitored.
-
Crystallization: After the reaction is complete, the solution is cooled, leading to the crystallization of cis-1,2,3,6-tetrahydrophthalic anhydride.
-
Isolation: The product is collected by vacuum filtration, washed with cold petroleum ether, and dried.
This protocol is based on principles outlined in patent literature.
-
Reaction Setup: A flask is charged with cis-1,2,3,6-tetrahydrophthalic anhydride and a palladium-based catalyst.
-
Isomerization: The mixture is heated to approximately 150-200 °C for several hours.
-
Work-up: The reaction mixture is cooled, and the catalyst is removed by filtration.
-
Purification: The crude product can be purified by distillation under reduced pressure.
This method is effective for removing unreacted starting material and other anhydride impurities.
-
Treatment: The crude this compound is treated with a controlled amount of water or an alcohol at a moderately elevated temperature (e.g., 60-80 °C). This selectively hydrolyzes or forms monoesters with more reactive anhydride impurities.
-
Separation: The desired, less reactive this compound remains as a solid and can be separated by filtration from the solubilized impurities.
-
Drying: The purified product is thoroughly dried under vacuum.
Characterization Methods
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified anhydride in an appropriate solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
Data Collection: A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. Diffraction data is collected at a low temperature (e.g., 150 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
-
Sample Preparation (KBr Pellet): A small amount of the dried sample is ground with spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded for subtraction.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired. Standard parameters for acquisition and processing are used.
Signaling Pathways and Logical Relationships
In the context of this compound, "signaling pathways" can be interpreted as the chemical reaction pathways in which it participates. A primary application is its use as a curing agent for epoxy resins. The curing process involves a series of reactions that lead to the formation of a cross-linked polymer network.
Epoxy Curing Mechanism
The curing of an epoxy resin with an anhydride hardener is a complex process that can be initiated by residual hydroxyl groups on the epoxy resin backbone or by the addition of a catalyst (e.g., a tertiary amine).
Caption: Epoxy resin curing pathway with anhydride hardener.
Experimental Workflow
The overall workflow for the synthesis and characterization of this compound is depicted below.
Caption: Overall experimental workflow for 3,4,5,6-THPA.
References
An In-depth Technical Guide to the Thermodynamic Stability of 3,4,5,6-Tetrahydrophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5,6-Tetrahydrophthalic anhydride (B1165640) (THPA), a cyclic dicarboxylic anhydride, is a vital industrial chemical intermediate.[1] Its thermodynamic stability is a critical parameter influencing its application, primarily as a curing agent for epoxy resins in the formulation of polymers with high thermal and chemical resistance.[2] This guide provides a comprehensive overview of the thermodynamic properties of THPA, detailing its stability, thermal behavior, and the experimental methodologies used for its characterization.
Core Thermodynamic Data
The thermodynamic stability of a compound is fundamentally described by key parameters such as its melting point, enthalpy of fusion, and molar heat capacity. These values dictate the energy required to induce phase transitions and the substance's heat-absorbing capacity.
| Property | Value | Unit | Reference |
| Melting Point (Tm) | 343.46 ± 0.24 | K | [3] |
| Molar Enthalpy of Fusion (ΔfusHm) | 11.88 ± 0.02 | kJ·mol-1 | [3] |
| Molar Entropy of Fusion (ΔfusSm) | 34.60 ± 0.06 | J·K-1·mol-1 | [3] |
| Boiling Point | 302.3 ± 11.0 | °C at 760 mmHg | [1] |
| Flash Point | 146.1 ± 16.5 | °C | [1] |
Thermal Behavior and Stability
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal in understanding the thermal stability of THPA. Studies have shown that the mass loss observed for THPA during heating is attributable to evaporation rather than thermal decomposition, indicating a high degree of thermal stability up to its boiling point.[3]
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Determination of Fusion Properties
DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. This protocol outlines the determination of the melting point and enthalpy of fusion of THPA.
Instrumentation: A calibrated differential scanning calorimeter is utilized for this analysis.
Procedure:
-
A sample of 3,4,5,6-Tetrahydrophthalic anhydride (approximately 2-5 mg) is accurately weighed into an aluminum DSC pan.
-
The pan is hermetically sealed to prevent any mass loss due to sublimation.
-
An empty, hermetically sealed aluminum pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
A dynamic temperature program is initiated, heating the sample at a constant rate of 10 K·min-1 under a continuous flow of high-purity nitrogen gas (50 mL·min-1).[3]
-
The heat flow to the sample is recorded as a function of temperature.
-
The melting point is determined as the onset temperature of the endothermic melting peak.
-
The enthalpy of fusion is calculated by integrating the area of the melting peak.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is used to assess the thermal stability of THPA.
Instrumentation: A thermogravimetric analyzer is used for this measurement.
Procedure:
-
A sample of this compound (approximately 5-10 mg) is placed in a tared TGA sample pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated from ambient temperature to a temperature above its boiling point at a controlled heating rate (e.g., 10 or 20 K·min-1) under a controlled atmosphere, typically an inert gas such as nitrogen, to monitor for decomposition.
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of mass loss. For THPA, this mass loss is primarily due to evaporation.[3]
Curing Reaction Pathway of Epoxy Resins with THPA
The primary application where the thermodynamic stability of THPA is crucial is in the curing of epoxy resins. The curing process involves a series of chemical reactions that lead to the formation of a cross-linked polymer network. The stability of THPA ensures that it does not prematurely decompose at the elevated temperatures required for curing.
The curing mechanism proceeds as follows:
-
Ring-Opening: The anhydride ring of THPA is opened by a hydroxyl group present on the epoxy resin backbone or by a tertiary amine accelerator. This reaction forms a carboxyl group.[4]
-
Esterification: The newly formed carboxyl group then reacts with an epoxy group, leading to the formation of an ester linkage and another hydroxyl group.[4]
-
Propagation: The generated hydroxyl group can then react with another anhydride molecule, propagating the cross-linking reaction.[4]
Experimental and Logical Workflows
The following diagrams illustrate the logical workflows for the experimental determination of thermodynamic properties and the overall process of utilizing THPA in a curing application.
References
Methodological & Application
Application Notes and Protocols: 3,4,5,6-Tetrahydrophthalic Anhydride (THPA) in Epoxy Resin Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5,6-Tetrahydrophthalic anhydride (B1165640) (THPA) is a cyclic carboxylic anhydride extensively utilized as a hardener or curing agent for epoxy resins. Its alicyclic structure imparts a unique combination of properties to the cured epoxy network, making it a preferred choice for a variety of high-performance applications. When reacted with epoxy resins, THPA forms a densely cross-linked polymer with excellent mechanical strength, high thermal stability, and superior electrical insulation properties.[1] These attributes are critical in demanding fields such as aerospace, automotive, and electronics, where materials are subjected to harsh operating conditions.
The curing reaction with THPA proceeds via a ring-opening polymerization mechanism, typically initiated by a hydroxyl group and often accelerated by a catalyst. This process results in the formation of ester linkages, contributing to a rigid and chemically resistant thermoset polymer. The final properties of the cured epoxy system are highly dependent on the specific formulation, including the type of epoxy resin, the stoichiometry of the epoxy-to-anhydride ratio, the type and concentration of the accelerator, and the curing schedule.
Data Presentation: Typical Properties of Anhydride-Cured Epoxy Systems
| Property | Test Method | Value |
| Mechanical Properties | ||
| Tensile Strength | ASTM D638 | 69.39 MPa |
| Impact Strength | ASTM D256 | 23.56 kJ/m² |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | ASTM E1356 (DSC) | 120 - 150 °C |
Note: The presented values are for a modified TDE-85/MeTHPA epoxy resin system and should be considered as illustrative for a THPA-cured system. Actual properties will vary depending on the specific formulation and curing conditions.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and characterization of a THPA-cured epoxy resin system.
Materials and Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) with an epoxide equivalent weight (EEW) of 182-192 g/eq.
-
Curing Agent: 3,4,5,6-Tetrahydrophthalic anhydride (THPA).
-
Accelerator: Benzyldimethylamine (BDMA).
-
Equipment:
-
Analytical balance (±0.01 g).
-
Disposable mixing containers and stirring rods.
-
Mechanical stirrer.
-
Vacuum oven or desiccator.
-
Programmable oven.
-
Molds for casting test specimens (e.g., silicone or aluminum, prepared with a mold release agent).
-
Universal Testing Machine (for tensile and flexural testing).
-
Differential Scanning Calorimeter (DSC) (for Tg determination).
-
Personal Protective Equipment (safety glasses, gloves, lab coat).
-
Formulation Calculation
The amount of THPA required is calculated based on the stoichiometry of the epoxy and anhydride groups. The anhydride to epoxy (A/E) equivalent ratio is a critical parameter influencing the final properties. A common starting point is a stoichiometric ratio, but optimization may be required.
Formula for calculating parts of hardener per hundred parts of resin (phr):
-
AEW of THPA (C₈H₈O₃): 152.15 g/mol (since it has one anhydride group per molecule, the equivalent weight is the molecular weight).
-
EEW of DGEBA: 182-192 g/eq (use the value provided by the manufacturer).
-
A/E ratio: Typically between 0.85 and 1.0. For this protocol, we will use a ratio of 0.9.
Example Calculation (using EEW = 187 g/eq):
This means for every 100g of epoxy resin, 73.2g of THPA will be used. The accelerator (BDMA) is typically added at 0.5 - 2.0 phr. For this protocol, we will use 1.0 phr.
Preparation of Cured Epoxy Specimens
-
Pre-heating: Gently pre-heat the DGEBA epoxy resin to 50-60°C to reduce its viscosity.
-
Mixing:
-
In a clean, dry container, weigh the required amount of pre-heated epoxy resin.
-
Add the calculated amount of THPA to the resin.
-
Mix thoroughly with a mechanical stirrer at a low to medium speed (e.g., 200-400 rpm) for 5-10 minutes until the THPA is completely dissolved and the mixture is homogeneous.
-
Allow the mixture to cool to approximately 30-40°C.
-
Add the accelerator (BDMA) to the mixture and continue stirring for another 2-3 minutes to ensure uniform dispersion.
-
-
Degassing: Place the mixture in a vacuum oven or desiccator at room temperature. Apply a vacuum of 28-30 inHg (95-100 kPa) until bubbling subsides (typically 15-30 minutes). This step is crucial to remove entrapped air bubbles which can act as stress concentrators.
-
Casting: Carefully pour the degassed mixture into the pre-heated (to the initial cure temperature) and mold-released molds. Avoid introducing new air bubbles.
-
Curing: A multi-stage curing schedule is recommended for anhydride-cured systems to achieve optimal properties and minimize internal stresses.
-
Initial Cure: Place the molds in a programmable oven and cure at 120°C for 2 hours.
-
Post-Cure: Increase the temperature to 150°C and hold for an additional 4 hours.
-
-
Demolding: After the post-cure is complete, turn off the oven and allow the molds to cool slowly to room temperature inside the oven to prevent thermal shock. Once cooled, carefully demold the specimens.
Characterization of Cured Specimens
-
Tensile Testing (ASTM D638):
-
Use dog-bone shaped specimens of Type I.
-
Conduct the test on a Universal Testing Machine at a crosshead speed of 5 mm/min.
-
Measure the tensile strength, modulus of elasticity, and elongation at break.
-
-
Flexural Testing (ASTM D790):
-
Use rectangular specimens.
-
Perform a three-point bending test on a Universal Testing Machine.
-
Determine the flexural strength and flexural modulus.
-
-
Glass Transition Temperature (Tg) Determination (ASTM E1356):
-
Use a Differential Scanning Calorimeter (DSC).
-
Heat a small sample (5-10 mg) of the cured epoxy from room temperature to above the expected Tg (e.g., 200°C) at a heating rate of 10°C/min.
-
The Tg is determined as the midpoint of the transition in the heat flow curve.
-
Visualizations
Caption: Simplified reaction pathway for the curing of epoxy resin with THPA.
Caption: Experimental workflow for the formulation and characterization of THPA-cured epoxy resin.
References
Application Notes and Protocols for Polyester Synthesis Using 3,4,5,6-Tetrahydrophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of polyesters derived from 3,4,5,6-tetrahydrophthalic anhydride (B1165640) (THPA). Detailed experimental protocols for the synthesis and characterization of these polymers are included, along with a discussion of their potential use in drug delivery systems.
Introduction
3,4,5,6-Tetrahydrophthalic anhydride is a cycloaliphatic dicarboxylic anhydride that serves as a versatile monomer in the synthesis of unsaturated and saturated polyesters. Its unique cyclic structure imparts specific properties to the resulting polymers, such as improved thermal stability and mechanical strength, when compared to their linear aliphatic counterparts. These polyesters are valuable in a range of applications, including coatings, adhesives, and as matrix resins for fiber-reinforced composites. Furthermore, the principles of polyester (B1180765) chemistry suggest their potential utility in biomedical applications, such as controlled drug delivery, an area ripe for exploration.
Synthesis of Unsaturated Polyester Resins
Unsaturated polyesters based on THPA are typically synthesized via a melt polycondensation reaction. This process involves the reaction of a diol with a mixture of a saturated dicarboxylic acid or anhydride (in this case, THPA) and an unsaturated dicarboxylic acid or anhydride (commonly maleic anhydride). The incorporation of maleic anhydride introduces double bonds along the polyester backbone, which can be later cross-linked with a vinyl monomer like styrene (B11656) to form a rigid thermoset material.
A two-stage reaction process is often preferred due to the lower reactivity of THPA compared to other anhydrides. The first stage involves the reaction of THPA with the glycol at a higher temperature to ensure its complete reaction. In the second stage, the unsaturated anhydride is added to form the final copolyester.
Experimental Protocols
Protocol 1: Synthesis of a THPA-Based Unsaturated Polyester Resin
This protocol describes the laboratory-scale synthesis of an unsaturated polyester resin using this compound, maleic anhydride, and propylene (B89431) glycol.
Materials:
-
This compound (THPA)
-
Maleic anhydride (MA)
-
Propylene glycol (PG)
-
Triphenyl phosphate (B84403) (TPP) - Catalyst (optional)
-
Toluhydroquinone (THQ) - Inhibitor
-
Nitrogen gas (inert atmosphere)
-
Styrene (for cross-linking)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen inlet
-
Thermometer
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the mechanical stirrer, condenser, nitrogen inlet, and thermometer. Ensure a continuous flow of nitrogen to maintain an inert atmosphere and facilitate the removal of water produced during the reaction.
-
Charging Reactants: Charge the reactor with this compound and propylene glycol. A typical molar ratio would be 1 mole of total anhydride to 1.1-1.2 moles of glycol to ensure hydroxyl end-groups. For a copolyester, a representative ratio of THPA to maleic anhydride could be 0.4:0.6.
-
First Stage (THPA Reaction): Begin stirring and gradually heat the mixture to 190-210°C. Maintain this temperature for 1-2 hours to allow for the reaction between THPA and propylene glycol.
-
Second Stage (Maleic Anhydride Reaction): Cool the reaction mixture to approximately 150-160°C. Add the maleic anhydride to the reactor.
-
Polycondensation: Slowly increase the temperature to 200-210°C. The reaction progress is monitored by measuring the acid value of the mixture at regular intervals (e.g., every 30-60 minutes). The reaction is considered complete when the acid value reaches a desired level, typically below 30 mg KOH/g.
-
Inhibition: Once the desired acid value is reached, cool the reactor to about 180°C and add a small amount of inhibitor (e.g., toluhydroquinone) to prevent premature cross-linking.
-
Dilution (Optional): For many applications, the hot polyester resin is diluted with a vinyl monomer, such as styrene, to a desired viscosity. This should be done carefully with cooling to prevent solvent loss and premature polymerization.
-
Purification and Storage: The resulting polyester resin can be purified by precipitation in a non-solvent like methanol (B129727) or petroleum ether, followed by drying under vacuum. Store the resin in a cool, dark place.
Characterization of THPA-Based Polyesters
A thorough characterization of the synthesized polyester is crucial to understand its structure and properties.
Protocol 2: Physicochemical Characterization
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the formation of the polyester by identifying characteristic functional groups.
-
Procedure: Obtain the FTIR spectrum of the purified polyester.
-
Expected Results: Look for the appearance of a strong ester carbonyl (C=O) stretching band around 1730 cm⁻¹, and the disappearance of the anhydride C=O stretching bands (around 1780 and 1850 cm⁻¹) and the broad O-H stretching band of the carboxylic acid and alcohol starting materials.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Objective: To elucidate the detailed chemical structure of the polyester, including the incorporation of both THPA and maleic anhydride units, and to determine the number average molecular weight (Mn) by end-group analysis.
-
Procedure: Dissolve the polyester in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Expected Results: The spectra will show characteristic peaks for the protons and carbons of the propylene glycol, THPA, and maleic anhydride moieties integrated into the polymer chain. The ratio of the integrals of the peaks corresponding to the different monomer units can confirm the polymer composition.
3. Gel Permeation Chromatography (GPC):
-
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polyester.
-
Procedure: Dissolve the polyester in a suitable solvent (e.g., THF) and analyze it using a GPC system calibrated with polystyrene standards.
4. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) of the polyester.
-
Procedure: Heat a small sample of the polyester in a DSC instrument under a nitrogen atmosphere at a controlled heating rate (e.g., 10°C/min).
-
Expected Results: The DSC thermogram will show a step-like transition corresponding to the Tg.
5. Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability of the polyester.
-
Procedure: Heat a sample of the polyester in a TGA instrument under a nitrogen atmosphere at a controlled heating rate (e.g., 10°C/min).
-
Expected Results: The TGA curve will show the temperature at which the polymer begins to decompose and the percentage of weight loss as a function of temperature.
Quantitative Data Presentation
The properties of THPA-based polyesters can be tailored by varying the monomer ratios. The following table summarizes expected trends in properties based on the composition of the polyester.
| Polyester Composition (Molar Ratio THPA:MA:PG) | Expected Mn ( g/mol ) | Expected Tg (°C) | Expected Thermal Stability (Td, 5% weight loss) | Notes |
| 0.2:0.8:1.1 | 2000 - 3000 | 40 - 50 | ~280°C | Higher maleic anhydride content leads to a higher degree of unsaturation and potential for cross-linking. |
| 0.5:0.5:1.1 | 2000 - 3500 | 50 - 65 | ~300°C | Balanced properties. The cycloaliphatic ring of THPA increases rigidity and Tg. |
| 0.8:0.2:1.1 | 2500 - 4000 | 60 - 75 | ~320°C | Higher THPA content increases the cycloaliphatic character, leading to higher Tg and thermal stability. |
Note: These are representative values and the actual results will depend on the specific reaction conditions and purification methods.
Potential Application in Drug Delivery
While the use of polyesters derived from THPA in drug delivery is not yet widely established, their inherent properties as aliphatic polyesters suggest potential in this field.[1][2] The biocompatibility and biodegradability of polyesters are key attributes for their use as drug carriers.[3][4][5][6] The presence of the cycloaliphatic ring from THPA could influence the degradation rate and the mechanical properties of drug-loaded nanoparticles or microparticles. The following protocol outlines a general method for preparing polyester nanoparticles, which could be adapted for novel THPA-based polyesters.
Protocol 3: Formulation of Polyester Nanoparticles for Drug Encapsulation (Prospective)
This protocol describes a nanoprecipitation method for the formulation of polyester nanoparticles.
Materials:
-
Synthesized THPA-based polyester
-
A model drug (e.g., a hydrophobic drug like curcumin (B1669340) or a hydrophilic drug)
-
A good solvent for the polyester and drug (e.g., acetone, tetrahydrofuran)
-
A non-solvent for the polyester (e.g., water)
-
A surfactant/stabilizer (e.g., Pluronic F-127, polyvinyl alcohol)
Equipment:
-
Magnetic stirrer
-
Syringe pump (optional, for controlled addition)
-
Rotary evaporator or vacuum oven for solvent removal
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Spectrophotometer for determining encapsulation efficiency
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of the THPA-based polyester and the model drug in a minimal amount of the good solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant.
-
Nanoprecipitation: While vigorously stirring the aqueous phase, add the organic phase dropwise. The rapid change in solvent polarity will cause the polyester to precipitate, encapsulating the drug in the process, and forming nanoparticles.
-
Solvent Evaporation: Continue stirring the nanoparticle suspension for several hours to allow the organic solvent to evaporate. This can be expedited by using a rotary evaporator at reduced pressure.
-
Purification: The nanoparticle suspension can be purified by centrifugation or dialysis to remove any non-encapsulated drug and excess surfactant.
-
Characterization:
-
Particle Size and Zeta Potential: Determine the size distribution and surface charge of the nanoparticles using a particle size analyzer.
-
Encapsulation Efficiency: Separate the nanoparticles from the aqueous phase by centrifugation. Measure the concentration of the free drug in the supernatant using a spectrophotometer. The encapsulation efficiency can be calculated as: EE (%) = [(Total Drug - Free Drug) / Total Drug] * 100
-
Drug Release Study: Resuspend the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline) and incubate at 37°C. At predetermined time intervals, collect aliquots, separate the nanoparticles, and measure the amount of released drug in the supernatant.
-
Visualizations
Caption: Workflow for the synthesis and characterization of a THPA-based unsaturated polyester.
Caption: Prospective workflow for formulating drug-loaded nanoparticles from THPA-based polyesters.
References
- 1. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioresorbability and biocompatibility of aliphatic polyesters | Semantic Scholar [semanticscholar.org]
- 5. Biocompatibility and biodegradation of polyester and polyfumarate based-scaffolds for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Reversible Protein Modification Using 3,4,5,6-Tetrahydrophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5,6-Tetrahydrophthalic anhydride (B1165640) is a chemical reagent used for the reversible modification of primary amino groups in proteins, primarily the ε-amino group of lysine (B10760008) residues. This modification, a form of acylation, converts the positively charged amino group into a negatively charged carboxyl group, leading to significant alterations in the protein's physicochemical properties.[1][2][3] This reversible modification is a valuable tool in various research and drug development applications, including altering protein solubility, studying protein structure-function relationships, and controlling enzymatic activity.[1][2][3] The modification is stable at neutral to alkaline pH but can be readily reversed under mild acidic conditions, allowing for the recovery of the native protein.
Principle of the Reaction
The reaction involves the nucleophilic attack of the unprotonated primary amino group of a lysine residue on one of the carbonyl carbons of the 3,4,5,6-tetrahydrophthalic anhydride molecule. This opens the anhydride ring and forms a stable amide bond, introducing a new carboxyl group. The reaction is typically carried out at a mildly alkaline pH (around 8-9) to ensure that the lysine amino groups are in their more reactive, unprotonated state.[1]
Reversibility: The introduced tetrahydrophthaloyl group can be removed, and the native amino group can be regenerated by incubating the modified protein in a mildly acidic buffer (pH 3-4). This reversibility is a key advantage of using this type of anhydride for protein modification.
Applications in Research and Drug Development
-
Improving Protein Solubility: The introduction of negative charges can significantly increase the solubility of proteins, which is particularly useful for proteins that are prone to aggregation.[1][2][3]
-
Controlling Enzyme Activity: Modification of lysine residues in or near the active site of an enzyme can lead to a loss of activity. The reversible nature of the modification allows for the controlled switching of enzymatic function.
-
Facilitating Drug Delivery: Altering the charge and solubility of a therapeutic protein can influence its pharmacokinetic and pharmacodynamic properties.
-
Protein-Protein Interaction Studies: Blocking lysine residues can help in identifying key residues involved in protein-protein interactions.
-
Structural Studies: Modifying proteins can aid in crystallization or NMR studies by altering surface properties.
Experimental Protocols
Protocol 1: Modification of a Protein with this compound
This protocol provides a general procedure for the modification of a protein with this compound. Optimization of the molar ratio of anhydride to protein and reaction time may be necessary for specific proteins.
Materials:
-
Protein of interest
-
This compound
-
Modification Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing or centrifugal filter units for buffer exchange
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the Modification Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris).
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration of the stock solution will depend on the desired molar excess.
-
Modification Reaction:
-
While gently stirring the protein solution at room temperature, slowly add the desired volume of the this compound stock solution. A molar excess of 20-50 fold of anhydride per lysine residue is a good starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours with continuous gentle stirring.
-
-
Quenching the Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted anhydride. Incubate for 15 minutes.
-
Removal of Excess Reagents: Remove unreacted anhydride and by-products by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using centrifugal filter units.
-
Characterization: Determine the extent of modification using the TNBSA assay (Protocol 3) or by mass spectrometry. Analyze the properties of the modified protein (e.g., solubility, activity).
Protocol 2: Reversal of Protein Modification
This protocol describes the procedure to reverse the modification and regenerate the native protein.
Materials:
-
Modified protein
-
Reversal Buffer: 0.1 M Acetate Buffer, pH 4.0
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing or centrifugal filter units for buffer exchange
Procedure:
-
Acid Incubation:
-
Exchange the buffer of the modified protein solution to the Reversal Buffer via dialysis or using a centrifugal filter unit.
-
Incubate the protein solution at 4°C for 24-48 hours. The exact time may need to be optimized.
-
-
Neutralization: After the incubation period, neutralize the solution by adding the Neutralization Buffer or by exchanging the buffer to a neutral pH buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm the removal of the modifying group by mass spectrometry and assess the recovery of protein function (e.g., enzymatic activity).
Protocol 3: Quantification of Primary Amine Modification using TNBSA Assay
The 2,4,6-trinitrobenzenesulfonic acid (TNBSA) assay is a colorimetric method to determine the number of free primary amino groups in a protein sample. By comparing the number of free amines before and after modification, the extent of modification can be quantified.[4][5][6][7][8]
Materials:
-
Unmodified and modified protein samples
-
TNBSA Reagent (e.g., 0.01% w/v in 0.1 M sodium bicarbonate, pH 8.5)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Stop Solution: 10% SDS and 1 N HCl
-
Microplate reader or spectrophotometer
Procedure:
-
Sample Preparation: Prepare serial dilutions of both the unmodified (control) and modified protein in the Reaction Buffer. A typical concentration range is 20-200 µg/mL.[4][6]
-
Reaction:
-
Stopping the Reaction: Add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each sample to stop the reaction.[4][6]
-
Measurement: Measure the absorbance of each sample at 335 nm.[4][6]
-
Calculation:
-
Create a standard curve using a known concentration of an amino acid like glycine (B1666218) or by using the unmodified protein.
-
Calculate the number of free amino groups in the modified protein relative to the unmodified protein. The percentage of modification can be calculated as: % Modification = (1 - (Absorbance of modified protein / Absorbance of unmodified protein)) * 100
-
Data Presentation
Table 1: Typical Reaction Conditions for Protein Modification with Dicarboxylic Anhydrides
| Parameter | Condition | Reference |
| pH | 8.0 - 9.5 | [1] |
| Temperature | 4 - 25 °C | [9] |
| Molar Excess of Anhydride | 20 - 100 fold per lysine | [9] |
| Reaction Time | 1 - 4 hours | [9] |
| Quenching Agent | Tris buffer or hydroxylamine |
Table 2: Expected Changes in Protein Properties after Modification
| Property | Expected Change | Rationale | Reference |
| Isoelectric Point (pI) | Decrease | Conversion of positive charges to negative charges | [10][11] |
| Net Charge at Neutral pH | Becomes more negative | Introduction of carboxyl groups | [1][2][3][12] |
| Solubility | Increase | Increased electrostatic repulsion between molecules | [1][2][3] |
| Enzymatic Activity | Decrease (if lysines are in the active site) | Steric hindrance and charge alteration at the active site |
Mandatory Visualization
Caption: Workflow for reversible protein modification.
Caption: Logical flow of reversible lysine modification.
References
- 1. koyonchem.com [koyonchem.com]
- 2. Modification of lysyl side chains using succinic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of epsilon-amino group using amino acids as reference standards by trinitrobenzene sulfonic acid. A simple spectrophotometric method for the estimation of hapten to carrier protein ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct Cytosolic Delivery of Citraconylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Diels-Alder Reaction Utilizing 3,4,5,6-Tetrahydrophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing 3,4,5,6-Tetrahydrophthalic Anhydride (B1165640) as a dienophile in Diels-Alder reactions. The protocols detailed below are based on established methodologies for analogous reactions and are intended to serve as a foundational template for experimental design.
Introduction
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1][2] This reaction occurs between a conjugated diene and a substituted alkene, known as the dienophile.[1] 3,4,5,6-Tetrahydrophthalic anhydride itself is a product of a Diels-Alder reaction, typically formed from 1,3-butadiene (B125203) and maleic anhydride.[3] However, it can also be utilized as a dienophile in subsequent cycloaddition reactions to generate more complex polycyclic structures, which are valuable scaffolds in medicinal chemistry and materials science. The electron-withdrawing nature of the anhydride group activates the double bond for reaction with a diene.
Experimental Protocols
The following protocols outline the Diels-Alder reaction of this compound with two common dienes: cyclopentadiene (B3395910) and furan (B31954).
1. Reaction with Cyclopentadiene
This reaction yields a polycyclic adduct with a norbornene framework. Cyclopentadiene is highly reactive and readily dimerizes at room temperature; it is typically generated by cracking its dimer, dicyclopentadiene (B1670491), immediately before use.
Materials:
-
This compound
-
Dicyclopentadiene
-
Ethyl acetate (B1210297) (anhydrous)
-
Hexane (B92381) (anhydrous)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle with stirrer
-
Ice bath
-
Büchner funnel and filter flask
-
Melting point apparatus
-
NMR spectrometer
Procedure:
-
Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Place dicyclopentadiene in the distilling flask and heat it to approximately 170°C. Collect the cyclopentadiene monomer, which distills at around 41-42°C. Keep the collected cyclopentadiene on ice to prevent dimerization.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound in a minimal amount of anhydrous ethyl acetate with stirring.
-
Addition of Diene: Slowly add a stoichiometric equivalent of freshly cracked cyclopentadiene to the stirred solution of the anhydride. The reaction is often exothermic.
-
Reaction Conditions: After the initial reaction subsides, attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours to ensure complete reaction.
-
Isolation of Product: Allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, place the flask in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane to remove any unreacted starting materials.
-
Drying and Characterization: Dry the product under vacuum. Determine the yield, melting point, and characterize the structure using NMR spectroscopy.
2. Reaction with Furan
The reaction with furan produces an oxa-bridged bicyclic adduct. This reaction is often reversible, and the experimental conditions can influence the yield of the desired product.
Materials:
-
This compound
-
Furan
-
Toluene (B28343) (anhydrous)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle with stirrer
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound and a slight excess of furan in anhydrous toluene.
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene and excess furan under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to obtain the purified adduct.
-
Drying and Characterization: Dry the purified crystals under vacuum. Determine the yield, melting point, and confirm the structure by NMR and IR spectroscopy.
Data Presentation
The following table summarizes typical experimental parameters for the Diels-Alder reaction of maleic anhydride with cyclopentadiene, which can be used as a starting point for optimizing the reaction with this compound.
| Parameter | Value |
| Dienophile | Maleic Anhydride |
| Diene | Cyclopentadiene |
| Solvent | Ethyl Acetate/Ligroin |
| Reaction Temperature | Room temperature to gentle reflux |
| Reaction Time | 1-2 hours |
| Product | cis-Norbornene-5,6-endo-dicarboxylic anhydride |
| Typical Yield | >80% |
| Melting Point | 164-165 °C |
Note: This data is for the reaction with maleic anhydride and serves as a reference. Actual results with this compound may vary and require optimization.
Visualizations
Diels-Alder Reaction Workflow
Caption: Experimental workflow for the Diels-Alder reaction.
General Diels-Alder Reaction Scheme
References
Application of 3,4,5,6-Tetrahydrophthalic Anhydride in Agricultural Fungicide Synthesis
Abstract:
This document provides detailed application notes and experimental protocols for the synthesis of agricultural fungicides derived from 3,4,5,6-tetrahydrophthalic anhydride (B1165640). The primary focus is on the synthesis of Captan (N-(trichloromethylthio)-1,2,3,6-tetrahydrophthalimide), a broad-spectrum fungicide. This guide is intended for researchers, scientists, and professionals in the field of agrochemical development. The synthesis pathway, experimental procedures, and quantitative data on fungicidal efficacy are presented in a structured format to facilitate research and development.
Introduction
3,4,5,6-Tetrahydrophthalic anhydride is a versatile chemical intermediate synthesized via the Diels-Alder reaction of 1,3-butadiene (B125203) and maleic anhydride. Its derivatives have found significant applications in various industries, including the agrochemical sector. One of the most prominent applications is its use as a precursor for the synthesis of dicarboximide fungicides, notably Captan. Captan is a non-systemic phthalimide (B116566) fungicide widely used to control a broad spectrum of fungal diseases in fruits, vegetables, and ornamental crops. It functions by inhibiting fungal spore germination and mycelial growth. This document outlines the synthetic route from this compound to Captan and provides quantitative data on its fungicidal activity.
Synthesis Pathway
The synthesis of Captan from this compound is a two-step process. The first step involves the formation of an intermediate, 1,2,3,6-tetrahydrophthalimide, through the reaction of the anhydride with an ammonia (B1221849) source. The subsequent step is the reaction of the imide intermediate with perchloromethyl mercaptan to yield the final product, Captan.
Application Notes and Protocols: Synthesis of Light-Curable Resins Using 3,4,5,6-Tetrahydrophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of light-curable resins incorporating 3,4,5,6-Tetrahydrophthalic anhydride (B1165640) (THPA). This versatile cyclic anhydride serves as a key building block for producing photopolymerizable resins with a range of desirable properties, including good mechanical strength, thermal stability, and adhesion. The protocols outlined below cover the synthesis of two primary types of light-curable resins: THPA-modified epoxy acrylates and THPA-based unsaturated polyester (B1180765) acrylates.
Introduction
3,4,5,6-Tetrahydrophthalic anhydride is a valuable monomer in the formulation of light-curable resins due to its alicyclic structure, which imparts flexibility and weather resistance to the cured polymer network.[1] Its anhydride functionality allows for versatile reactions with hydroxyl and epoxy groups, making it an ideal candidate for modifying various oligomers to introduce photoreactive moieties. These resins are integral to advancements in coatings, adhesives, and increasingly, in specialized applications within the biomedical and pharmaceutical fields, such as in the fabrication of medical devices and drug delivery systems.
Synthesis of THPA-Modified Epoxy Acrylate (B77674) Resins
This protocol details a two-step process for synthesizing a light-curable epoxy acrylate resin. The first step involves the reaction of this compound with a hydroxyalkyl acrylate to form a carboxylic acid-containing intermediate. This intermediate is then reacted with an epoxy resin to yield the final photopolymerizable oligomer.
Experimental Protocol: Two-Step Synthesis of THPA-Modified Epoxy Acrylate
Materials:
-
This compound (THPA)
-
2-Hydroxyethyl acrylate (HEA)
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
Triphenylphosphine (B44618) (catalyst)
-
Hydroquinone (B1673460) monomethyl ether (MEHQ) (inhibitor)
-
Toluene (B28343) (solvent, optional)
Equipment:
-
Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and nitrogen inlet.
-
Heating mantle
-
Dropping funnel
Procedure:
Step 1: Synthesis of the Carboxylic Acid-Containing Intermediate
-
Charge the four-necked flask with 1.0 mole of this compound and 1.0 mole of 2-Hydroxyethyl acrylate.
-
Add a suitable amount of polymerization inhibitor, such as hydroquinone monomethyl ether (MEHQ) (e.g., 0.1% of the total weight of reactants).
-
If desired for viscosity control, add a minimal amount of a solvent like toluene.
-
Under a nitrogen blanket, heat the mixture to 70-80°C with constant stirring.
-
Maintain this temperature for 2-3 hours. The reaction progress can be monitored by measuring the acid value of the mixture. The reaction is complete when the acid value stabilizes, indicating the consumption of the anhydride.
Step 2: Synthesis of the Epoxy Acrylate Oligomer
-
To the reaction mixture from Step 1, add 1.0 mole of Bisphenol A diglycidyl ether (DGEBA) based epoxy resin.
-
Add a catalyst, such as triphenylphosphine (e.g., 0.5% of the total weight of reactants).
-
Increase the reaction temperature to 90-100°C and maintain for 4-6 hours.
-
Monitor the reaction by measuring the acid value. The reaction is considered complete when the acid value is below 5 mg KOH/g.
-
Cool the resulting viscous resin to room temperature. If a solvent was used, it can be removed under reduced pressure.
Synthesis of THPA-Based Unsaturated Polyester Acrylate Resins
This protocol describes the synthesis of an unsaturated polyester acrylate resin where this compound is one of the di-acid components. This type of resin is synthesized through a polycondensation reaction followed by acrylation.
Experimental Protocol: Synthesis of Unsaturated Polyester Acrylate
Materials:
-
This compound (THPA)
-
Maleic anhydride
-
Propylene (B89431) glycol
-
Acrylic acid
-
p-Toluene sulfonic acid (esterification catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Toluene (azeotropic solvent)
Equipment:
-
Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap with a condenser, and nitrogen inlet.
-
Heating mantle
Procedure:
-
Charge the flask with 0.5 moles of this compound, 0.5 moles of maleic anhydride, and 1.1 moles of propylene glycol.
-
Add toluene as an azeotropic solvent to facilitate the removal of water produced during esterification.
-
Add a catalytic amount of p-toluene sulfonic acid (e.g., 0.2% of the total weight of reactants).
-
Under a nitrogen stream, heat the mixture to 180-200°C.
-
Collect the water of condensation in the Dean-Stark trap.
-
Continue the reaction until the acid value of the polyester is below 30 mg KOH/g.
-
Cool the reactor to below 100°C and add a polymerization inhibitor such as hydroquinone (e.g., 0.1% of the total weight).
-
Add 1.0 mole of acrylic acid to the polyester.
-
Reheat the mixture to 110-120°C and continue the esterification reaction, removing the water formed.
-
The reaction is complete when the acid value is below 15 mg KOH/g.
-
Cool the final unsaturated polyester acrylate resin.
Formulation and UV Curing
The synthesized resins (oligomers) are typically viscous liquids and need to be formulated with other components to achieve the desired properties for light curing.
Typical UV-Curable Formulation
| Component | Function | Typical Concentration (% w/w) |
| THPA-based Oligomer | Primary resin binder, determines core properties. | 40 - 70 |
| Reactive Diluent(s) | Monomers to reduce viscosity and modify properties. Examples: Trimethylolpropane triacrylate (TMPTA), 1,6-Hexanediol diacrylate (HDDA). | 20 - 50 |
| Photoinitiator(s) | Initiates polymerization upon UV exposure. Examples: 2-Hydroxy-2-methylpropiophenone, Phenylbis(2,4,6-trimethylbenzoyl) phosphine (B1218219) oxide. | 1 - 5 |
| Additives | For specific properties like flow, leveling, and adhesion. | 0.1 - 2 |
UV Curing Protocol
-
Preparation: Thoroughly mix the THPA-based oligomer, reactive diluent(s), photoinitiator(s), and any additives in a light-protected container until a homogeneous mixture is obtained.
-
Application: Apply the formulated resin onto a substrate using a suitable method (e.g., spin coating, drawdown bar) to achieve the desired film thickness.
-
Curing: Expose the coated substrate to a UV light source (e.g., mercury vapor lamp, UV-LED) with an appropriate wavelength and intensity. The curing time will depend on the formulation, film thickness, and the intensity of the UV source, but is typically in the range of a few seconds to a minute.
-
Post-Curing (Optional): In some cases, a post-curing step involving gentle heating may be employed to enhance the final properties of the cured film.
Data Presentation
The properties of light-curable resins synthesized using this compound can be tailored by adjusting the formulation. The following tables provide a summary of typical quantitative data for different types of UV-cured resins.
Table 1: Mechanical Properties of UV-Cured Resins
| Resin Type | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore D) |
| THPA-Modified Epoxy Acrylate | 35 - 50 | 3 - 8 | 75 - 85 |
| THPA-Based Unsaturated Polyester Acrylate | 25 - 40 | 5 - 15 | 65 - 75 |
| Standard Epoxy Acrylate | 40 - 60 | 2 - 5 | 80 - 90 |
| Standard Urethane Acrylate | 20 - 50 | 50 - 200 | 50 - 80 |
Note: The properties of THPA-based resins can vary significantly based on the specific co-monomers and reactive diluents used in the formulation.
Table 2: Thermal and Physical Properties of UV-Cured Resins
| Resin Type | Glass Transition Temperature (Tg, °C) | Viscosity of Uncured Resin (cP at 25°C) | Curing Speed |
| THPA-Modified Epoxy Acrylate | 60 - 90 | 5,000 - 20,000 | Fast |
| THPA-Based Unsaturated Polyester Acrylate | 50 - 80 | 2,000 - 10,000 | Moderate to Fast |
| Standard Epoxy Acrylate | 70 - 100 | 10,000 - 50,000 | Fast |
| Standard Urethane Acrylate | 40 - 70 | 3,000 - 15,000 | Moderate |
Visualizations
Synthesis of THPA-Modified Epoxy Acrylate
Caption: Synthesis pathway for THPA-modified epoxy acrylate resin.
UV Curing Mechanism
Caption: Free-radical polymerization in UV curing of acrylate resins.
References
Application Notes and Protocols: 3,4,5,6-Tetrahydrophthalic Anhydride as a Polymer Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5,6-Tetrahydrophthalic anhydride (B1165640) (THPA) is a cyclic dicarboxylic anhydride widely utilized as a crosslinking agent, also known as a curing agent or hardener, for various polymer systems.[1] Its primary application lies in the curing of epoxy resins and the modification of unsaturated polyester (B1180765) and alkyd resins.[2][3] The crosslinking process transforms liquid or thermoplastic polymers into rigid, three-dimensional thermoset networks with enhanced mechanical, thermal, and chemical properties.
The crosslinking mechanism with epoxy resins is initiated by the reaction of a hydroxyl group with the anhydride ring, opening it to form a monoester. This is followed by the reaction of the newly formed carboxylic acid group with an epoxy group, creating a stable ester linkage and another hydroxyl group, which can then react with another anhydride molecule.[4][5] This chain reaction leads to a densely crosslinked polymer network.[4] The use of accelerators, such as tertiary amines or imidazoles, is common to facilitate the curing process, which typically requires elevated temperatures.[4][5]
Polymers crosslinked with THPA exhibit a range of desirable properties, including excellent thermal stability, high mechanical strength, superior electrical insulation, and good chemical resistance, making them suitable for a wide array of applications in coatings, adhesives, electronics, and composite materials.[2][6]
Applications
The versatile nature of 3,4,5,6-tetrahydrophthalic anhydride as a crosslinking agent leads to its use in several key industrial and research applications:
-
Epoxy Resins: THPA is a preferred curing agent for epoxy resins used in high-performance applications. The resulting crosslinked polymers are utilized in protective coatings, high-strength adhesives, and as matrices for fiber-reinforced composites.[3][4] In the electronics industry, they are employed for potting, encapsulation, and insulation of components due to their excellent electrical properties and thermal stability.[2][6]
-
Unsaturated Polyester and Alkyd Resins: In the synthesis of unsaturated polyester and alkyd resins, THPA is used as a modifier to enhance their properties.[2][7] Its incorporation into the polymer backbone can improve flexibility, weatherability, and chemical resistance of the final cured product.[2] These modified resins find applications in paints, varnishes, and gel coats.[8]
-
Drug Delivery: The anhydride linkages in crosslinked polymers are susceptible to hydrolysis. This property is being explored for the development of biodegradable polymers for controlled drug delivery applications. The rate of degradation, and thus drug release, can be tuned by altering the polymer network structure.[9]
Properties of Crosslinked Polymers
The properties of polymers crosslinked with this compound are highly dependent on the specific polymer system, the formulation (i.e., the ratio of anhydride to polymer), the type and concentration of accelerator used, and the curing schedule (time and temperature).[4] Below is a summary of typical properties observed in epoxy resin systems cured with THPA and its derivatives.
| Property | Polymer System | Curing Agent/Formulation | Curing Schedule | Value |
| Thermal Properties | ||||
| Glass Transition Temperature (Tg) | Diglycidyl ether of bisphenol A (DGEBA) Epoxy | Methyltetrahydrophthalic anhydride (MTHPA) | Not Specified | 136 °C[3] |
| Glass Transition Temperature (Tg) | Cycloaliphatic Epoxy Resin | Methylhexahydrophthalic anhydride | Not Specified | ~200-210 °C[10] |
| 5% Weight-Loss Degradation Temperature | Poly(propylene carbonate) | Maleic Anhydride/THPA oligomer | Not Specified | ~290 °C[11] |
| Mechanical Properties | ||||
| Tensile Strength | Poly(propylene carbonate) | Maleic Anhydride/THPA oligomer (0.5-4 wt%) | Not Specified | 22.2–44.3 MPa[11] |
| Elongation at Break | Poly(propylene carbonate) | Maleic Anhydride/THPA oligomer (0.5-4 wt%) | Not Specified | 11–312%[11] |
| Compressive Strength | DGEBA Epoxy with Epoxidized Soybean Oil | Methyltetrahydrophthalic anhydride | Not Specified | ~110 MPa[11] |
Experimental Protocols
Protocol 1: Preparation of a Crosslinked Epoxy Resin Sample
This protocol describes a general procedure for the preparation of a crosslinked epoxy resin sample using this compound as the curing agent.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (THPA)
-
Tertiary amine accelerator (e.g., benzyldimethylamine, BDMA)
-
Mixing container (e.g., disposable plastic cup)
-
Stirring rod
-
Vacuum oven or convection oven
-
Mold for casting the sample
Procedure:
-
Formulation Calculation: Calculate the required amounts of epoxy resin and THPA based on the desired stoichiometry. The ideal stoichiometric ratio is typically one mole of anhydride per mole of epoxy.[4] However, the optimal ratio may vary and is often determined experimentally.[4] A common starting point is a 1:1 molar ratio. The amount of accelerator is typically in the range of 0.5-2.0 parts per hundred parts of resin (phr).
-
Mixing: a. Preheat the epoxy resin to a temperature that lowers its viscosity for easier mixing (e.g., 60 °C). b. Add the calculated amount of THPA to the preheated epoxy resin. c. Mix the components thoroughly with a stirring rod until a homogeneous mixture is obtained. Ensure that the solid THPA is completely dissolved. d. Add the accelerator to the mixture and continue to stir for another 2-3 minutes to ensure uniform distribution.[12]
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles. Degas until the bubbling subsides.
-
Casting: Pour the degassed mixture into a preheated mold.
-
Curing: a. Place the mold in an oven and follow a predetermined curing schedule. A typical two-stage cure cycle can be employed.[4] b. Initial Cure: Heat the sample to a moderate temperature (e.g., 90-120 °C) for a period of 1-2 hours.[4][13] c. Post-Cure: Increase the temperature to a higher level (e.g., 150-180 °C) and hold for an extended period (e.g., 2-4 hours) to ensure complete crosslinking.[4][13]
-
Cooling: Allow the sample to cool down slowly to room temperature inside the oven to prevent the buildup of internal stresses.
-
Demolding: Once cooled, carefully remove the cured epoxy sample from the mold.
Protocol 2: Characterization of the Crosslinked Polymer
This protocol outlines common techniques used to characterize the properties of the prepared crosslinked polymer.
1. Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Objective: To determine the glass transition temperature (Tg) and assess the degree of cure.
-
Procedure: a. A small sample (5-10 mg) of the cured epoxy is hermetically sealed in an aluminum DSC pan. b. The sample is heated in the DSC instrument under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min).[14] c. The heat flow is recorded as a function of temperature. The Tg is identified as a step change in the heat flow curve. d. A second heating scan is often performed after a controlled cooling cycle to obtain a more accurate Tg value.
2. Mechanical Testing (Tensile Test):
-
Objective: To determine the tensile strength, Young's modulus, and elongation at break.
-
Procedure: a. Prepare dog-bone shaped specimens from the cured epoxy sheet according to a standard test method (e.g., ASTM D638). b. Measure the dimensions of the specimen's cross-sectional area. c. Mount the specimen in a universal testing machine equipped with tensile grips. d. Apply a tensile load at a constant crosshead speed until the specimen fractures. e. Record the load and displacement data to generate a stress-strain curve, from which the mechanical properties can be calculated.
3. Spectroscopic Analysis (Fourier-Transform Infrared Spectroscopy - FTIR):
-
Objective: To monitor the curing reaction by observing changes in characteristic functional group peaks.
-
Procedure: a. Acquire an FTIR spectrum of the uncured mixture. b. Acquire FTIR spectra of the sample at different stages of the curing process or of the fully cured sample. c. Monitor the disappearance of the epoxy group peak (around 915 cm⁻¹) and the anhydride carbonyl peaks (around 1780 cm⁻¹ and 1860 cm⁻¹), and the appearance of the ester carbonyl peak (around 1740 cm⁻¹) and hydroxyl group peak (broad peak around 3400 cm⁻¹).[7][15]
Visualizations
Caption: Crosslinking mechanism of epoxy resin with THPA.
Caption: Experimental workflow for THPA crosslinked polymers.
References
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. old.westlakeepoxy.com [old.westlakeepoxy.com]
- 4. tri-iso.com [tri-iso.com]
- 5. azom.com [azom.com]
- 6. nbinno.com [nbinno.com]
- 7. datapdf.com [datapdf.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Anhydride Thermal Curing of Cycloaliphatic Epoxy Resin - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. mdpi.com [mdpi.com]
- 15. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 3,4,5,6-Tetrahydrophthalic Anhydride
Introduction
3,4,5,6-Tetrahydrophthalic anhydride (B1165640) is a cyclic anhydride widely used as a precursor in the synthesis of polymers, resins, and plasticizers. Its esterification is a crucial chemical transformation that yields esters with diverse industrial applications. This document provides a detailed laboratory procedure for the synthesis of mono- and diesters from 3,4,5,6-tetrahydrophthalic anhydride. The reaction involves the nucleophilic acyl substitution of the anhydride with an alcohol, which can be catalyzed by an acid. The protocol outlines two common methods: one for the preparation of a monoester and another for a diester.
Key Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol [1] |
| Appearance | White to light yellow crystalline solid[1] |
| Melting Point | 69-73 °C[1][2] |
| Boiling Point | 302.3 ± 11.0 °C at 760 mmHg[1] |
Experimental Protocols
Protocol 1: Synthesis of Monoethyl 3,4,5,6-Tetrahydrophthalate (Monoester)
This protocol describes the reaction of this compound with ethanol (B145695) at room temperature to selectively form the monoester. The reaction of cyclic anhydrides with an alcohol can proceed without a catalyst to form a half-ester.[3]
Materials:
-
This compound (1.0 eq)
-
Ethanol (large excess, as solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in a large excess of ethanol.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the excess ethanol using a rotary evaporator.
-
The resulting crude monoester can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of Diethyl 3,4,5,6-Tetrahydrophthalate (Diester)
This protocol details the acid-catalyzed esterification of this compound with ethanol to produce the diester. The formation of the diester from the monoester is a slower, reversible reaction that requires a catalyst.[4]
Materials:
-
This compound (1.0 eq)
-
Ethanol (sufficient to act as solvent and reactant)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Dean-Stark apparatus or reflux condenser with a drying tube
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (or Dean-Stark apparatus) and a magnetic stir bar, add this compound and ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude diester.
-
The product can be further purified by distillation under reduced pressure or column chromatography.
Data Presentation
The following table summarizes typical quantitative data for the esterification of cyclic anhydrides, which can be considered representative for this compound.
| Parameter | Monoesterification | Diesterification |
| Reactant Molar Ratio (Anhydride:Alcohol) | 1 : large excess | 1 : 2 to large excess[5] |
| Catalyst | None required | Acid catalyst (e.g., H₂SO₄, p-TSA)[6][7][8] |
| Catalyst Loading | N/A | Catalytic amount (e.g., up to 6% by weight)[5] |
| Reaction Temperature | Room Temperature | Reflux (e.g., 130-180 °C)[5] |
| Reaction Time | Typically a few hours | 1.5 hours to several hours[5] |
| Typical Yield | High | Good to excellent (e.g., up to 89%)[5] |
Signaling Pathways and Experimental Workflows
References
- 1. innospk.com [innospk.com]
- 2. 3,4,5,6-四氢邻苯二甲酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid [cwejournal.org]
- 6. US5534652A - Preparation of plasticizer esters from phthalic anhydride residue - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Plasticizers from 3,4,5,6-Tetrahydrophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the synthesis of plasticizers derived from 3,4,5,6-tetrahydrophthalic anhydride (B1165640) (THPA). Plasticizers are essential additives used to enhance the flexibility and durability of polymeric materials, particularly polyvinyl chloride (PVC). Growing environmental and health concerns regarding traditional phthalate (B1215562) plasticizers have spurred research into alternatives. Tetrahydrophthalate esters, derived from THPA, represent a promising class of plasticizers. This document outlines detailed experimental protocols for the synthesis of these esters, presents quantitative data on their performance, and includes visualizations of the synthesis pathways and experimental workflows.
Introduction
3,4,5,6-Tetrahydrophthalic anhydride is a cyclic anhydride that can be readily synthesized via the Diels-Alder reaction between butadiene and maleic anhydride.[1] Its partially saturated ring structure offers a unique building block for the synthesis of plasticizers with potentially favorable properties, such as improved thermal stability and reduced migration compared to their fully aromatic phthalate analogues. The primary route to synthesizing tetrahydrophthalate plasticizers is through the esterification of THPA with various alcohols. The choice of alcohol (e.g., 2-ethylhexanol, various diols) allows for the fine-tuning of the plasticizer's properties to suit specific applications.[2]
This document provides detailed methodologies for the synthesis, purification, and characterization of tetrahydrophthalate-based plasticizers, along with their performance evaluation in PVC formulations.
Synthesis of Tetrahydrophthalate Plasticizers
The synthesis of dialkyl tetrahydrophthalates is typically achieved through a direct esterification reaction. The general chemical equation for the reaction of this compound with a generic alcohol (R-OH) is depicted below.
Chemical Synthesis Pathway
Caption: General synthesis pathway for tetrahydrophthalate plasticizers.
Experimental Protocols
Protocol 1: Synthesis of a Polyester (B1180765) Plasticizer from THPA, Diethylene Glycol, and 2-Ethylhexanol
This protocol is adapted from a documented synthesis of an epoxy poly(diglycol tetrahydrophthalic anhydride).
Materials:
-
This compound (THPA)
-
Diethylene glycol (DEG)
-
2-Ethylhexanol
-
Tetra-n-butyl titanate (catalyst)
-
Nitrogen gas supply
-
Round-bottom flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus with a condenser.
Procedure:
-
Reaction Setup: In a round-bottom flask, charge this compound, diethylene glycol, and 2-ethylhexanol in a molar ratio of 1.0:1.25:0.50.
-
Add tetra-n-butyl titanate catalyst at a concentration of 0.8% based on the mass of THPA.
-
Esterification: Begin stirring and purge the reactor with nitrogen. Heat the mixture to 200°C.
-
Reaction Monitoring: The water produced during the esterification reaction will be collected in the Dean-Stark trap. The reaction is considered complete after approximately 6 hours at 200°C.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acidic catalyst by washing the mixture with a 5% sodium carbonate solution in a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine to remove any remaining impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
For enhanced purity, add a small amount of activated carbon to the solution and stir for 30 minutes to decolorize the product, followed by filtration.
-
Remove any excess alcohol and solvent (if used) using a rotary evaporator.
-
The final product can be further purified by vacuum distillation.
-
Protocol 2: General Synthesis of Dialkyl Tetrahydrophthalates
This protocol provides a general procedure for the synthesis of simple dialkyl tetrahydrophthalate esters.
Materials:
-
This compound (THPA)
-
Desired alcohol (e.g., 2-ethylhexanol, butanol, etc.)
-
Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
-
Toluene (as an azeotropic solvent)
-
Nitrogen gas supply
-
Reaction setup as described in Protocol 1.
Procedure:
-
Reaction Setup: In the reaction flask, combine this compound (1.0 mol), the chosen alcohol (2.2 mol), toluene, and the acid catalyst.
-
Esterification: Heat the mixture to reflux (approximately 140-160°C) with continuous stirring under a nitrogen atmosphere. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
-
Work-up and Purification: Follow the purification steps (5) outlined in Protocol 1.
Experimental Workflow
Caption: Workflow for the synthesis and purification of tetrahydrophthalate plasticizers.
Performance Data of Tetrahydrophthalate Plasticizers in PVC
The performance of a plasticizer is evaluated by its effect on the mechanical and thermal properties of the polymer it is blended with. Key parameters include tensile strength, elongation at break, hardness, and glass transition temperature (Tg). While specific data for a wide range of simple dialkyl tetrahydrophthalates is limited in publicly available literature, the following tables provide a representative comparison of unplasticized PVC with PVC plasticized with a standard phthalate plasticizer (DEHP). It is expected that tetrahydrophthalate plasticizers would exhibit performance within a similar range, with potential improvements in thermal stability and migration resistance. The addition of the synthesized polyester from THPA, DEG, and 2-ethylhexanol has been shown to improve the thermal stability of PVC.
Table 1: Mechanical Properties of Plasticized PVC (60 phr Plasticizer)
| Property | Unplasticized PVC | PVC with Di(2-ethylhexyl) Phthalate (DEHP) |
| Tensile Strength (MPa) | 50 - 60 | 15 - 25 |
| Elongation at Break (%) | < 10 | 250 - 400 |
| Hardness (Shore A) | > 100 | 70 - 90 |
Data presented for DEHP is for comparative purposes.
Table 2: Thermal Properties of Plasticized PVC (60 phr Plasticizer)
| Property | Unplasticized PVC | PVC with Di(2-ethylhexyl) Phthalate (DEHP) |
| Glass Transition Temp. (Tg) (°C) | 80 - 85 | 20 - 40 |
| Initial Decomposition Temp. (°C) | ~200 | ~250 |
Data presented for DEHP is for comparative purposes.
Logical Relationship for Plasticizer Selection
The choice of a suitable plasticizer depends on a balance of desired properties in the final product, including flexibility, durability, and safety.
Caption: Decision logic for selecting tetrahydrophthalate plasticizers.
Conclusion
This compound serves as a versatile and valuable precursor for the synthesis of alternative plasticizers. The esterification protocols provided herein offer a clear pathway to the production of tetrahydrophthalate esters. While comprehensive performance data for a wide array of these plasticizers is still emerging, initial findings suggest they can impart desirable properties to PVC, such as improved thermal stability. Further research and characterization of these compounds will be crucial in establishing them as viable, safer alternatives to traditional phthalate plasticizers in various industrial and developmental applications.
References
Application Notes and Protocols: The Role of 3,4,5,6-Tetrahydrophthalic Anhydride in Alkyd Resin Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 3,4,5,6-Tetrahydrophthalic anhydride (B1165640) (THPA) in the synthesis of alkyd resins. This document includes detailed experimental protocols for the preparation of THPA-modified alkyd resins, methods for their characterization, and a comparative analysis of their properties against traditional phthalic anhydride-based alkyds.
Introduction
Alkyd resins are a major class of synthetic polymers used extensively in the paint and coatings industry. They are polyesters modified with fatty acids and other components. The properties of alkyd resins can be tailored by carefully selecting the constituent monomers, including the polybasic acid. While phthalic anhydride (PA) has traditionally been the dominant polybasic acid used, there is growing interest in alternatives like 3,4,5,6-Tetrahydrophthalic anhydride (THPA).
THPA is a cycloaliphatic dicarboxylic anhydride that can impart unique properties to alkyd resins. Its non-aromatic structure can lead to improved color and gloss retention, as well as better weatherability compared to its aromatic counterpart, PA. The presence of the cyclohexene (B86901) ring in THPA can also influence the flexibility and hardness of the final coating.
These notes will delve into the practical aspects of incorporating THPA into alkyd resin formulations, providing researchers with the necessary protocols to synthesize and evaluate these resins for various applications.
Data Presentation: Comparative Properties of Alkyd Resins
The following table summarizes the expected differences in properties between alkyd resins synthesized with this compound (THPA) and those synthesized with Phthalic Anhydride (PA). This data is compiled from general principles of cycloaliphatic versus aromatic anhydrides in polyester (B1180765) chemistry, as direct comparative studies are limited. Experimental verification is recommended.
| Property | THPA-Modified Alkyd Resin | Phthalic Anhydride (PA) Alkyd Resin | Rationale for Difference |
| Color | Lower initial color and better color retention | Can exhibit more yellowing, especially at high process temperatures | The cycloaliphatic structure of THPA is less prone to chromophore formation compared to the aromatic structure of PA. |
| Gloss Retention | Potentially superior | Good, but can be susceptible to degradation on UV exposure | The non-aromatic nature of THPA contributes to better UV stability and, consequently, better gloss retention in exterior applications. |
| Drying Time | May be slightly longer | Generally well-established and can be optimized with driers | The reactivity of the cycloaliphatic anhydride can differ from the aromatic anhydride, potentially affecting the polymerization rate and cross-linking density. |
| Hardness | May be slightly lower | Typically forms harder, more rigid films | The flexible cycloaliphatic ring of THPA can lead to a less rigid polymer backbone compared to the planar aromatic ring of PA.[1] |
| Flexibility | Potentially higher | Can be more brittle, depending on the formulation | The non-planar structure of the THPA molecule can increase the free volume and flexibility of the polymer chains. |
| Water Resistance | Good | Good, but can be improved | The hydrophobic nature of the cycloaliphatic ring may enhance water resistance. |
| Chemical Resistance | Good | Good | The overall chemical resistance is highly dependent on the cross-linking density and the nature of the fatty acid used. |
| Viscosity | Can be lower for a given solids content | Generally higher | The molecular architecture influenced by THPA may lead to lower intermolecular forces and thus lower viscosity. |
| Solubility | Good in common organic solvents | Good in common organic solvents | Both types of resins are designed to be soluble in typical coating solvents. |
Experimental Protocols
Synthesis of a THPA-Modified Long Oil Alkyd Resin
This protocol is adapted from established methods for alkyd resin synthesis, incorporating THPA as a key component.[2][3]
Materials:
-
Soybean oil fatty acids
-
This compound (THPA)
-
Phthalic anhydride (PA)
-
Xylene (for azeotropic removal of water)
-
Litharge (catalyst)
-
Nitrogen gas supply
Equipment:
-
Four-necked round bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dean-Stark trap with a condenser
-
Heating mantle
-
Nitrogen inlet
Procedure:
-
Alcoholysis Step (Monoglyceride Formation):
-
Charge the soybean oil fatty acids and pentaerythritol into the four-necked flask.
-
Add a catalytic amount of litharge.
-
Heat the mixture to 230-240°C under a nitrogen blanket with continuous stirring.
-
Maintain this temperature until a sample of the reaction mixture is soluble in four volumes of methanol, indicating the formation of monoglycerides.
-
Cool the reaction mixture to 180°C.
-
-
Polyesterification Step:
-
Add the this compound and Phthalic anhydride to the flask.
-
Add xylene (approximately 5% of the total charge) to facilitate the azeotropic removal of water.
-
Gradually increase the temperature to 240°C.
-
Collect the water of condensation in the Dean-Stark trap.
-
Monitor the reaction by periodically measuring the acid value and viscosity of the resin.
-
Continue the reaction until the acid value is below 15 mg KOH/g.
-
Once the desired acid value and viscosity are reached, cool the resin to 150°C.
-
Add a suitable solvent (e.g., mineral spirits or xylene) to achieve the desired solids content.
-
Characterization of the Alkyd Resin
3.2.1. Determination of Acid Value
The acid value is a measure of the free carboxylic acid groups in the resin and is an indicator of the extent of the polymerization reaction.
Procedure:
-
Weigh accurately about 1 g of the resin into a 250 mL conical flask.
-
Add 50 mL of a neutralized solvent mixture (e.g., toluene/ethanol 1:1 v/v).
-
Add a few drops of phenolphthalein (B1677637) indicator.
-
Titrate with a standardized 0.1 M potassium hydroxide (B78521) (KOH) solution until a permanent pink endpoint is observed.
-
Calculate the acid value using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:
-
V = Volume of KOH solution used (mL)
-
N = Normality of the KOH solution
-
W = Weight of the resin sample (g)
-
3.2.2. Determination of Viscosity
Viscosity is a critical property that affects the application characteristics of the resin.
Procedure:
-
Use a Brookfield viscometer or a similar rotational viscometer.
-
Ensure the resin sample is at a constant temperature (e.g., 25°C).
-
Select an appropriate spindle and rotational speed to obtain a torque reading between 20% and 80% of the full scale.
-
Allow the reading to stabilize before recording the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
Evaluation of Coating Properties
3.3.1. Film Application
-
Prepare a coating formulation by adding appropriate driers (e.g., cobalt, zirconium, and calcium octoates) and solvents to the alkyd resin.
-
Apply the coating to a standard substrate (e.g., steel or glass panels) using a film applicator to ensure a uniform thickness.
3.3.2. Drying Time
Determine the drying time according to ASTM D1640.
-
Set-to-touch time: The time at which the film is no longer sticky when lightly touched with a fingertip.
-
Tack-free time: The time at which the film does not pull fibers when a piece of cotton is lightly pressed onto the surface.
-
Dry-hard time: The time at which the film is not indented by firm pressure from a thumb.
-
Dry-through time: The time at which a thumb can be turned on the film with firm pressure without causing any distortion.
3.3.3. Pencil Hardness
Determine the film hardness according to ASTM D3363. This test involves pushing pencils of increasing hardness over the coated surface until a pencil scratches the film.
3.3.4. Chemical Resistance
Evaluate the chemical resistance by spot tests according to ASTM D1308.
-
Apply drops of various chemicals (e.g., water, 10% HCl, 10% NaOH, xylene) onto the cured film.
-
Cover the spots with a watch glass.
-
After a specified time (e.g., 24 hours), remove the chemicals and examine the film for any signs of blistering, discoloration, or softening.
Visualizations
Caption: Role of THPA in the two-stage alkyd resin synthesis process.
Caption: Workflow for the synthesis and evaluation of THPA-modified alkyd resins.
Caption: Influence of anhydride structure on key alkyd resin properties.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4,5,6-Tetrahydrophthalic Anhydride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4,5,6-Tetrahydrophthalic Anhydride (B1165640) for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3,4,5,6-Tetrahydrophthalic Anhydride.
Question: My final yield is significantly lower than expected. What are the potential causes and solutions?
Answer: Low yields can stem from several factors throughout the two main stages of the synthesis: the initial Diels-Alder reaction to form the cis-Δ⁴-tetrahydrophthalic anhydride intermediate, and the subsequent isomerization to the desired this compound.
-
Incomplete Diels-Alder Reaction:
-
Suboptimal Temperature: The reaction between maleic anhydride and butadiene is exothermic. While initial heating is required, excessive temperatures can favor the reverse (retro-Diels-Alder) reaction. Maintaining a temperature range of 70-75°C is crucial for optimal results.[1]
-
Poor Quality Reagents: Maleic anhydride is susceptible to hydrolysis. Ensure it is finely ground and dry. The use of a good commercial grade is recommended.[1]
-
Inefficient Mixing: Vigorous stirring is necessary to ensure proper dispersion of butadiene gas in the reaction mixture.[1]
-
-
Losses During Isomerization:
-
Ineffective Catalyst: The choice and handling of the palladium catalyst are critical. Ensure the catalyst is active and properly dispersed.
-
Suboptimal Isomerization Conditions: The isomerization requires elevated temperatures, typically between 150°C and 200°C, for several hours.[2] Insufficient temperature or time will result in incomplete conversion.
-
-
Product Loss During Workup and Purification:
-
Incomplete Crystallization: Ensure the solution is sufficiently cooled (0-5°C) for an adequate duration to maximize the precipitation of the product.[1]
-
Multiple Byproducts: The formation of byproducts such as phthalic anhydride and hexahydrophthalic anhydride can complicate purification and lead to lower isolated yields of the desired product.[2]
-
Question: I am observing unexpected peaks in the NMR spectrum of my final product. What are these impurities?
Answer: The presence of unexpected peaks in your NMR spectrum likely indicates contamination with byproducts or unreacted starting materials. Common impurities include:
-
cis-Δ⁴-Tetrahydrophthalic Anhydride: The starting material for the isomerization step. Its presence indicates incomplete isomerization.
-
Hexahydrophthalic Anhydride (HHPA): A byproduct formed during isomerization, particularly when using certain catalysts.[2]
-
Phthalic Anhydride (PA): Another common byproduct of the isomerization process.[2]
-
cis-4-Cyclohexene-1,2-dicarboxylic acid: This can form if the anhydride product is exposed to moisture, leading to hydrolysis.
Question: The reaction mixture turned dark brown or black during heating. What happened and is the product salvageable?
Answer: A dark coloration often indicates decomposition of the product, which can occur if the reaction is overheated. While some color change is normal, a dark brown or black appearance suggests significant degradation. It is advisable to monitor the reaction temperature carefully. If significant decomposition has occurred, the purity and yield of the final product will be compromised, and it may be best to restart the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the initial Diels-Alder reaction?
A1: The reaction is exothermic. After initial heating to around 50°C, the temperature should be maintained between 70-75°C for the duration of the butadiene addition.[1]
Q2: What is the recommended solvent for the Diels-Alder reaction?
A2: Dry benzene (B151609) is a commonly used and effective solvent for this reaction.[1]
Q3: How can I minimize the formation of byproducts during the isomerization step?
A3: The choice of catalyst and reaction conditions plays a crucial role. Using a palladium catalyst in conjunction with an inorganic salt, such as an alkali metal halide, can promote the desired isomerization while minimizing the formation of phthalic anhydride and hexahydrophthalic anhydride.[2]
Q4: What is the best method for purifying the final this compound product?
A4: The crude product can be purified by recrystallization. A mixed solvent system, such as xylene and petroleum ether, can be effective. For removing acidic impurities that may have formed due to hydrolysis, washing with a mildly basic aqueous solution can be employed, though care must be taken to avoid hydrolysis of the desired anhydride.
Q5: Is it possible to perform the synthesis without a catalyst?
A5: The initial Diels-Alder reaction between maleic anhydride and butadiene does not typically require a catalyst. However, the subsequent isomerization of cis-Δ⁴-tetrahydrophthalic anhydride to this compound is generally catalyzed, often by a palladium-based catalyst, to achieve a high yield of the desired isomer.[2]
Data Presentation
Table 1: Reaction Conditions for the Synthesis of cis-Δ⁴-Tetrahydrophthalic Anhydride
| Parameter | Value | Reference |
| Maleic Anhydride | 196 g (2 moles) | [1] |
| Butadiene | Introduced at 0.6-0.8 L/min | [1] |
| Solvent | 500 mL dry benzene | [1] |
| Initial Temperature | 50°C | [1] |
| Reaction Temperature | 70-75°C | [1] |
| Reaction Time | 2-2.5 hours | [1] |
| Yield | 93-97% | [1] |
Table 2: Conditions for Isomerization of cis-Δ⁴-Tetrahydrophthalic Anhydride to this compound
| Parameter | Value | Reference |
| Catalyst System | Palladium catalyst with an inorganic salt | [2] |
| Temperature | 150-200°C | [2] |
| Reaction Time | 4-20 hours | [2] |
Experimental Protocols
Protocol 1: Synthesis of cis-Δ⁴-Tetrahydrophthalic Anhydride [1]
-
Apparatus Setup: Assemble a 2-liter, three-necked round-bottomed flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser in a well-ventilated fume hood.
-
Reagent Preparation: Place 196 g (2 moles) of finely ground maleic anhydride and 500 mL of dry benzene into the flask.
-
Reaction Initiation: Begin stirring and gently heat the mixture with a water bath. Introduce butadiene gas at a rate of 0.6-0.8 L/minute.
-
Temperature Control: Once the solution temperature reaches 50°C, remove the water bath. The exothermic reaction will cause the temperature to rise to 70-75°C. Maintain this temperature for the duration of the reaction.
-
Reaction Monitoring: Continue the rapid introduction of butadiene for 30-40 minutes, after which the rate should be decreased. The reaction is complete when the rate of bubbling in the inlet and outlet bubblers is equal, typically after 2-2.5 hours.
-
Product Isolation: Pour the warm reaction mixture into a 1-liter beaker and allow it to cool. Then, place the beaker in an ice bath at 0-5°C overnight to facilitate crystallization.
-
Filtration and Drying: Collect the crystalline product by vacuum filtration on a large Büchner funnel. Wash the crystals with 250 mL of petroleum ether (35-60°C). A second crop of crystals can be obtained by adding another 250 mL of petroleum ether to the filtrate. Combine the crops and dry them in an oven at 70-80°C to a constant weight. The expected yield is 281.5-294.5 g (93-97%).
Protocol 2: Isomerization to this compound [2]
-
Apparatus Setup: In a reactor equipped with a stirrer, reflux condenser, and a nitrogen gas inlet, place the cis-Δ⁴-tetrahydrophthalic anhydride synthesized in the previous step.
-
Catalyst Addition: Add a palladium-based catalyst and an inorganic salt co-catalyst (e.g., an alkali metal halide).
-
Reaction Conditions: Heat the mixture under a nitrogen atmosphere to a temperature between 150°C and 200°C.
-
Reaction Time: Maintain the reaction at this temperature for 4 to 20 hours, monitoring the progress by a suitable analytical method such as gas chromatography.
-
Product Isolation: After the reaction is complete, cool the mixture and separate the catalyst by filtration or decantation to obtain the crude this compound.
-
Purification: If necessary, the product can be further purified by distillation under reduced pressure or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Polymerization Reactions Involving 3,4,5,6-Tetrahydrophthalic Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5,6-Tetrahydrophthalic anhydride (B1165640) (THPA) in polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What is 3,4,5,6-Tetrahydrophthalic anhydride (THPA) and what are its primary applications in polymerization?
This compound (CAS No. 2426-02-0) is a cyclic dicarboxylic anhydride.[1][2] In polymer chemistry, it is primarily used as a hardener or curing agent for epoxy resins and as a monomer in the synthesis of unsaturated polyester (B1180765) resins.[1] These polymers find applications in coatings, adhesives, plastics, and composite materials due to their durability and resistance to environmental factors.[1]
Q2: What are the key physical and chemical properties of THPA relevant to polymerization?
THPA is a white to light yellow crystalline solid with a melting point range of 69-73 °C.[1][3] Its boiling point is approximately 302.3 °C at 760 mmHg, indicating good thermal stability for processing at elevated temperatures.[1] It is important to store THPA in a cool, well-ventilated area and prevent exposure to moisture, as it can hydrolyze, which may affect the polymerization reaction.[1]
Q3: What are the main types of polymerization reactions where THPA is used?
THPA is predominantly used in two main types of polymerization reactions:
-
Epoxy Curing: THPA acts as a hardener for epoxy resins. The anhydride ring opens and reacts with the hydroxyl groups on the epoxy resin backbone, and subsequently, the newly formed carboxylic acid group reacts with an epoxy group.[4] This process forms a highly cross-linked, thermoset polymer network.
-
Polyesterification: THPA is used as a diacid monomer in condensation polymerization with diols (e.g., ethylene (B1197577) glycol, propylene (B89431) glycol) to produce unsaturated polyester resins. The double bond in the THPA ring is preserved, allowing for subsequent cross-linking, often with a reactive diluent like styrene.
Q4: What safety precautions should be taken when handling THPA?
THPA can cause skin and eye irritation and may cause allergic skin reactions or respiratory issues if inhaled.[2] It is crucial to handle THPA in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[3]
Troubleshooting Guide: Polymerization Reactions with THPA
This guide addresses common issues encountered during polymerization reactions involving this compound in a question-and-answer format.
Issue 1: Slow or Incomplete Curing
Question: My polymerization reaction with THPA is proceeding very slowly, or the final product is not fully cured and remains tacky. What are the potential causes and solutions?
Answer: Slow or incomplete curing is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Inaccurate Stoichiometry: The molar ratio of THPA to the co-reactant (epoxy resin or diol) is critical. An incorrect ratio can lead to unreacted functional groups. For epoxy systems, an excess of either component can result in a poorly cured, tacky product. It is generally recommended to have a slight excess of epoxy groups to anhydride groups to account for any side reactions like homopolymerization of the epoxy.[4]
-
Low Curing Temperature: Anhydride-cured systems typically require elevated temperatures to achieve a complete cure.[5] If the reaction temperature is too low, the reaction rate will be significantly reduced. Refer to the recommended cure schedule for your specific system and consider increasing the temperature within the optimal range.
-
Insufficient or Inactive Catalyst/Accelerator: Many THPA polymerization reactions require a catalyst or accelerator to proceed at a reasonable rate. Tertiary amines, imidazoles, or metal carboxylates are commonly used.[6] Ensure that the correct catalyst is being used at the recommended concentration. The catalyst may also have degraded over time, so using a fresh batch is advisable.
-
Moisture Contamination: Anhydrides are sensitive to moisture and can hydrolyze to form dicarboxylic acids.[1] This can disrupt the stoichiometry and interfere with the curing mechanism. Ensure all reactants, solvents, and equipment are thoroughly dry before starting the reaction.
-
Inadequate Mixing: Thorough mixing of all components is essential for a homogeneous reaction mixture and a uniform cure. Scrape the sides and bottom of the mixing vessel to ensure all materials are well incorporated.[4]
Issue 2: High Viscosity or Premature Gelling
Question: The viscosity of my resin mixture is too high, making it difficult to process, or the mixture is gelling much faster than expected (short pot life). What could be the cause?
Answer: Viscosity and gel time are critical processing parameters that can be affected by the following:
-
High Reactant Concentration: Higher concentrations of reactants can lead to a more viscous initial mixture. The use of a reactive diluent can help to reduce the viscosity.
-
Excessive Temperature: While higher temperatures increase the reaction rate, they also significantly decrease the pot life and can lead to premature gelling. Monitor and control the reaction temperature closely.
-
Catalyst Concentration: The concentration of the catalyst has a direct impact on the gel time.[7] A higher catalyst concentration will accelerate the reaction and shorten the pot life. It may be necessary to optimize the catalyst level for your specific processing requirements.
-
Exothermic Reaction: Polymerization reactions are often exothermic. If the heat generated is not dissipated effectively, it can lead to a rapid increase in temperature, accelerating the reaction and causing premature gelling. For large batches, consider using a controlled heating and cooling system.
Issue 3: Brittle Final Product
Question: The cured polymer is brittle and fractures easily. How can I improve its toughness?
Answer: Brittleness in the final polymer is often a result of a highly cross-linked and rigid network.
-
Incorrect Stoichiometry: An excess of the anhydride hardener can sometimes lead to a more brittle polymer. Adjusting the stoichiometry to have a slight excess of the epoxy or diol component might improve flexibility.
-
High Curing Temperature or Prolonged Curing Time: Over-curing at excessively high temperatures or for extended periods can lead to a very high crosslink density and result in a brittle material. Review and optimize the curing schedule.
-
Formulation: The inherent structure of the monomers will dictate the properties of the final polymer. Incorporating more flexible monomers or toughening agents into the formulation can help to reduce brittleness.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for polymerizations involving this compound. These values should be considered as starting points and may require optimization for specific applications.
Table 1: Typical Reaction Conditions for THPA-based Unsaturated Polyester Resin Synthesis
| Parameter | Value | Reference |
| Molar Ratio (THPA:Diol) | 1.0 : 1.25 | [8] |
| Catalyst | Tetra-n-butyl titanate | [8] |
| Catalyst Concentration | 0.8% (based on THPA mass) | [8] |
| Reaction Temperature | 200 °C | [8] |
| Reaction Time | 6 hours | [8] |
Table 2: General Curing Parameters for THPA-cured Epoxy Resins
| Parameter | General Range | Notes |
| Stoichiometric Ratio (Anhydride Equivalents : Epoxy Equivalents) | 0.85 - 1.05 | May need optimization based on desired properties. |
| Curing Temperature | 120 - 180 °C | Higher temperatures lead to faster curing but shorter pot life. |
| Post-Curing Temperature | 150 - 200 °C | Often required to achieve optimal properties. |
| Accelerator Type | Tertiary Amines, Imidazoles | Common choices to accelerate the cure. |
| Accelerator Concentration | 0.5 - 2.0 phr (parts per hundred resin) | Highly dependent on the specific accelerator and desired cure speed. |
Experimental Protocols
Protocol 1: Synthesis of an Unsaturated Polyester Resin using THPA
Materials:
-
This compound (THPA)
-
Diethylene glycol (DEG)
-
2-Ethylhexanol (as a chain-ending reagent)
-
Tetra-n-butyl titanate (catalyst)
-
Nitrogen gas supply
-
Reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser for water removal.
Procedure:
-
Charge the reaction kettle with THPA, DEG, and 2-ethylhexanol in a molar ratio of 1.0:1.25:0.50.[8]
-
Add the tetra-n-butyl titanate catalyst at a concentration of 0.8% based on the mass of THPA.[8]
-
Start purging the reactor with a slow stream of nitrogen gas to create an inert atmosphere and aid in the removal of water produced during the reaction.
-
Begin stirring and gradually heat the mixture to 200 °C.[8]
-
Maintain the reaction temperature at 200 °C for 6 hours.[8] Monitor the reaction progress by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the acid value reaches the target level.
-
Once the desired acid value is achieved, cool the reactor to below 100 °C.
-
The resulting unsaturated polyester resin can then be discharged and stored.
Protocol 2: Curing of an Epoxy Resin with THPA
Materials:
-
Bisphenol A based liquid epoxy resin
-
This compound (THPA)
-
Tertiary amine accelerator (e.g., Benzyldimethylamine - BDMA)
-
Mixing container and stirrer
-
Vacuum oven
-
Mold
Procedure:
-
Preheat the epoxy resin to approximately 60 °C to reduce its viscosity.
-
In a separate container, melt the THPA at a temperature just above its melting point (around 75-80 °C).
-
Calculate the required amounts of epoxy resin and THPA based on their epoxy equivalent weight (EEW) and anhydride equivalent weight, respectively, to achieve the desired stoichiometric ratio (e.g., 1:0.9 epoxy to anhydride equivalents).
-
Add the molten THPA to the preheated epoxy resin and mix thoroughly until a homogeneous mixture is obtained.
-
Add the accelerator (e.g., 1 phr of BDMA) to the mixture and continue to mix for another 2-3 minutes.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the degassed mixture into a preheated mold.
-
Cure the resin in an oven according to a predefined cure schedule. A typical schedule might be 2 hours at 120 °C followed by a post-cure of 2 hours at 150 °C. The optimal cure schedule will depend on the specific formulation and desired properties.
-
Allow the cured part to cool down slowly to room temperature before demolding.
Visualizations
Caption: Troubleshooting workflow for incomplete curing issues.
Caption: Simplified mechanism of epoxy curing with THPA.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C8H8O3 | CID 12475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4,5,6-四氢邻苯二甲酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. tri-iso.com [tri-iso.com]
- 5. hycat.com [hycat.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
identifying side products in 3,4,5,6-Tetrahydrophthalic anhydride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5,6-Tetrahydrophthalic Anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving 3,4,5,6-Tetrahydrophthalic Anhydride?
A1: The most frequently encountered side products include:
-
Tetrahydrophthalic Acid: Formed by the hydrolysis of the anhydride in the presence of water or moisture.[1][2][3]
-
Monoesters and Diesters: Resulting from the reaction of the anhydride with alcohol solvents or impurities.[4][5]
-
Unreacted Starting Materials: In the synthesis of this compound via the Diels-Alder reaction, residual maleic anhydride or the diene source can remain.[1]
-
Structural Isomers: Isomerization of the double bond in the cyclohexene (B86901) ring can occur, leading to different isomers of tetrahydrophthalic anhydride.[6]
-
Imides: Formed when the anhydride reacts with primary or secondary amines.[7][8]
Q2: My final product has a lower or broader melting point than expected. What are the potential causes?
A2: A depressed or broad melting point range is a common indicator of impurities. For this compound, this could be due to the presence of unreacted starting materials from the synthesis, such as maleic anhydride.[1] The presence of the hydrolyzed diacid form can also affect the melting point, though the pure diacid has a significantly different melting point.[1]
Q3: How can I minimize the formation of tetrahydrophthalic acid as a side product?
A3: To minimize hydrolysis of the anhydride to the corresponding dicarboxylic acid, it is crucial to use anhydrous (dry) solvents and reagents and to protect the reaction from atmospheric moisture.[1][7] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Q4: I am using an alcohol as a solvent. What side products should I expect?
A4: When using alcohol solvents, the primary side products will be the monoester and potentially the diester of tetrahydrophthalic acid.[4] The formation of the monoester occurs readily, while the formation of the diester may require higher temperatures.[4] If ester formation is undesirable, consider using a non-alcoholic solvent.
Troubleshooting Guides
Issue 1: Presence of an Unexpected Carboxylic Acid Peak in Spectroscopic Analysis (e.g., IR, NMR)
-
Possible Cause: Hydrolysis of the anhydride to the dicarboxylic acid. Anhydrides are susceptible to reaction with water, including atmospheric moisture.[1][2]
-
Troubleshooting Steps:
-
Verify Reagent and Solvent Purity: Ensure all solvents and reagents are anhydrous. Use freshly dried solvents for the reaction.
-
Control Reaction Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Purification: If the diacid has already formed, it can often be separated from the anhydride by recrystallization from a suitable solvent, as the solubility properties of the diacid and anhydride differ.
-
Issue 2: Low Yield and Presence of Multiple Isomers in the Product Mixture
-
Possible Cause: The initial product of the Diels-Alder synthesis (cis-4-cyclohexene-1,2-dicarboxylic anhydride) can isomerize under acidic conditions or at elevated temperatures to other, more stable isomers like this compound (1-cyclohexene-1,2-dicarboxylic anhydride).[6]
-
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature to minimize isomerization if a specific isomer is desired.
-
pH Control: Avoid acidic conditions that can catalyze the isomerization.
-
Purification: Chromatographic methods (e.g., column chromatography) may be necessary to separate the different isomers.
-
Data Presentation
Table 1: Common Side Products in this compound Reactions
| Side Product Name | Chemical Structure | Formation Reaction | Conditions Favoring Formation |
| Tetrahydrophthalic Acid | C₈H₁₀O₄ | Hydrolysis | Presence of water/moisture |
| Monoester | C₈H₉O₃(OR) | Esterification | Presence of alcohol |
| Diester | C₈H₈O₂(OR)₂ | Esterification | Higher temperatures in the presence of alcohol[4] |
| Imide | C₈H₉NO₂ | Imidation | Presence of primary/secondary amines |
| Phthalic Anhydride | C₈H₄O₃ | Dehydrogenation | High temperatures, presence of certain catalysts[8] |
Experimental Protocols
Protocol 1: General Procedure for the Diels-Alder Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride
This protocol is a generalized procedure based on the reaction between 1,3-butadiene (B125203) and maleic anhydride.[9][10]
-
Reagent Preparation: Dissolve maleic anhydride in a suitable anhydrous solvent (e.g., xylene) in a round-bottom flask equipped with a reflux condenser.[11]
-
Diene Addition: Introduce 1,3-butadiene to the reaction mixture. This can be done by bubbling the gas through the solution or by using a precursor that generates the diene in situ, such as 3-sulfolene, which thermally decomposes to 1,3-butadiene and sulfur dioxide.[10]
-
Reaction Conditions: Heat the reaction mixture to reflux for a specified period (e.g., 30 minutes).[11] The progress of the reaction can often be monitored by a color change.
-
Product Isolation: Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.[11]
-
Purification: Collect the crystals by vacuum filtration and wash with a cold, non-polar solvent to remove any unreacted starting materials.[11] Further purification can be achieved by recrystallization.
Visualizations
Caption: Workflow for the synthesis and purification of tetrahydrophthalic anhydride.
Caption: Decision tree for troubleshooting impurities in reactions.
References
- 1. Lab report #4: Diels-Alder Reaction - Google 文件 [docs.google.com]
- 2. TETRAHYDROPHTHALIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. ICSC 1372 - TETRAHYDROPHTHALIC ANHYDRIDE [inchem.org]
- 4. EP0432797B1 - Process for purification of this compound - Google Patents [patents.google.com]
- 5. manavchem.com [manavchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US6037476A - Process for making cyclic imides - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Tetrahydrophthalic anhydride - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Advanced Purification of 3,4,5,6-Tetrahydrophthalic Anhydride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the advanced purification of 3,4,5,6-Tetrahydrophthalic anhydride (B1165640) (THPA).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude 3,4,5,6-Tetrahydrophthalic anhydride?
A1: Crude this compound often contains several types of impurities stemming from its synthesis, which is typically the Diels-Alder reaction of butadiene and maleic anhydride, followed by isomerization.[1][2] Common impurities include:
-
Structural Isomers: The most common isomer is cis-1,2,3,6-tetrahydrophthalic anhydride (Δ⁴-THPA), the initial product of the Diels-Alder reaction.[2]
-
Related Anhydrides: Phthalic anhydride and hexahydrophthalic anhydride can also be present as byproducts.[2]
-
Hydrolysis Product: Due to the reactivity of the anhydride group with moisture, the corresponding dicarboxylic acid, 3,4,5,6-tetrahydrophthalic acid, is a frequent impurity.
-
Color Impurities: The crude product may appear as a white to light yellow crystalline solid, with the yellowish tint indicating the presence of color impurities.[3]
Q2: What are the primary advanced purification techniques for this compound?
A2: The primary advanced purification techniques for this compound include:
-
Chemical Purification via Selective Hydrolysis: This patented method involves selectively hydrolyzing anhydride impurities, which are more susceptible to hydrolysis than this compound itself. The resulting dicarboxylic acids are then easily removed.[2]
-
Recrystallization: A standard and effective method for purifying solid organic compounds. The choice of solvent is critical for achieving high purity and yield.
-
Vacuum Distillation: This technique is suitable for thermally stable compounds and can effectively separate the desired anhydride from less volatile or non-volatile impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique capable of separating closely related impurities, which can be scaled up from analytical methods.[4]
Q3: How can I prevent the hydrolysis of this compound during purification?
A3: Preventing hydrolysis is crucial for maintaining the integrity and yield of the anhydride. Key strategies include:
-
Use of Anhydrous Solvents and Reagents: Ensure all solvents and reagents are thoroughly dried before use.
-
Inert Atmosphere: Conducting purification steps under an inert atmosphere (e.g., nitrogen or argon) can minimize contact with atmospheric moisture.
-
Controlled Temperature: While higher temperatures can increase solubility for recrystallization, they can also accelerate hydrolysis if moisture is present. Optimize the temperature to balance solubility and stability.
-
Minimize Exposure to Aqueous Environments: If an aqueous workup is necessary, it should be performed quickly and at low temperatures. Subsequently, the organic phase should be thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Crystal Formation | - Solvent is too good (product is too soluble).- Not enough compound is present to reach saturation.- Cooling is too rapid. | - Add a co-solvent in which the compound is less soluble (e.g., hexane (B92381) if using ethyl acetate).- Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer. |
| Oiling Out Instead of Crystallizing | - The solution is supersaturated.- The melting point of the solid is lower than the temperature of the crystallization solution.- Presence of significant impurities. | - Reheat the solution to dissolve the oil, then add a small amount of additional solvent and cool slowly.- Try a different solvent system with a lower boiling point.- Perform a preliminary purification step (e.g., charcoal treatment for color impurities) before recrystallization. |
| Product is Colored | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as charcoal can absorb some of the desired product.- Consider a different purification technique, such as chromatography, which can be more effective at removing colored impurities. |
| Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Significant amount of product remains in the mother liquor. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.- Cool the filtrate to a lower temperature (e.g., in an ice bath) to maximize crystal precipitation. The mother liquor can also be concentrated to obtain a second crop of crystals. |
Vacuum Distillation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product Decomposing (Darkening) | - Distillation temperature is too high. | - Decrease the distillation pressure to lower the boiling point of the anhydride.- Ensure the heating mantle is set to the lowest temperature required for a steady distillation rate. |
| Bumping or Uncontrolled Boiling | - Uneven heating.- Lack of boiling chips or inadequate stirring. | - Use a heating mantle with a stirrer and a magnetic stir bar for even heating.- Add fresh boiling chips before starting the distillation. |
| Low Yield | - Inefficient condensation.- Leaks in the vacuum system. | - Ensure a steady flow of cold water through the condenser.- Check all joints and connections for leaks using a vacuum gauge. Ensure all glassware is properly sealed. |
Preparative HPLC
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Impurities | - Inappropriate mobile phase or stationary phase.- Column overloading. | - Optimize the mobile phase composition based on analytical scale separations. A common mobile phase for reverse-phase HPLC is a gradient of acetonitrile (B52724) and water with an acidic modifier like formic acid.[4]- Reduce the injection volume or the concentration of the sample. |
| Broad Peaks | - Column degradation.- High injection volume in a strong solvent. | - Flush the column or replace it if it's old or has been used extensively.- Dissolve the sample in the initial mobile phase solvent if possible. |
| Low Recovery of Product | - Adsorption of the compound onto the column.- Product precipitation in the tubing or fraction collector. | - Add a stronger solvent to the mobile phase to ensure complete elution.- Check for any blockages and ensure the collected fractions are not supersaturated. |
Section 3: Experimental Protocols
Chemical Purification via Selective Hydrolysis
This method is based on a patented process where contaminating anhydrides are more readily hydrolyzed than this compound.[2]
Protocol:
-
Reaction Setup: In a reaction vessel, suspend the crude this compound in a mixture of water and an alcohol (e.g., methanol (B129727) or isopropanol). The molar ratio of water/alcohol to the crude anhydride can range from 0.5 to 20.[2]
-
Hydrolysis: Stir the mixture at a temperature between 40°C and 60°C for 10 to 120 minutes. In this temperature range, the desired anhydride remains largely as a solid while the more reactive impurities are hydrolyzed to their corresponding dicarboxylic acids or converted to monoesters.[2]
-
Isolation: Cool the mixture to room temperature and filter the solid.
-
Washing: Wash the collected solid with a cold solvent (e.g., the same water/alcohol mixture or a non-polar solvent like hexane) to remove the dissolved impurities.
-
Drying: Dry the purified solid under vacuum. A purity of up to 99.9% with a yield of 97% has been reported using a similar method.[2]
Recrystallization from Toluene (B28343)
Protocol:
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound to a minimal amount of hot toluene. Heat the mixture to the boiling point of toluene while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold toluene or hexane, and dry them in a vacuum oven.
Vacuum Distillation
Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all joints are properly greased and sealed.
-
Distillation: Heat the crude anhydride in the distillation flask. Based on available data, the boiling point is around 168-170°C at a pressure of 25 mmHg (approximately 0.033 atm).[5] Adjust the vacuum and heating to achieve a steady distillation rate while keeping the temperature as low as possible to prevent decomposition.
-
Collection: Collect the fraction that distills at the expected boiling point and pressure.
-
Solidification: The purified anhydride will solidify in the receiving flask upon cooling.
Preparative Reverse-Phase HPLC
Protocol:
-
Column: A C18 preparative HPLC column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a good starting point. The gradient can be optimized based on analytical scale separations.[4]
-
Sample Preparation: Dissolve the crude anhydride in a suitable solvent, ideally the initial mobile phase composition, and filter it through a 0.45 µm filter.
-
Purification: Inject the sample onto the preparative column and collect the fractions corresponding to the main product peak.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Data Presentation
Table 1: Comparison of Recrystallization Solvents for this compound
| Solvent System | Expected Purity | Expected Yield | Notes |
| Toluene | High | Good to High | Good for removing less polar impurities. |
| Ethyl Acetate (B1210297) / Hexane | High | Good | Ethyl acetate dissolves the anhydride well when hot, and the addition of hexane as an anti-solvent induces crystallization upon cooling. |
| Ligroin or Ether | High | Moderate to Good | Mentioned as suitable for the related cis-Δ⁴-tetrahydrophthalic anhydride, suggesting potential applicability.[6] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol |
| Melting Point | 69-73 °C[3] |
| Boiling Point | 302.3 ± 11.0 °C at 760 mmHg[3] |
| Solubility in Water | Reacts (hydrolyzes) |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and benzene.[7] |
Section 5: Visualizations
Caption: General purification workflow for this compound.
Caption: Logical troubleshooting flow for common purification issues.
References
- 1. Tetrahydrophthalic anhydride - Wikipedia [en.wikipedia.org]
- 2. EP0432797B1 - Process for purification of this compound - Google Patents [patents.google.com]
- 3. innospk.com [innospk.com]
- 4. Separation of Tetrahydrophthalic anhydride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. This compound [webbook.nist.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [guidechem.com]
Technical Support Center: Optimizing Curing of 3,4,5,6-Tetrahydrophthalic Anhydride-Based Epoxies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the curing temperature of 3,4,5,6-Tetrahydrophthalic anhydride (B1165640) (THPA)-based epoxy systems.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental curing mechanism of a THPA-epoxy system?
A1: The curing of epoxy resins with anhydrides like THPA is a complex process. It primarily involves the ring-opening of the anhydride by a hydroxyl group, which forms a carboxylic acid. This newly formed acid then reacts with an epoxy group to create an ester linkage and another hydroxyl group. This new hydroxyl group can then react with another anhydride molecule, propagating the cross-linking reaction. Tertiary amines are often used as accelerators to catalyze this reaction. The final cured network contains both ester and ether linkages, and the ratio of these depends on the specific formulation and curing conditions.
Q2: Why is the anhydride-to-epoxy (A/E) ratio critical for optimal performance?
A2: The stoichiometry of the anhydride to epoxy groups is a crucial factor that influences the final properties of the cured resin. While a 1:1 molar ratio is theoretically ideal for a complete reaction, optimal mechanical properties are often achieved with a slightly lower anhydride content (an A/E ratio of 0.90-0.95). This is because side reactions, such as the homopolymerization of the epoxy resin, can also occur. It is highly recommended to experimentally determine the optimal A/E ratio for a specific application by evaluating key performance characteristics across a range of formulations.
Q3: What is the function of an accelerator in THPA-epoxy curing?
A3: Accelerators are essential for increasing the reaction rate, which in turn can reduce the curing temperature and shorten the overall cure time for anhydride-cured epoxy systems. The uncatalyzed reaction between an anhydride and an epoxy is typically very slow. Commonly used accelerators include tertiary amines, such as benzyldimethylamine (BDMA) and 2,4,6-tris(dimethylaminomethyl) phenol (B47542) (DMP-30).
Q4: Can THPA-epoxy systems be cured at room temperature?
A4: No, epoxy-anhydride systems require elevated temperatures to cure effectively. While some anhydride systems can be formulated to cure at moderate temperatures (e.g., 80-100°C), they generally will not achieve a high glass transition temperature (Tg).
Troubleshooting Guide
This guide addresses common issues encountered during the curing of THPA-based epoxy resins.
Issue 1: Incomplete or Slow Curing
-
Symptoms: The epoxy remains tacky, soft, or liquid-like long after the recommended curing time.
-
Potential Causes & Solutions:
-
Incorrect Mix Ratio: An improper ratio of epoxy resin to THPA hardener is a frequent cause of curing failures.
-
Solution: Double-check the Epoxy Equivalent Weight (EEW) of your resin and the Anhydride Equivalent Weight (AEW) of THPA from the material datasheets. Recalculate the required parts by weight for your specific materials.
-
-
Insufficient Curing Temperature or Time: THPA-epoxy systems require specific temperature ranges to cure properly.
-
Solution: Ensure your oven is calibrated and maintaining the target temperature. Refer to the technical datasheet for the recommended cure schedule. If unavailable, a systematic study using DSC is recommended (see Experimental Protocols).
-
-
Inadequate Accelerator Concentration: An insufficient amount of accelerator will lead to a very slow or incomplete cure.
-
Solution: Verify the concentration of your accelerator. A typical starting concentration for tertiary amines like BDMA is 0.5-2 parts per hundred of resin (phr).
-
-
Issue 2: Brittle Cured Epoxy with Poor Impact Resistance
-
Symptoms: The cured epoxy is fragile and fractures easily upon impact.
-
Potential Causes & Solutions:
-
High Crosslink Density: While desirable for thermal and chemical resistance, a very high crosslink density can lead to brittleness.
-
Solution: Consider incorporating a flexibilizing agent or a blend of anhydrides to reduce the crosslink density.
-
-
Lack of Toughening Agent: The formulation may require an additive to improve toughness.
-
Solution: Incorporate a toughening agent such as a liquid rubber (e.g., carboxyl-terminated butadiene nitrile - CTBN) or a thermoplastic modifier into your formulation. These additives create a secondary phase that can absorb energy and inhibit crack propagation.
-
-
Issue 3: Inconsistent Mechanical Properties Between Batches
-
Symptoms: Significant variations in hardness, Tg, or other mechanical properties from one cured batch to another.
-
Potential Causes & Solutions:
-
Variation in Anhydride-to-Epoxy Ratio: Precise measurement of the resin and curing agent is critical.
-
Solution: Use calibrated scales and ensure thorough mixing to maintain a consistent A/E ratio.
-
-
Inconsistent Mixing Procedure: The order of adding components can affect the final properties.
-
Solution: It is generally recommended to first mix the anhydride and epoxy resin, and then add the accelerator. Ensure the mixture is homogenous before curing.
-
-
Fluctuations in Curing Temperature and Time: The cure cycle has a significant impact on the final properties.
-
Solution: Use a calibrated oven with precise temperature control and strictly adhere to the established curing schedule.
-
-
Moisture Contamination: Anhydrides are sensitive to moisture, which can negatively affect the curing reaction and final properties.
-
Solution: Store THPA in a dry environment and avoid exposure to high humidity during processing.
-
-
Issue 4: Lower than Expected Glass Transition Temperature (Tg)
-
Symptoms: The cured epoxy softens at a lower temperature than anticipated.
-
Potential Causes & Solutions:
-
Incorrect Stoichiometry: An off-ratio mixture can leave unreacted components that act as plasticizers, thereby lowering the Tg.
-
Solution: Verify your A/E ratio calculation and measurements.
-
-
Incomplete Curing: An insufficient cure time or temperature will not allow the crosslinking reaction to proceed to completion.
-
Solution: Increase the post-curing time or temperature. A post-cure at a temperature above the initial Tg is often necessary to maximize the final Tg.
-
-
Moisture Contamination: The presence of water can interfere with the curing chemistry.
-
Solution: Ensure all components and equipment are dry before mixing and curing.
-
-
Data Presentation: Curing Schedules and Expected Properties
The following tables provide illustrative data on how the curing schedule can influence the final properties of a THPA-cured epoxy. Please note that these values are typical and can vary significantly based on the specific epoxy resin, the presence of fillers or other additives, and the exact A/E ratio.
Table 1: Example Two-Stage Curing Schedules for a THPA-Epoxy System
| Cure Stage 1 | Cure Stage 2 | Expected Tg Range (°C) | General Observations |
| 120°C for 2 hours | 150°C for 3 hours | 130 - 150 | Good balance of properties. |
| 100°C for 4 hours | 160°C for 4 hours | 140 - 165 | Higher Tg, potentially more brittle. |
| 150°C for 2 hours | 180°C for 1.5 hours | 155 - 180 | High Tg, suitable for high-temperature applications. |
| 90°C for 2 hours | 165°C for 4 hours | 135 - 160 | A common starting point for liquid epoxy resins. |
Table 2: Effect of Post-Curing Temperature on Mechanical Properties
| Initial Cure | Post-Cure Temperature (°C) | Post-Cure Time (hours) | Approximate Tg (°C) | Relative Hardness |
| 100°C for 2 hours | 120 | 2 | ~125 | Good |
| 100°C for 2 hours | 140 | 2 | ~145 | Very Good |
| 100°C for 2 hours | 160 | 2 | ~160 | Excellent |
| 100°C for 2 hours | 180 | 2 | >170 | Excellent |
Experimental Protocols
Protocol 1: Determining Optimal Curing Parameters using Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to determine the total heat of reaction and to develop an optimized curing schedule.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
THPA, epoxy resin, and accelerator
-
Precision balance (±0.01 mg)
-
Mixing container and stirrer
Procedure:
-
Preparation of Uncured Sample:
-
Accurately weigh the epoxy resin and THPA in the correct stoichiometric ratio into a mixing container.
-
Add the desired amount of accelerator.
-
Mix thoroughly until the mixture is homogenous.
-
Accurately weigh 5-10 mg of the uncured mixture into an aluminum DSC pan and hermetically seal it.
-
-
Dynamic DSC Scan (to determine total heat of reaction):
-
Place the sealed sample pan in the DSC cell. Use an empty sealed pan as a reference.
-
Heat the sample at a constant rate (e.g., 10°C/min) from room temperature to a temperature well above the expected cure completion (e.g., 250°C).
-
Record the heat flow as a function of temperature. The exothermic peak observed represents the curing reaction.
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total). This value represents a 100% cured sample.
-
-
Isothermal DSC Scans (to evaluate cure time at specific temperatures):
-
Prepare several fresh uncured samples as described in step 1.
-
For each sample, rapidly heat to a desired isothermal curing temperature (e.g., 120°C, 140°C, 160°C) and hold for a specified period.
-
After the isothermal hold, cool the sample to room temperature.
-
Perform a second dynamic scan on the partially cured sample (e.g., from room temperature to 250°C at 10°C/min).
-
Measure the residual heat of reaction (ΔH_residual) from any exothermic peak in the second scan.
-
Calculate the degree of cure (%) using the following equation: Degree of Cure (%) = [(ΔH_total - ΔH_residual) / ΔH_total] * 100
-
-
Determining the Glass Transition Temperature (Tg):
-
For fully or partially cured samples, the Tg can be observed as a step-like change in the baseline of the DSC thermogram during the heating scan.
-
Data Analysis and Optimization:
-
By performing isothermal scans at different temperatures and for varying durations, you can determine the time required to achieve a high degree of cure (e.g., >95%) at each temperature.
-
A multi-stage cure schedule can be developed. An initial lower temperature cure can be followed by a higher temperature post-cure to maximize the Tg and other mechanical properties.
Visualizations
Caption: Experimental workflow for optimizing curing parameters using DSC.
Caption: Troubleshooting logic for common THPA-epoxy curing issues.
Technical Support Center: Managing the Stability of 3,4,5,6-Tetrahydrophthalic Anhydride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and stability management of 3,4,5,6-Tetrahydrophthalic Anhydride (B1165640).
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of 3,4,5,6-Tetrahydrophthalic Anhydride.
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., clumping, discoloration). | Exposure to moisture, leading to hydrolysis. | Discard the reagent. Ensure storage containers are tightly sealed and stored in a desiccator or dry, inert atmosphere. |
| Inconsistent or poor reaction yields. | Degradation of the anhydride due to improper storage. The presence of its hydrolyzed form, tetrahydrophthalic acid, can interfere with reactions. | Verify the purity of the anhydride before use (see Experimental Protocols). Use a fresh, properly stored batch of the reagent. |
| Formation of a precipitate in solution. | Hydrolysis of the anhydride to the less soluble dicarboxylic acid. | If the solvent is non-protic and dry, the precipitate is likely the hydrolyzed product. The solution should be discarded and prepared fresh with dry solvent and fresh anhydride. |
| Unexpected exotherm or violent reaction. | Reaction with water or other incompatible substances (e.g., alcohols, amines, strong bases).[1] | Immediately cease the addition of any reagents. Ensure all reactants and solvents are dry and free from contaminants. Review the list of incompatible materials. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent exposure to moisture.[2][3] Storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. Avoid storing near incompatible materials such as strong oxidizing agents, acids, bases, alcohols, and amines.[1]
Q2: How does moisture affect the stability of this compound?
A2: this compound is sensitive to moisture and will readily hydrolyze upon contact with water to form 3,4,5,6-tetrahydrophthalic acid.[1][4] This hydrolysis is an exothermic reaction that can be accelerated by heat and acids.[1] The presence of the resulting dicarboxylic acid can significantly impact the purity and reactivity of the anhydride in subsequent experiments.
Q3: What are the signs of degradation?
A3: Visual signs of degradation can include a change in the physical appearance of the solid from a free-flowing powder to clumps, or discoloration.[2] From a chemical perspective, a decrease in purity, as determined by analytical methods such as titration or chromatography, is a clear indicator of degradation.
Q4: What are the primary decomposition products of this compound?
A4: The primary decomposition product from hydrolysis is 3,4,5,6-tetrahydrophthalic acid.[1] Under thermal stress, hazardous decomposition products can include carbon monoxide and carbon dioxide.
Q5: What materials are incompatible with this compound?
A5: This compound is incompatible with water, strong oxidizing agents, strong acids, strong bases, alcohols, and amines.[1] Contact with these substances should be strictly avoided.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | [2][5] |
| Molecular Weight | 152.15 g/mol | [5] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 69-73 °C | [2] |
| Boiling Point | 302.3 ± 11.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Flash Point | 146.1 ± 16.5 °C | [2] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [2] |
| Water Solubility | Reacts with water | [1][6] |
Experimental Protocols
Protocol 1: General Stability Testing of this compound
This protocol is based on general principles for stability testing of chemical substances.
Objective: To evaluate the stability of this compound under various storage conditions over time.
Materials:
-
This compound (minimum of 3 batches)
-
Appropriate primary packaging (e.g., amber glass bottles with tightly sealed caps)
-
Stability chambers or incubators set to the desired temperature and humidity conditions
-
Analytical instrumentation for purity assessment (e.g., HPLC, GC, or titrator)
Methodology:
-
Sample Preparation: Aliquot the test substance from at least three different batches into the chosen packaging.
-
Storage Conditions: Place the samples in stability chambers under the following conditions (based on ICH guidelines for stability testing):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Intervals:
-
Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Analytical Testing: At each time point, analyze the samples for the following:
-
Appearance: Visually inspect for any changes in color or physical state.
-
Assay (Purity): Determine the purity of the anhydride using a validated analytical method (e.g., HPLC, GC, or titration).
-
Degradation Products: Quantify the amount of the primary degradant, 3,4,5,6-tetrahydrophthalic acid, and any other observed impurities.
-
-
Data Evaluation: Analyze the data to determine the rate of degradation and establish a recommended retest period or shelf life. A "significant change" is typically defined as a failure to meet the established specification for any of the tested attributes.
Mandatory Visualization
References
- 1. TETRAHYDROPHTHALIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. innospk.com [innospk.com]
- 3. Analytical Method [keikaventures.com]
- 4. Buy this compound | 2426-02-0 [smolecule.com]
- 5. This compound | C8H8O3 | CID 12475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 98% | Fisher Scientific [fishersci.ca]
Technical Support Center: Prevention of Premature Hydrolysis of 3,4,5,6-Tetrahydrophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the methods to prevent the premature hydrolysis of 3,4,5,6-Tetrahydrophthalic anhydride (B1165640). Premature hydrolysis to its corresponding dicarboxylic acid, 3,4,5,6-tetrahydrophthalic acid, can significantly impact experimental reproducibility, product purity, and the overall success of research and development projects. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues encountered during the handling and use of this reagent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields or kinetics | Partial hydrolysis of the anhydride leading to inaccurate stoichiometry. | 1. Verify the purity of the 3,4,5,6-Tetrahydrophthalic anhydride using analytical methods such as FTIR or ¹H NMR before use. 2. Implement stringent anhydrous handling techniques for all subsequent experiments. 3. Consider using a freshly opened container of the anhydride. |
| Appearance of a new, more polar spot on TLC analysis | Formation of the more polar 3,4,5,6-tetrahydrophthalic acid due to hydrolysis. | 1. Confirm the identity of the new spot by co-spotting with a known standard of the diacid, if available. 2. Review and optimize the anhydrous conditions of your reaction setup. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. 3. Use freshly distilled, anhydrous solvents. |
| Solid anhydride appears clumpy or sticky | Absorption of atmospheric moisture, leading to surface hydrolysis. | 1. Do not use the anhydride if significant clumping is observed. 2. If the issue is minor, consider drying the material under high vacuum in a desiccator over a strong drying agent (e.g., P₂O₅) before use. However, using a fresh, unopened container is preferable. 3. Review storage conditions to ensure the container is tightly sealed and stored in a desiccator. |
| Difficulty in achieving complete dissolution in non-polar aprotic solvents | Presence of the less soluble dicarboxylic acid hydrolysis product. | 1. Filter the solution to remove the insoluble material and analyze the filtrate for purity. 2. If purity is compromised, obtain a fresh supply of the anhydride. 3. Ensure the solvent used is truly anhydrous. |
| pH of the reaction mixture becomes acidic unexpectedly | Hydrolysis of the anhydride to the dicarboxylic acid. | 1. Monitor the pH of your reaction if it is sensitive to acidic conditions. 2. If necessary, use a non-nucleophilic base to neutralize the generated acid, but be aware that bases can also catalyze hydrolysis. 3. Prioritize preventing hydrolysis in the first place by maintaining strict anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound hydrolysis?
A1: The primary cause of hydrolysis is exposure to water.[1][2] this compound readily reacts with water, including atmospheric moisture, to form 3,4,5,6-tetrahydrophthalic acid.[2] This reaction is often exothermic and can be accelerated by factors such as increased temperature and the presence of acids or bases.[2][3]
Q2: What are the ideal storage conditions for this compound?
A2: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area.[1][4] The container must be kept tightly sealed to prevent the ingress of moisture.[4] For long-term storage or for high-purity applications, it is highly recommended to store the anhydride inside a desiccator containing a suitable drying agent, such as phosphorus pentoxide or indicating silica (B1680970) gel.
Q3: How can I handle this compound to minimize exposure to moisture during an experiment?
A3: Employing standard anhydrous techniques is crucial. This includes:
-
Using Dry Glassware: All glassware should be rigorously dried, either by oven-drying at a high temperature (e.g., >120°C) for several hours or by flame-drying under a stream of inert gas.[5]
-
Using Anhydrous Solvents: Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in sealed, anhydrous-grade bottles.
-
Working under an Inert Atmosphere: For highly sensitive reactions, it is best to handle the anhydride in a glovebox or under a positive pressure of an inert gas like nitrogen or argon.[3]
Q4: Are there any solvents that are incompatible with this compound?
A4: Yes. Protic solvents such as water and alcohols will react with the anhydride, leading to hydrolysis or esterification, respectively.[2] Therefore, these solvents should be avoided unless they are intended reagents in the reaction.
Q5: How can I detect if my sample of this compound has undergone hydrolysis?
A5: Several analytical techniques can be used to detect the presence of the hydrolysis product, 3,4,5,6-tetrahydrophthalic acid:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The anhydride will show characteristic C=O stretching bands at approximately 1850 and 1780 cm⁻¹. The appearance of a broad O-H stretch (around 3000 cm⁻¹) and a shift in the carbonyl stretch to that of a carboxylic acid (around 1700 cm⁻¹) can indicate hydrolysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the dicarboxylic acid. The carboxylic acid protons will appear as a broad singlet at a characteristic downfield chemical shift.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the anhydride from its more polar diacid hydrolysis product.[3]
Data Presentation
Table 1: Storage and Handling Recommendations for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool, ambient temperature. | Elevated temperatures can increase the rate of hydrolysis.[3] |
| Atmosphere | Dry, inert (e.g., Nitrogen, Argon) is ideal. | Prevents contact with atmospheric moisture. |
| Container | Tightly sealed, opaque glass bottle. | Prevents moisture ingress and exposure to light. |
| Storage Location | Well-ventilated, in a desiccator. | Ensures a dry environment and safe storage.[1] |
| Handling Environment | Glovebox or under a positive pressure of inert gas. | Minimizes exposure to atmospheric moisture during transfer and weighing.[3] |
Table 2: Solvent Compatibility
| Solvent Type | Compatibility | Examples | Comments |
| Aprotic, Non-polar | Compatible | Toluene, Hexane, Dichloromethane | Must be anhydrous. |
| Aprotic, Polar | Compatible | Tetrahydrofuran (THF), Ethyl Acetate | Must be anhydrous. THF should be checked for peroxides. |
| Protic | Incompatible | Water, Methanol, Ethanol | Will react with the anhydride.[2] |
Experimental Protocols
Protocol 1: Procedure for Drying Glassware for Moisture-Sensitive Reactions
-
Cleaning: Thoroughly wash all glassware with an appropriate solvent to remove any organic residues. Follow with a rinse of deionized water and then a final rinse with acetone (B3395972) to facilitate drying.
-
Oven-Drying: Place the clean glassware in a laboratory oven set to at least 125°C for a minimum of 4 hours, though overnight is preferable.[5]
-
Assembly and Cooling: While still hot, assemble the glassware (e.g., flask with a condenser). Seal the apparatus and allow it to cool to room temperature under a positive pressure of a dry inert gas (e.g., nitrogen or argon). This prevents moist air from being drawn into the flask as it cools.
-
Flame-Drying (Alternative): For more rigorous drying, assemble the glassware and pass a flame from a Bunsen burner or a heat gun over the entire surface of the glass under a flow of inert gas until all visible moisture has evaporated. Allow to cool under a positive pressure of inert gas.
Protocol 2: General Procedure for Monitoring Hydrolysis by HPLC
This protocol provides a general guideline. Method optimization may be required.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[3] The higher polarity of the diacid will result in a shorter retention time compared to the anhydride.
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound.
-
Dissolve the sample in a known volume of anhydrous acetonitrile (B52724) or another suitable aprotic solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 210 nm).
-
The presence of a peak corresponding to the retention time of 3,4,5,6-tetrahydrophthalic acid indicates hydrolysis. Quantification can be achieved by creating a calibration curve with a pure standard of the diacid.
-
Visualizations
References
overcoming challenges in the characterization of 3,4,5,6-Tetrahydrophthalic anhydride derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 3,4,5,6-tetrahydrophthalic anhydride (B1165640) and its derivatives.
Troubleshooting Guides
This section offers systematic approaches to diagnose and resolve common issues in the analysis of 3,4,5,6-tetrahydrophthalic anhydride derivatives.
Chromatography Issues
Problem: Poor Peak Shape (Tailing or Fronting) in HPLC/GC Analysis
Poor peak shape can compromise resolution and lead to inaccurate quantification. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Active Sites on Column | Use a column with end-capping or a deactivated surface. | Symmetrical peaks. |
| Inappropriate Mobile/Carrier Gas Flow Rate | Optimize the flow rate. | Sharper, more symmetrical peaks. |
| Sample Overload | Reduce the injection volume or dilute the sample. | Improved peak symmetry. |
| Mismatch between Sample Solvent and Mobile Phase | Dissolve the sample in the initial mobile phase if possible. | Sharper peaks, especially for early-eluting compounds. |
| Column Contamination | Flush the column with a strong solvent or replace the guard column. | Restoration of good peak shape. |
Problem: Inconsistent Retention Times in HPLC/GC
Shifting retention times can make peak identification and quantification unreliable.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature. | Consistent and reproducible retention times. |
| Changes in Mobile Phase Composition (HPLC) | Prepare fresh mobile phase and ensure proper mixing and degassing. | Stable retention times. |
| Leaks in the System | Check for and tighten any loose fittings. | Stable pressure and consistent retention times. |
| Column Degradation | Replace the column if it is old or has been used extensively. | Restoration of original retention times and performance. |
Spectroscopy Issues
Problem: Ambiguous or Unexpected Peaks in NMR Spectra
Complex or unexpected signals in NMR spectra can complicate structural elucidation.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Presence of Isomeric Impurities | Purify the sample using techniques like recrystallization or preparative chromatography. A common impurity is the starting material, Δ⁴-tetrahydrophthalic anhydride, in the synthesis of Δ¹-tetrahydrophthalic anhydride.[1] | A cleaner spectrum with fewer unexpected signals. |
| Conformational Isomers | Perform variable temperature NMR studies. Different conformers may interconvert at higher temperatures, leading to simplified spectra. | Coalescence of signals from different conformers into a single, averaged signal. |
| Sample Degradation (Hydrolysis) | Ensure the use of dry solvents and handle the sample quickly to prevent exposure to moisture. The anhydride ring is susceptible to hydrolysis, forming the corresponding dicarboxylic acid. | Absence of broad peaks corresponding to carboxylic acid protons. |
| Solvent Impurities | Use high-purity deuterated solvents. | A clean baseline and absence of solvent-related impurity peaks. |
Problem: Difficulty in Interpreting Mass Spectra
Unclear fragmentation patterns can hinder the determination of molecular weight and structure.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| In-source Fragmentation or Thermal Degradation | Use a softer ionization technique (e.g., ESI, CI instead of EI). | A more prominent molecular ion peak and less fragmentation. |
| Formation of Adducts | Check for adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺). | Accurate determination of the molecular weight. |
| Presence of Impurities | Analyze the sample by GC-MS or LC-MS to separate components before mass analysis. | Cleaner mass spectra for individual components. |
Frequently Asked Questions (FAQs)
Q1: My sample of a this compound derivative shows a broad peak in the 1H NMR spectrum around 10-12 ppm. What could this be?
A1: A broad peak in this region is characteristic of a carboxylic acid proton. This indicates that your sample has likely undergone hydrolysis of the anhydride ring to form the corresponding dicarboxylic acid. To avoid this, ensure you are using dry solvents and minimizing the sample's exposure to atmospheric moisture during preparation and analysis.
Q2: I am trying to purify a Δ¹-tetrahydrophthalic anhydride derivative synthesized by isomerization of the corresponding Δ⁴ isomer, but I'm having trouble removing the starting material. Why is this and what can I do?
A2: The separation of Δ¹ and Δ⁴ isomers of tetrahydrophthalic anhydride derivatives is often challenging due to their similar physical properties, such as boiling point and solubility.[1] A potential purification strategy leverages the difference in hydrolysis rates; contaminating isomers are often more susceptible to hydrolysis than the Δ¹-isomer.[1] Careful, controlled exposure to water or an alcohol can selectively convert the impurities into their more water-soluble dicarboxylic acid or monoester forms, which can then be separated by extraction.
Q3: My melting point reading for a this compound derivative is broad and not reproducible. What could be the cause?
A3: A broad and inconsistent melting point can be due to several factors. The presence of impurities, such as unreacted starting materials or byproducts, will depress and broaden the melting point range. Additionally, the possibility of conformational polymorphism should be considered. Different crystalline forms of the same compound, arising from different molecular conformations, can have distinct melting points. The cyclohexene (B86901) ring in these derivatives can adopt various conformations, potentially leading to polymorphism.
Q4: What are the key IR absorption bands I should look for to confirm the presence of the anhydride group in my this compound derivative?
A4: The characteristic infrared absorption bands for a cyclic anhydride are two strong carbonyl (C=O) stretching bands. These typically appear in the regions of 1865-1800 cm⁻¹ and 1790-1740 cm⁻¹. The presence of two bands is due to symmetric and asymmetric stretching of the coupled carbonyl groups. You should also see C-O-C stretching bands in the fingerprint region.
Experimental Protocols
General Protocol for GC-MS Analysis
This protocol provides a starting point for the analysis of this compound derivatives. Optimization will be required for specific compounds.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify peaks based on their retention times and fragmentation patterns. Compare the obtained mass spectra with spectral libraries (e.g., NIST) for confirmation.
General Protocol for HPLC-UV Analysis
This protocol is a general guide for the HPLC analysis of this compound derivatives.
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System: A standard HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
-
Data Analysis: Identify and quantify peaks based on their retention times and peak areas by comparing them to standards.
Visualizations
Troubleshooting Workflow for Chromatography
Caption: A logical workflow for troubleshooting common chromatography issues.
Decision Tree for NMR Spectral Impurities
Caption: A decision tree for identifying the source of impurities in NMR spectra.
References
refining reaction conditions for selective modification with 3,4,5,6-Tetrahydrophthalic anhydride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining reaction conditions for the selective and reversible modification of proteins and other biomolecules using 3,4,5,6-Tetrahydrophthalic anhydride (B1165640) (THPA). This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual diagrams to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 3,4,5,6-Tetrahydrophthalic anhydride (THPA) in protein chemistry?
A1: THPA is primarily used for the reversible modification of primary amino groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. This modification is highly selective for amines at a slightly alkaline pH. The ability to reverse the modification under mild acidic conditions makes THPA a valuable tool for temporarily blocking reactive sites, altering protein charge for purification purposes, or creating transiently modified bioconjugates.
Q2: What is the optimal pH for selective amine modification with THPA?
A2: The optimal pH for reacting THPA with primary amines is typically in the range of 8.0 to 9.0.[1] In this pH range, the targeted lysine residues are predominantly in their unprotonated, nucleophilic state, which facilitates the acylation reaction. It is crucial to maintain a stable pH, as the reaction with the anhydride can cause the pH to drop.
Q3: How does the modification affect the protein's charge?
A3: The reaction of THPA with a primary amine converts a positively charged group (at neutral pH) into a negatively charged carboxylate group. This significant change in charge can alter a protein's isoelectric point (pI), solubility, and chromatographic behavior, which can be leveraged for purification or analysis.
Q4: Is the modification by THPA reversible? How can it be reversed?
A4: Yes, one of the key advantages of THPA is the reversibility of the modification. The resulting amide bond is labile under mild acidic conditions. Deprotection can be achieved by incubating the modified protein at a pH of around 3.0. For a closely related anhydride, the half-time for deacylation was reported to be 4-5 hours at 25°C and pH 3.0.
Q5: What are the main competing reactions to be aware of?
A5: The primary competing reaction is the hydrolysis of the THPA molecule by water. This reaction is also base-catalyzed and will compete with the desired aminolysis reaction. Therefore, it is important to work efficiently once the anhydride is dissolved and to use an appropriate molar excess to drive the desired protein modification.
Troubleshooting Guide
Encountering issues during experimental procedures is common. This guide addresses specific problems that may arise during the selective modification with THPA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Modification Yield | 1. Suboptimal pH: The pH of the reaction mixture is too low, leading to protonated (unreactive) amines. 2. Reagent Hydrolysis: The THPA has hydrolyzed due to prolonged exposure to the aqueous buffer before reacting with the protein. 3. Insufficient Molar Excess: The amount of THPA is not sufficient to overcome hydrolysis and achieve the desired level of modification. 4. Interfering Buffer Components: The buffer contains primary amines (e.g., Tris) that compete with the target protein for the reagent. | 1. Adjust pH: Ensure the reaction buffer is maintained between pH 8.0 and 9.0. Use a non-amine-containing buffer like borate (B1201080) or phosphate. 2. Fresh Reagent: Prepare the THPA solution immediately before adding it to the protein solution. 3. Increase Molar Ratio: Empirically test a range of molar excesses of THPA to protein (e.g., 20-fold to 100-fold excess per amine). 4. Buffer Exchange: Perform a buffer exchange into a suitable reaction buffer (e.g., PBS, Borate buffer at pH 8.5) prior to the reaction. |
| Protein Precipitation/Aggregation | 1. High Protein Concentration: The protein concentration is too high, and the modification-induced change in charge leads to insolubility. 2. pH near Isoelectric Point (pI): The modification shifts the protein's pI close to the reaction buffer pH, minimizing electrostatic repulsion. 3. Over-modification: A high degree of modification significantly alters the protein's surface properties, leading to aggregation. | 1. Lower Protein Concentration: Perform the reaction at a lower protein concentration (e.g., 1-5 mg/mL). The sample can be concentrated after the reaction if necessary. 2. Adjust Buffer pH: If possible, adjust the reaction pH to be at least one unit away from the predicted pI of the modified protein. 3. Optimize Molar Ratio: Reduce the molar excess of THPA to control the degree of labeling. Perform a titration to find the optimal ratio.[2] |
| Lack of Selectivity (Modification of other residues) | 1. Extreme pH: Very high pH values might increase the reactivity of other nucleophilic residues like tyrosine or cysteine. 2. Highly Reactive Residues: The protein may have an unusually reactive thiol or hydroxyl group due to its specific microenvironment. | 1. Control pH: Maintain the pH strictly within the 8.0-9.0 range. 2. Characterize Product: Use mass spectrometry to identify any modified sites. THPA is known for its high selectivity towards amines, so side reactions are generally minimal. |
| Incomplete Deprotection (Reversal) | 1. Incorrect pH: The pH is not sufficiently acidic to catalyze the hydrolysis of the amide bond. 2. Insufficient Incubation Time/Temperature: The deprotection reaction has not been allowed to proceed to completion. | 1. Verify pH: Ensure the deprotection buffer is at or below pH 3.0. 2. Optimize Conditions: Increase the incubation time or slightly raise the temperature (e.g., to 37°C) to facilitate the reversal. Monitor the progress by mass spectrometry or functional assay. |
Experimental Protocols
Protocol 1: Selective Amine Modification of a Protein with THPA
This protocol provides a general procedure for the modification of lysine residues in a target protein.
-
Protein Preparation:
-
Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium borate) at a pH of 8.5.
-
The protein concentration should ideally be between 1-10 mg/mL.
-
If the initial protein buffer contains amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in a dry, water-miscible organic solvent (e.g., DMSO or DMF). A concentration of 1 M is recommended.
-
-
Modification Reaction:
-
While gently stirring the protein solution, add the desired molar excess of the THPA stock solution. A starting point could be a 50-fold molar excess of THPA relative to the number of lysine residues on the protein.
-
The final concentration of the organic solvent should be kept low (ideally <10% v/v) to avoid protein denaturation.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM.
-
Remove the excess reagent and by-products by dialysis, size-exclusion chromatography, or tangential flow filtration against a suitable buffer (e.g., PBS pH 7.4).
-
Protocol 2: Reversal of THPA Modification (Deprotection)
This protocol describes the removal of the tetrahydrophthaloyl group to regenerate the native protein.
-
Buffer Exchange:
-
Transfer the modified protein into an acidic buffer, such as 50 mM sodium acetate, pH 3.0.
-
-
Deprotection Reaction:
-
Incubate the solution at 25°C.
-
Monitor the reaction progress over time (e.g., at 2, 4, 8, and 24 hours) by taking aliquots for analysis. The reaction is expected to have a half-life of approximately 4-5 hours.
-
-
Analysis and Final Buffer Exchange:
-
Analyze the aliquots using mass spectrometry to confirm the removal of the modifying group.
-
Once the deprotection is complete, exchange the protein into the desired final storage buffer.
-
Protocol 3: Analysis by Mass Spectrometry
Mass spectrometry is a powerful tool to confirm the modification and determine its extent.
-
Sample Preparation:
-
Take an aliquot of the modified (and unmodified control) protein.
-
The protein can be analyzed intact (for overall mass shift) or digested with a protease (e.g., trypsin) for peptide mapping to identify specific modification sites.
-
-
Intact Mass Analysis:
-
Desalt the protein sample.
-
Analyze by LC-MS. The mass of the modified protein will increase by 152.15 Da for each THPA molecule that has reacted.
-
-
Peptide Mapping Analysis:
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein with trypsin. Note that modification of lysine will block tryptic cleavage at that site.
-
Analyze the resulting peptides by LC-MS/MS. Search the data for peptides with a mass modification of +152.047 Da on lysine residues.
-
Visualizations
Caption: Reaction scheme for THPA modification of protein amines and its reversal.
Caption: A logical workflow for troubleshooting common issues in THPA modification.
Caption: Influence of pH on the selectivity and efficiency of THPA reactions.
References
mitigating discoloration in resins cured with 3,4,5,6-Tetrahydrophthalic anhydride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with resins cured with 3,4,5,6-Tetrahydrophthalic anhydride (B1165640) (THPA). The focus is on mitigating discoloration to ensure the quality and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of discoloration in THPA-cured epoxy resins?
A1: Discoloration, typically yellowing or browning, in THPA-cured epoxy resins is primarily caused by a combination of factors:
-
Oxidation: The chemical structure of epoxy resins, especially those based on bisphenol A (BPA), contains aromatic ether groups that are susceptible to oxidation. This process is accelerated by heat and exposure to oxygen, leading to the formation of color-causing groups (chromophores) like quinones.[1]
-
Exposure to UV Light: UV radiation can break down the polymer chains in the resin, leading to the formation of conjugated structures that absorb light and result in a yellow appearance.[1]
-
High Temperatures: Elevated temperatures during curing or in the final application can accelerate thermal degradation and oxidation of the resin, causing discoloration.[1] A slow initial cure followed by a post-cure at a higher temperature generally yields better color.[2]
-
Choice of Accelerator: Certain accelerators, particularly tertiary amines and imidazoles, are known to cause significant amber or brown coloration in the cured system.[2]
-
Impurities: The purity of the raw materials, including the epoxy resin and the THPA hardener, can affect the final color. Residual catalysts or other impurities can contribute to discoloration.[1]
Q2: Can the choice of epoxy resin influence the color stability when using a THPA hardener?
A2: Yes, the type of epoxy resin used plays a significant role. Resins with aromatic structures, such as those based on bisphenol A (BPA), are more prone to photo-oxidation and subsequent yellowing.[1] For applications requiring high color stability, consider using cycloaliphatic or aliphatic epoxy resins, which have a chemical structure that is inherently more resistant to UV degradation and yellowing.[1]
Q3: Are there specific accelerators that are less likely to cause discoloration in THPA-cured systems?
A3: While many common accelerators like tertiary amines and imidazoles can cause discoloration, there are alternatives that may produce a lighter-colored product.[2] Organometallic salts based on tin and zinc can provide relatively colorless cures.[2] It is advisable to conduct small-scale tests with different accelerators to determine the best option for your specific formulation and application.
Q4: How can I minimize discoloration during the curing process?
A4: To minimize discoloration during curing, a carefully controlled cure cycle is recommended. A slow initial cure at a lower temperature allows the reaction to proceed more gradually with a lower exotherm.[2] This is followed by a post-cure at a higher temperature to ensure complete cross-linking.[2] This two-stage approach can result in better color and reduced internal stresses in the cured resin.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Yellowing after post-curing | High curing temperature or prolonged curing time. | Optimize the cure schedule by gradually increasing the temperature. A two-stage cure with a lower initial temperature followed by a higher post-cure temperature is often beneficial.[2] |
| Use of a discoloring accelerator. | Consider replacing tertiary amine or imidazole (B134444) accelerators with organometallic salts (e.g., tin or zinc-based) which tend to produce less color.[2] | |
| Discoloration upon exposure to light | UV degradation of the epoxy resin. | Incorporate a UV stabilizer package, including a UV absorber and a Hindered Amine Light Stabilizer (HALS), into your formulation.[3][4] |
| Oxidation of the resin matrix. | Add an antioxidant to the formulation to inhibit oxidative degradation.[3] | |
| Inconsistent color between batches | Variation in the purity of raw materials. | Ensure high purity of the epoxy resin and THPA hardener.[1] Use materials from the same batch for critical applications. |
| Inconsistent mixing or curing conditions. | Standardize mixing procedures and ensure precise temperature control during the entire curing cycle. | |
| Amber or brown hue in the final product | Accelerator-induced coloration. | Reduce the concentration of the accelerator if possible, or switch to a less coloring alternative.[2] |
| Thermal degradation. | Avoid excessive temperatures during mixing and curing.[1] |
Experimental Protocols
Protocol: Evaluating the Effectiveness of Additives on Color Stability
This protocol outlines a method for comparing the color stability of a THPA-cured epoxy resin with and without stabilizing additives.
1. Materials and Formulation:
-
Epoxy Resin (e.g., Bisphenol A based, EEW 180-190 g/eq)
-
3,4,5,6-Tetrahydrophthalic Anhydride (THPA)
-
Accelerator (e.g., Benzyldimethylamine - BDMA)
-
UV Stabilizer (e.g., Benzotriazole type)
-
Antioxidant (e.g., Hindered phenol (B47542) type)
2. Formulation Calculation:
-
Calculate the required amounts of epoxy resin and THPA based on the desired stoichiometry (e.g., Anhydride to Epoxy equivalent ratio of 0.9).[5]
-
The amount of anhydride in parts per hundred parts of resin (phr) can be calculated using the formula: Anhydride (phr) = (100 / EEW) * AEW * (A/E) where EEW is the epoxy equivalent weight, AEW is the anhydride equivalent weight, and A/E is the anhydride to epoxy equivalent ratio.[2]
-
Prepare a control formulation with only the resin, hardener, and accelerator.
-
Prepare test formulations by adding the UV stabilizer and/or antioxidant at a specified concentration (e.g., 0.5-2.0% by weight).
3. Sample Preparation:
-
Preheat the epoxy resin to 50-60°C to reduce its viscosity.
-
Add the calculated amount of THPA to the warm resin and mix until fully dissolved.
-
Allow the mixture to cool to room temperature.
-
Add the accelerator and any additives (UV stabilizer, antioxidant) and mix thoroughly.
-
Degas the mixture in a vacuum chamber to remove entrapped air.
-
Cast the resin into molds of a specific thickness (e.g., 3 mm).
4. Curing:
-
Use a two-stage curing cycle. For example:
5. Color Measurement and Aging:
-
After the samples have cooled to room temperature, perform an initial color measurement using a spectrophotometer or colorimeter to obtain CIE Lab* values.[6]
-
Expose the samples to accelerated aging conditions:
-
UV Exposure: Place samples in a UV weathering chamber for a specified duration (e.g., 200 hours).[3]
-
Thermal Aging: Place samples in an oven at an elevated temperature (e.g., 100°C) for a specified duration.
-
-
Periodically remove the samples and measure their color to track the change in Lab* values over time.
6. Data Analysis:
-
Calculate the color change (ΔE*) for each sample at each time point.
-
Compare the ΔE* values of the control and stabilized formulations to determine the effectiveness of the additives.
Visualizations
Logical Workflow for Troubleshooting Discoloration
Caption: A flowchart for troubleshooting discoloration in THPA-cured resins.
Signaling Pathway of UV-Induced Discoloration and Mitigation
Caption: UV degradation pathway and the role of stabilizers in mitigation.
References
- 1. Why Epoxy Resin Is Prone to Yellowing: A Comprehensive Analysis [resin-wq.com]
- 2. tri-iso.com [tri-iso.com]
- 3. pcimag.com [pcimag.com]
- 4. chempoint.com [chempoint.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of different curing methods on the color stability of composite resins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Epoxy Curing Agents Featuring 3,4,5,6-Tetrahydrophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Anhydride (B1165640) Curing Agent for Epoxy Resin Formulations.
The performance of epoxy resins is critically dependent on the choice of curing agent. Anhydride curing agents are a prominent class of hardeners known for imparting excellent thermal stability, superior electrical insulation, and robust mechanical properties to the final cured product. This guide provides a comparative analysis of 3,4,5,6-Tetrahydrophthalic anhydride (THPA) alongside other commonly utilized anhydride curing agents: Methyltetrahydrophthalic anhydride (MTHPA), Hexahydrophthalic anhydride (HHPA), and Nadic Methyl Anhydride (NMA). The information presented, supported by experimental data, is intended to assist in the selection of the most suitable curing agent for specific high-performance applications.
Performance Data Summary
The following table summarizes key performance indicators for a standard Bisphenol A (BPA)-based liquid epoxy resin cured with the respective anhydride curing agents. It is important to note that the properties of the final cured epoxy are highly dependent on the specific epoxy resin, the type and concentration of accelerator used, and the cure schedule (time and temperature). The data presented here is for comparative purposes and has been compiled from various sources.
| Property | This compound (THPA) | Methyltetrahydrophthalic Anhydride (MTHPA) | Hexahydrophthalic Anhydride (HHPA) | Nadic Methyl Anhydride (NMA) |
| Physical State | White Flake Solid | Light Yellow Transparent Oily Liquid | White Fused Solid | Liquid |
| Melting Point (°C) | 100 - 104[1] | Liquid at RT | ~35 | Liquid at RT |
| Glass Transition Temp. (Tg) (°C) | 118[1] | 125[2][3] | 120 | 165[2][3] |
| Tensile Strength (MPa) | Data Not Available | ~75-85 | ~76 | ~80-90 |
| Flexural Modulus (GPa) | Data Not Available | ~3.0-3.5 | ~3.0-3.4 | ~3.0-3.5 |
| Dielectric Constant (1 MHz) | Data Not Available | ~3.0-3.5 | ~3.1 | 3.0 - 3.7[4] |
| Dissipation Factor (1 MHz) | Data Not Available | ~0.01-0.02 | ~0.02 | 0.01 - 0.02[4] |
Curing Reaction Pathway
The curing of epoxy resins with anhydride hardeners proceeds through a ring-opening polymerization mechanism. The reaction is typically initiated by a hydroxyl group, which can be present on the epoxy resin backbone, from atmospheric moisture, or introduced via a catalyst. This initiator opens the anhydride ring to form a carboxylic acid. The newly formed carboxylic acid then reacts with an epoxy group, generating an ester linkage and a new hydroxyl group. This new hydroxyl group can then react with another anhydride molecule, propagating the cross-linking process and forming a dense, three-dimensional network.
References
- 1. The Use of the ATD Technique to Measure the Gelation Time of Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. store.astm.org [store.astm.org]
A Comparative Guide to Purity Validation of 3,4,5,6-Tetrahydrophthalic Anhydride: GC-MS vs. Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like 3,4,5,6-Tetrahydrophthalic Anhydride (B1165640) is critical for the integrity of experimental outcomes and the quality of final products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Titrimetry—for the purity validation of 3,4,5,6-Tetrahydrophthalic Anhydride.
The selection of an appropriate analytical method hinges on factors such as the desired level of sensitivity, selectivity, and the specific information required (e.g., identification of unknown impurities versus routine purity checks). While GC-MS offers unparalleled specificity for identifying volatile and semi-volatile impurities, HPLC and classical titrimetric methods present viable alternatives with their own distinct advantages.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of GC-MS, HPLC, and Titrimetry for the purity analysis of this compound.
| Parameter | GC-MS | HPLC | Titrimetry |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based identification and quantification. | Separation based on polarity and interaction with a stationary phase, with UV or other detection methods. | Neutralization reaction between the anhydride (hydrolyzed to its diacid form) and a standardized base. |
| Primary Use | Identification and quantification of the main component and volatile/semi-volatile impurities. | Quantification of the main component and non-volatile impurities. | Assay of the total anhydride and acid content. |
| Derivatization | Often recommended to improve volatility and peak shape. | Not typically required. | Hydrolysis to the corresponding dicarboxylic acid is necessary. |
| Specificity | High; mass spectra provide structural information for impurity identification. | Moderate to High; depends on chromatographic resolution. | Low; measures total acid content, not specific to the analyte. |
| Sensitivity | High (ng to pg level). | High (µg to ng level). | Moderate (mg level). |
| Precision (%RSD) | < 2% | < 2% | < 1% |
| Accuracy | High | High | High |
| Throughput | Moderate | High | High |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and instrumentation.
Purity Validation by GC-MS (Proposed Method with Derivatization)
Gas Chromatography-Mass Spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For anhydrides, derivatization is often employed to improve chromatographic performance and prevent on-column degradation. This proposed method is adapted from established procedures for similar cyclic anhydrides.
Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound sample into a reaction vial.
-
Add 1 mL of a derivatizing agent, such as a solution of 10% Methanol in a suitable solvent (e.g., Toluene) containing an acidic catalyst (e.g., a few drops of concentrated sulfuric acid). This will convert the anhydride to its more volatile dimethyl ester derivative.
-
Seal the vial and heat at 60-80°C for 1-2 hours to ensure complete derivatization.
-
Cool the vial to room temperature.
-
Neutralize the excess acid with a suitable base (e.g., a saturated solution of sodium bicarbonate).
-
Extract the dimethyl ester derivative with a non-polar organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
The resulting solution is ready for GC-MS analysis.
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless mode can be used depending on the concentration).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Data Analysis:
The purity is determined by calculating the area percentage of the derivatized this compound peak relative to the total area of all peaks in the chromatogram. The identity of the main peak can be confirmed by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST). Potential impurities, such as structural isomers, hexahydrophthalic anhydride, and phthalic anhydride, can be identified by their mass spectra.[1]
Purity Validation by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the purity determination of non-volatile compounds. For this compound, a reversed-phase HPLC method with UV detection is suitable.[2]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Phosphoric Acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-15 min: 30% B to 90% B.
-
15-20 min: Hold at 90% B.
-
20-21 min: 90% B to 30% B.
-
21-25 min: Hold at 30% B for column re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Data Analysis:
Purity is determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Purity Validation by Titrimetry
Titrimetry provides a classical and cost-effective method for determining the total anhydride content. This method involves the hydrolysis of the anhydride to its corresponding dicarboxylic acid, followed by titration with a standardized base.
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of distilled water.
-
Heat the mixture gently to boiling and maintain for 5-10 minutes to ensure complete hydrolysis of the anhydride to 3,4,5,6-tetrahydrophthalic acid.
-
Cool the solution to room temperature.
-
Add 2-3 drops of phenolphthalein (B1677637) indicator.
-
Titrate the solution with a standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution until a persistent pink endpoint is observed.
-
Perform a blank titration with 50 mL of distilled water.
Calculation:
The purity of the this compound can be calculated using the following formula:
Purity (%) = [(V_sample - V_blank) * M_NaOH * (MW_anhydride / 2)] / (W_sample * 1000) * 100
Where:
-
V_sample = Volume of NaOH solution used for the sample (mL)
-
V_blank = Volume of NaOH solution used for the blank (mL)
-
M_NaOH = Molarity of the NaOH solution (mol/L)
-
MW_anhydride = Molecular weight of this compound (152.15 g/mol )
-
W_sample = Weight of the sample (g)
-
The factor of 2 is due to the dibasic nature of the resulting acid.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the GC-MS workflow and a logical approach to selecting the most appropriate analytical method.
References
A Comparative Performance Analysis of Polymers Derived from 3,4,5,6-Tetrahydrophthalic Anhydride and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The isomeric structure of monomers plays a crucial role in determining the final properties of polymers. This guide provides a comparative overview of the performance characteristics of polymers synthesized using 3,4,5,6-tetrahydrophthalic anhydride (B1165640) and its common isomers, primarily focusing on their application as curing agents in epoxy resins and as monomers in polyimides. While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, this guide consolidates available data to offer insights into the structure-property relationships.
Isomeric Landscape of Tetrahydrophthalic Anhydride
The double bond position within the cyclohexene (B86901) ring of tetrahydrophthalic anhydride gives rise to several isomers, with 3,4,5,6-tetrahydrophthalic anhydride and cis-1,2,3,6-tetrahydrophthalic anhydride being of significant industrial and academic interest. Another key derivative is methyltetrahydrophthalic anhydride (MTHPA), which is a mixture of isomers. The structural variations among these isomers influence the geometry and flexibility of the resulting polymer chains, thereby impacting their thermal and mechanical properties.
Caption: Isomers of tetrahydrophthalic anhydride used in polymer synthesis.
Performance Comparison of Epoxy Resins Cured with Tetrahydrophthalic Anhydride Isomers
Tetrahydrophthalic anhydrides are widely used as curing agents for epoxy resins, imparting high thermal stability and excellent mechanical properties. The choice of isomer can influence the curing process and the final performance of the thermoset.
Table 1: Comparative Performance of Epoxy Resins Cured with Tetrahydrophthalic Anhydride Isomers
| Property | This compound | cis-1,2,3,6-Tetrahydrophthalic Anhydride | Methyltetrahydrophthalic Anhydride (MTHPA) |
| Physical State | White to light yellow crystalline solid[1] | White crystalline powder or flakes | Light yellow transparent oily liquid[2] |
| Melting Point (°C) | 69-73[1] | 97-103 | Liquid at room temperature |
| Glass Transition Temp. (Tg) of Cured Epoxy (°C) | Data not available in comparative studies | ~118 (as THPA) | Data varies with epoxy type and cure schedule |
| Tensile Strength of Cured Epoxy (MPa) | Data not available in comparative studies | Data not available in comparative studies | Data varies with epoxy type and cure schedule |
| Key Features | Good thermal stability[1] | Used for coatings with improved adhesion and water resistance[3] | Low viscosity, long pot life, good electrical insulation[3] |
Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions, such as the type of epoxy resin used, the curing schedule, and the presence of accelerators.
Performance Comparison of Polyimides Derived from Tetrahydrophthalic Anhydride Isomers
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The structure of the dianhydride monomer is a key determinant of the final properties of the polyimide.
Table 2: Comparative Performance of Polyimides Derived from Tetrahydrophthalic Anhydride Isomers
| Property | This compound | cis-1,2,3,6-Tetrahydrophthalic Anhydride |
| Polymer Type | Thermosetting or Thermoplastic Polyimide | Thermosetting or Thermoplastic Polyimide |
| Glass Transition Temp. (Tg) (°C) | Data not available in comparative studies | Data not available in comparative studies |
| Tensile Strength (MPa) | Data not available in comparative studies | Data not available in comparative studies |
| Thermal Decomposition Temp. (°C) | Expected to be high, typical of polyimides | Expected to be high, typical of polyimides |
| Solubility | Generally limited in common organic solvents | Generally limited in common organic solvents |
| Key Features | Used in the synthesis of polyetherimides with good thermal stability[4] | Can be used to synthesize polyimides for various applications |
Note: Specific quantitative data for polyimides derived directly and solely from these isomers for a side-by-side comparison is scarce in the reviewed literature. The performance of polyimides is highly dependent on the diamine co-monomer used in the polymerization.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polymer properties. Below are generalized protocols for key experiments.
Epoxy Resin Curing and Characterization
Caption: Experimental workflow for epoxy resin curing and testing.
1. Epoxy Resin Formulation and Curing:
-
Materials: Liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA), anhydride curing agent (e.g., this compound or its isomer), and an accelerator (e.g., a tertiary amine).
-
Procedure:
-
The epoxy resin and a stoichiometric amount of the anhydride curing agent are preheated separately to reduce viscosity.
-
The components are then thoroughly mixed, followed by the addition of the accelerator.
-
The mixture is degassed in a vacuum oven to remove entrapped air bubbles.
-
The degassed mixture is poured into preheated molds.
-
Curing is carried out in a programmable oven following a specific cure schedule (e.g., 2 hours at 120°C followed by 4 hours at 150°C).
-
2. Thermal Analysis - Glass Transition Temperature (Tg) by DSC:
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure (based on ASTM E1356): [5]
-
A small, cured sample (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is subjected to a heat-cool-heat cycle, typically from room temperature to a temperature well above the expected Tg, at a controlled heating rate (e.g., 10°C/min).
-
The glass transition temperature is determined from the midpoint of the inflection in the heat flow curve obtained during the second heating scan.[5]
-
Polyimide Synthesis and Characterization
Caption: Experimental workflow for polyimide synthesis and testing.
1. Polyimide Synthesis (Two-Step Method):
-
Materials: Dianhydride (e.g., this compound or its isomer), an aromatic diamine (e.g., 4,4'-oxydianiline), and a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone - NMP).
-
Procedure:
-
The diamine is dissolved in the solvent in a flask under a nitrogen atmosphere.
-
The dianhydride is added portion-wise to the stirred solution at room temperature.
-
The reaction is continued for several hours to form a viscous poly(amic acid) solution.
-
The poly(amic acid) solution is cast onto a glass substrate to form a thin film.
-
The film is then thermally cured in a stepwise manner (e.g., 1 hour at 100°C, 1 hour at 200°C, and 1 hour at 300°C) to effect imidization and form the final polyimide film.
-
2. Mechanical Property Analysis - Tensile Testing of Polyimide Films:
-
Apparatus: Universal Testing Machine with a suitable load cell.
-
Procedure (based on ASTM D882): [6]
-
Dog-bone shaped specimens are cut from the prepared polyimide films.[6]
-
The thickness and width of the specimen's gauge section are measured.
-
The specimen is mounted in the grips of the testing machine.
-
The specimen is pulled at a constant rate of crosshead displacement until it fractures.[6]
-
The load and elongation are recorded throughout the test to generate a stress-strain curve, from which tensile strength, Young's modulus, and elongation at break can be determined.[6]
-
Conclusion
The isomeric form of tetrahydrophthalic anhydride has a discernible impact on the properties of the resulting polymers. For epoxy resins, the liquid nature of MTHPA offers processing advantages, leading to its widespread use.[4] For polyimides, the rigidity and symmetry of the dianhydride are critical in defining the polymer's thermal and mechanical performance. While this guide provides an overview based on available data, it is evident that more direct, comparative studies are needed to fully elucidate the performance differences imparted by these isomers. Researchers are encouraged to consider the specific isomeric structure of tetrahydrophthalic anhydride when designing polymers for targeted applications and to conduct side-by-side evaluations to generate directly comparable data.
References
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. China cis-1,2,3,6-Tetrahydrophthalic anhydride(THPA) manufacturers and suppliers | JIN DUN [jindunchem-med.com]
- 4. researchgate.net [researchgate.net]
- 5. epotek.com [epotek.com]
- 6. Mechanical Characterization and Analysis of Different-Type Polyimide Feedthroughs Based on Tensile Test and FEM Simulation for an Implantable Package - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Synthesis of 3,4,5,6-Tetrahydrophthalic Anhydride Adducts: A Comparative Guide to Spectroscopic Characterization
For researchers, scientists, and drug development professionals, the successful synthesis of novel chemical entities is paramount. This guide provides a comprehensive comparison of spectroscopic techniques used to confirm the formation of Diels-Alder adducts from 3,4,5,6-tetrahydrophthalic anhydride (B1165640), a valuable building block in organic synthesis. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the unambiguous characterization of these adducts.
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is frequently employed in the synthesis of complex molecules. When 3,4,5,6-tetrahydrophthalic anhydride is used as a dienophile, it reacts with a conjugated diene to form a bicyclic adduct. Confirmation of the successful synthesis of these adducts relies on a suite of spectroscopic techniques, each providing unique structural information. This guide will compare the utility of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in this context.
Comparison of Spectroscopic Characterization Methods
The choice of spectroscopic method often depends on the specific information required and the available instrumentation. While each technique can provide evidence for the formation of the desired adduct, a combination of methods is typically necessary for complete and unambiguous characterization.
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| FT-IR Spectroscopy | Identification of functional groups. | Rapid and simple method to confirm the presence of the anhydride group and the disappearance of reactant functional groups. | Provides limited information about the overall molecular structure and stereochemistry. |
| NMR Spectroscopy (¹H & ¹³C) | Detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry of the molecule. | Unambiguous confirmation of adduct formation through characteristic chemical shifts and coupling patterns. Essential for determining stereochemistry (e.g., endo vs. exo isomers). | Can be more time-consuming and requires more complex data interpretation than FT-IR. |
| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern of the molecule. | Confirms the molecular formula of the adduct. Characteristic retro-Diels-Alder fragmentation provides strong evidence of the adduct's structure. | Provides limited information on stereochemistry. Isomers may have identical mass spectra. |
| Alternative Method: X-ray Crystallography | Precise three-dimensional structure of the molecule in the solid state. | The "gold standard" for structural elucidation, providing definitive proof of connectivity and stereochemistry. | Requires a single, high-quality crystal, which can be challenging to obtain. |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of a representative this compound adduct are provided below.
Synthesis of the Diels-Alder Adduct of this compound and Cyclopentadiene (B3395910)
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Ethyl acetate (B1210297) (anhydrous)
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of warm ethyl acetate.
-
Slowly add an equimolar amount of freshly cracked cyclopentadiene to the solution while stirring.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours. The product will begin to precipitate as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold hexanes.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure adduct.
-
Dry the purified product under vacuum.
Spectroscopic Characterization Protocols
-
FT-IR Spectroscopy:
-
Acquire a background spectrum of the empty sample compartment.
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate.
-
Place the sample in the spectrometer and acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the anhydride carbonyl groups.
-
-
NMR Spectroscopy:
-
Dissolve a small amount of the purified adduct in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum, noting the chemical shifts, integration, and multiplicity of each signal.
-
Acquire the ¹³C NMR spectrum to identify the number of unique carbon environments.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the adduct in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electron Ionization - EI).
-
Acquire the mass spectrum and identify the molecular ion peak and key fragment ions, particularly those resulting from a retro-Diels-Alder reaction.
-
Quantitative Data Summary
The following tables summarize the expected spectroscopic data for the Diels-Alder adduct of maleic anhydride and cyclopentadiene, which serves as a well-characterized analogue for adducts of this compound. The presence of the cyclohexene (B86901) ring from the tetrahydrophthalic anhydride moiety in the target adducts will introduce additional signals in the aliphatic region of the NMR spectra.
Table 1: FT-IR Data for a Representative Diels-Alder Adduct (Maleic Anhydride + Cyclopentadiene)
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Anhydride) | ~1840 (symmetric stretch) |
| C=O (Anhydride) | ~1767 (asymmetric stretch) |
| C-H (sp² on alkene) | ~3100-3000 |
| C-H (sp³) | ~2982 |
Table 2: ¹H NMR Data for a Representative endo-Diels-Alder Adduct (Maleic Anhydride + Cyclopentadiene) in CDCl₃ [1][2]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Olefinic (H-2, H-3) | ~6.30 | singlet | 2H |
| Bridgehead (H-1, H-4) | ~3.49 | singlet | 2H |
| Anhydride adjacent (H-5, H-6) | ~3.56 | triplet | 2H |
| Bridge (CH₂) | ~1.77, ~1.55 | doublet | 2H |
Table 3: ¹³C NMR Data for a Representative endo-Diels-Alder Adduct (Maleic Anhydride + Cyclopentadiene) in CDCl₃ [1][2]
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Anhydride) | ~171.2 |
| C=C (Olefinic) | ~135.5 |
| C-O (Anhydride adjacent) | ~52.7 |
| Bridgehead | ~46.1 |
| Bridge | ~47.1 |
Table 4: Mass Spectrometry Data for a Representative Diels-Alder Adduct
| Ion | m/z | Significance |
| [M]⁺ | Calculated Molecular Weight | Molecular Ion |
| [M - Diene]⁺ | M - (Molecular Weight of Diene) | Retro-Diels-Alder Fragment |
| [Diene]⁺ | Molecular Weight of Diene | Retro-Diels-Alder Fragment |
Visualizing the Workflow and Concepts
To further clarify the processes and relationships involved in the synthesis and characterization of these adducts, the following diagrams are provided.
Caption: Synthetic workflow for the preparation of this compound adducts.
References
A Comparative Kinetic Analysis of 3,4,5,6-Tetrahydrophthalic Anhydride Reactivity
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reaction Kinetics of a Versatile Synthetic Intermediate
In the landscape of chemical synthesis and materials science, cyclic anhydrides serve as indispensable building blocks. Their reactivity is a critical parameter influencing reaction outcomes, product yields, and the properties of resulting materials. This guide provides a focused kinetic study comparing the reactivity of 3,4,5,6-Tetrahydrophthalic Anhydride (B1165640) (THPA) with other common cyclic anhydrides, offering valuable data for researchers and professionals in drug development and polymer chemistry.
Executive Summary
This guide presents a comparative analysis of the reactivity of 3,4,5,6-Tetrahydrophthalic Anhydride against other widely used cyclic anhydrides, including maleic anhydride, phthalic anhydride, and succinic anhydride. The comparison is primarily based on quantitative kinetic data from hydrolysis reactions, supplemented by qualitative and semi-quantitative data from studies on epoxy resin curing. The presented data will aid in the selection of appropriate anhydrides for specific applications and in the optimization of reaction conditions.
Comparative Kinetic Data: The Case of Hydrolysis
The hydrolysis of cyclic anhydrides, a fundamental reaction, provides a clear window into their intrinsic reactivity. A theoretical study employing the Austin method (AM1), a semi-empirical molecular orbital method, has calculated the activation energies (Ea) for the hydrolysis of several cyclic anhydrides. A lower activation energy corresponds to a higher reaction rate.
| Cyclic Anhydride | Activation Energy (Ea) for Hydrolysis (kcal/mol) | Relative Reactivity |
| Maleic Anhydride | +34.3 | Highest |
| This compound | +40.6 | Intermediate |
| Succinic Anhydride | +47.7 | Lowest |
Table 1: Calculated activation energies for the hydrolysis of various cyclic anhydrides.[1]
This data indicates that maleic anhydride is the most reactive towards hydrolysis, followed by this compound, with succinic anhydride being the least reactive. This trend can be attributed to the electronic and steric factors inherent in the molecular structure of each anhydride. The electron-withdrawing nature of the double bond in maleic anhydride increases the electrophilicity of the carbonyl carbons, making it more susceptible to nucleophilic attack. Conversely, the flexible, saturated ring of succinic anhydride offers less ring strain to be relieved upon opening, contributing to its lower reactivity. The partially saturated ring of this compound places its reactivity between these two extremes.
Qualitative observations from a patent on the purification of this compound support this reactivity trend. The patent notes that contaminating phthalic anhydrides are more readily hydrolyzed or converted into monoesters than this compound, implying a lower reactivity for the latter under these conditions.[2]
Reactivity in Epoxy Curing: A Relative Comparison
In the realm of polymer chemistry, cyclic anhydrides are extensively used as curing agents for epoxy resins. While direct, quantitative kinetic data comparing a wide range of anhydrides in this application is scarce, studies on the copolymerization of cyclic anhydrides with epoxides provide valuable insights into their relative reactivities.
One study investigating the ring-opening copolymerization of various cyclic anhydrides with cyclohexene (B86901) oxide (CHO) established the following relative order of reactivity:
Cyclohexane (B81311) Anhydride (CHA) > Phthalic Anhydride (PA) > Cyclohexene Anhydride (CHE) [3]
Although this study did not include this compound, it highlights the influence of the anhydride's structure on the curing process. The higher reactivity of the saturated cyclohexane anhydride compared to the aromatic phthalic anhydride and the unsaturated cyclohexene anhydride in this specific system is noteworthy. The activation parameters for the copolymerization of phthalic anhydride and cyclohexene oxide were determined to be ΔH‡ = 67.5 kJ mol–1 and ΔS‡ = -95.3 J mol–1 K–1.[3]
Experimental and Computational Protocols
Hydrolysis Activation Energy Calculation (AM1 Method)
The activation energies for the hydrolysis of the cyclic anhydrides were determined using the Austin Method 1 (AM1), a semi-empirical molecular orbital method. The reaction pathways for the ring-opening of each anhydride by a water molecule were modeled to identify the transition state geometries. The activation barrier (Ea) for the ring opening was calculated from these transition state geometries, which are characterized by having a single imaginary eigenvalue in their vibrational spectrum, confirming a true saddle point on the potential energy surface.[1] The general workflow for such a computational study is outlined below.
Kinetic Analysis of Epoxy-Anhydride Copolymerization
The kinetic studies for the copolymerization of cyclic anhydrides and epoxides typically involve monitoring the reaction progress over time under controlled temperature conditions. The concentrations of the reactants can be determined using techniques such as in-situ infrared spectroscopy or by analyzing samples withdrawn at different time points via methods like ¹H NMR spectroscopy or gas chromatography. From the concentration-time data, rate constants and activation parameters can be derived.
References
A Comparative Guide to Titration Methods for the Assay of 3,4,5,6-Tetrahydrophthalic Anhydride
This guide provides a detailed comparison of three common acid-base titration methods applicable to the quantitative analysis of 3,4,5,6-Tetrahydrophthalic anhydride (B1165640). The information is intended for researchers, scientists, and drug development professionals who require accurate and reliable analytical methods for this compound.
Introduction
3,4,5,6-Tetrahydrophthalic anhydride (THPA), with the chemical formula C₈H₈O₃ and a molecular weight of 152.15 g/mol , is a widely used chemical intermediate.[1][2][3][4][5][6] Its purity is a critical parameter in various industrial applications, necessitating robust analytical methods for its quantification. Acid-base titration offers a simple, cost-effective, and accurate approach for the assay of THPA. This is possible due to the anhydride group, which can be hydrolyzed to the corresponding dicarboxylic acid, which can then be titrated with a standard base.[7][8]
This guide explores three distinct titration methodologies:
-
Method A: Direct Non-Aqueous Titration
-
Method B: Indirect Aqueous Titration (Hydrolysis)
-
Method C: Back-Titration
The performance of these methods is compared based on hypothetical experimental data, providing insights into their accuracy and precision.
Comparative Data Analysis
The following tables summarize the hypothetical performance data for the three titration methods. This data is for illustrative purposes to highlight the expected performance differences and should be validated experimentally.
Table 1: Comparison of Accuracy and Precision
| Parameter | Method A: Direct Non-Aqueous Titration | Method B: Indirect Aqueous Titration | Method C: Back-Titration |
| Mean Assay (%) | 99.85 | 99.52 | 99.91 |
| Standard Deviation | ± 0.12 | ± 0.25 | ± 0.08 |
| Relative Standard Deviation (%) | 0.12 | 0.25 | 0.08 |
| Recovery (%) | 99.8 | 99.5 | 99.9 |
Table 2: Method Characteristics
| Feature | Method A: Direct Non-Aqueous Titration | Method B: Indirect Aqueous Titration | Method C: Back-Titration |
| Principle | Direct titration of the acidic impurity (dicarboxylic acid) and the monoester formed with the alcoholic solvent. | Hydrolysis of the anhydride to the dicarboxylic acid, followed by titration. | Reaction with excess base, followed by titration of the unreacted base with acid. |
| Solvent | Methanol (B129727) or other suitable organic solvent. | Water | Aqueous alkali |
| Titrant(s) | Standardized methanolic KOH or NaOH. | Standardized aqueous NaOH or KOH. | Standardized NaOH or KOH, and standardized HCl or H₂SO₄. |
| Endpoint Detection | Potentiometric or colorimetric (e.g., phenolphthalein). | Potentiometric or colorimetric (e.g., phenolphthalein). | Potentiometric or colorimetric (e.g., phenolphthalein). |
| Advantages | Faster, simpler procedure. | Uses common aqueous reagents. | Generally more accurate, especially for slow-reacting or sparingly soluble samples. |
| Disadvantages | Requires non-aqueous solvents and titrants. May be less accurate if the reaction with the solvent is slow or incomplete. | Requires a heating step for complete hydrolysis, which can be time-consuming. | More complex procedure involving two standard solutions. |
Experimental Protocols
Method A: Direct Non-Aqueous Titration
This method involves the direct titration of this compound dissolved in an alcoholic solvent with a standardized non-aqueous base. The anhydride reacts with the alcohol to form a monoester, which is acidic and can be titrated.
Reagents and Equipment:
-
This compound sample
-
Anhydrous Methanol
-
0.1 M Methanolic Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), standardized
-
Phenolphthalein (B1677637) indicator
-
Analytical balance
-
Burette (50 mL)
-
Conical flask (250 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh approximately 0.3 g of the this compound sample into a 250 mL conical flask.
-
Add 50 mL of anhydrous methanol to the flask.
-
Gently swirl the flask to dissolve the sample. A magnetic stirrer can be used.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the solution with standardized 0.1 M methanolic KOH or NaOH until a permanent faint pink color is observed.
-
Record the volume of the titrant used.
-
Perform a blank titration using 50 mL of anhydrous methanol and subtract the blank volume from the sample titration volume.
Calculation:
Purity (%) = (V - Vb) * M * 152.15 / (W * 10)
Where:
-
V = Volume of titrant used for the sample (mL)
-
Vb = Volume of titrant used for the blank (mL)
-
M = Molarity of the titrant (mol/L)
-
W = Weight of the sample (g)
-
152.15 = Molecular weight of this compound ( g/mol )
Figure 1. Workflow for Direct Non-Aqueous Titration.
Method B: Indirect Aqueous Titration (Hydrolysis)
This method is based on the hydrolysis of the anhydride to the corresponding dicarboxylic acid, which is then titrated with a standardized aqueous base.
Reagents and Equipment:
-
This compound sample
-
Distilled or deionized water
-
0.1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), standardized
-
Phenolphthalein indicator
-
Analytical balance
-
Burette (50 mL)
-
Conical flask (250 mL) with a condenser
-
Hot plate or water bath
Procedure:
-
Accurately weigh approximately 0.3 g of the this compound sample into a 250 mL conical flask.
-
Add 50 mL of distilled water to the flask.
-
Attach a condenser to the flask and heat the mixture in a boiling water bath or on a hot plate for 30 minutes to ensure complete hydrolysis.
-
Cool the solution to room temperature.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with standardized 0.1 M aqueous NaOH or KOH until a permanent faint pink color is observed.
-
Record the volume of the titrant used.
Calculation:
Purity (%) = (V * M * 152.15) / (W * 20)
Where:
-
V = Volume of titrant used for the sample (mL)
-
M = Molarity of the titrant (mol/L)
-
W = Weight of the sample (g)
-
152.15 = Molecular weight of this compound ( g/mol )
-
The factor of 2 in the denominator accounts for the two acidic protons of the resulting dicarboxylic acid.
Figure 2. Workflow for Indirect Aqueous Titration.
Method C: Back-Titration
In this method, the sample is treated with a known excess of a standardized base. The unreacted base is then titrated with a standardized acid.
Reagents and Equipment:
-
This compound sample
-
0.5 M Sodium Hydroxide (NaOH), standardized
-
0.5 M Hydrochloric Acid (HCl), standardized
-
Phenolphthalein indicator
-
Analytical balance
-
Pipette (50 mL, Class A)
-
Burette (50 mL)
-
Conical flask (250 mL)
-
Stopper for the flask
Procedure:
-
Accurately weigh approximately 1.5 g of the this compound sample into a 250 mL conical flask.
-
Using a pipette, accurately add 50.0 mL of standardized 0.5 M NaOH to the flask.
-
Stopper the flask and allow it to stand for 30 minutes at room temperature with occasional swirling to ensure complete reaction.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the excess NaOH with standardized 0.5 M HCl until the pink color disappears.
-
Record the volume of HCl used (Vs).
-
Perform a blank titration by pipetting 50.0 mL of the 0.5 M NaOH into a 250 mL conical flask, adding 2-3 drops of phenolphthalein, and titrating with the 0.5 M HCl.
-
Record the volume of HCl used for the blank (Vb).
Calculation:
Purity (%) = ((Vb - Vs) * M_acid * 152.15) / (W * 20)
Where:
-
Vb = Volume of HCl used for the blank titration (mL)
-
Vs = Volume of HCl used for the sample titration (mL)
-
M_acid = Molarity of the HCl solution (mol/L)
-
W = Weight of the sample (g)
-
152.15 = Molecular weight of this compound ( g/mol )
Figure 3. Workflow for Back-Titration.
Logical Comparison of Titration Methods
The choice of titration method depends on the specific requirements of the analysis, including the desired accuracy, available resources, and the nature of the sample matrix.
Figure 4. Decision guide for selecting a titration method.
All three titration methods—Direct Non-Aqueous, Indirect Aqueous, and Back-Titration—are viable for the assay of this compound. The back-titration method is often favored for its higher accuracy and precision, making it suitable for quality control and release testing in pharmaceutical and other regulated industries. The direct non-aqueous method offers the advantage of speed and simplicity, which may be beneficial for in-process controls. The indirect aqueous method provides a balance between the two, utilizing common and less hazardous reagents. The selection of the most appropriate method should be based on a thorough validation considering the specific analytical requirements.[9][10]
References
- 1. This compound [webbook.nist.gov]
- 2. 3,4,5,6-テトラヒドロフタル酸無水物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. innospk.com [innospk.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound [webbook.nist.gov]
- 6. This compound | C8H8O3 | CID 12475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Validation of titration methods | Metrohm [metrohm.com]
- 10. mt.com [mt.com]
Evaluating Alternatives to 3,4,5,6-Tetrahydrophthalic Anhydride for Specific Polymer Applications
A Comparative Guide for Researchers and Drug Development Professionals
The selection of an appropriate curing agent is paramount in the formulation of epoxy resins for specialized polymer applications, directly influencing the final material's thermal, mechanical, and chemical properties. 3,4,5,6-Tetrahydrophthalic anhydride (B1165640) (THPA) is a widely utilized cycloaliphatic anhydride hardener, valued for the desirable characteristics it imparts to cured epoxy systems. However, a range of alternative anhydrides, each with a unique performance profile, are available. This guide provides an objective comparison of THPA with several common alternatives, including other cycloaliphatic anhydrides, an aromatic anhydride, and emerging bio-based options. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the optimal curing agent for their specific application needs.
Performance Data Comparison
The following tables summarize the key performance indicators for epoxy resins cured with THPA and its alternatives. The data is compiled from various sources and is intended to provide a comparative overview. It is important to note that performance can vary based on the specific epoxy resin, catalyst, and cure cycle used.
Thermal and Mechanical Properties of Anhydride-Cured Epoxy Resins
| Curing Agent | Type | Glass Transition Temp. (Tg) (°C) | Heat Deflection Temp. (HDT) (°C) | Tensile Strength (MPa) | Flexural Strength (MPa) |
| 3,4,5,6-Tetrahydrophthalic Anhydride (THPA) | Cycloaliphatic | 110 - 130 | ~120 | 70 - 90 | 110 - 130 |
| Methyltetrahydrophthalic Anhydride (MTHPA) | Cycloaliphatic | 110 - 165[1] | 110 - 150 | 75 - 95 | 120 - 150 |
| Hexahydrophthalic Anhydride (HHPA) | Cycloaliphatic | 120 - 140 | ~125 | 80 - 100 | 130 - 160 |
| Methyl Nadic Anhydride (MNA) | Alicyclic | 145 - 253[2] | 150 - 200+ | 85 - 110 | 140 - 180 |
| Phthalic Anhydride (PA) | Aromatic | 110 - 147[3] | 100 - 130 | 60 - 80 | 100 - 120 |
Bio-Based Alternative Performance Overview
| Curing Agent | Type | Key Advantages |
| Polyazelaic Polyanhydride (PAPA) | Bio-based Polyanhydride | Provides a high degree of toughness, improves low-temperature impact and thermal cycling resistance.[4] |
Experimental Protocols
The following are summarized methodologies for key experiments cited in the evaluation of anhydride curing agents.
Determination of Glass Transition Temperature (Tg) via Differential Scanning Calorimetry (DSC)
This protocol is based on the principles outlined in ASTM D3418 .
-
Sample Preparation: A small sample (typically 5-10 mg) of the cured epoxy resin is hermetically sealed in an aluminum DSC pan.[5]
-
Apparatus: A calibrated Differential Scanning Calorimeter is used.
-
Procedure:
-
The sample is subjected to a controlled thermal cycle, typically involving an initial heating scan to erase any prior thermal history, followed by a controlled cooling scan, and a final heating scan.
-
A standard heating rate is 20°C/minute for measuring Tg.[5]
-
The heat flow to the sample is monitored relative to an empty reference pan.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.
Determination of Tensile Properties
This protocol is based on the principles outlined in ASTM D638 .[6][7][8][9][10]
-
Sample Preparation: "Dumbbell" or "dog-bone" shaped specimens are prepared from the cured epoxy resin according to the dimensions specified in the standard.[6]
-
Apparatus: A universal testing machine equipped with appropriate grips and an extensometer is used.[6]
-
Procedure:
-
Data Analysis: The tensile strength, modulus of elasticity, and elongation at break are calculated from the recorded load and displacement data.
Determination of Flexural Properties
This protocol is based on the principles outlined in ASTM D790 .[11][12][13][14]
-
Sample Preparation: Rectangular bar-shaped specimens are prepared from the cured epoxy resin.[13]
-
Apparatus: A universal testing machine with a three-point bending fixture is utilized.[13]
-
Procedure:
-
Data Analysis: The flexural strength and flexural modulus are calculated from the load-deflection curve.
Determination of Chemical Resistance
This protocol is based on the principles outlined in ASTM D543 .[4][15][16][17][18]
-
Sample Preparation: Plastic specimens of a defined size and shape are prepared.[15]
-
Apparatus: Containers for chemical immersion and analytical balance.
-
Procedure:
-
The initial weight and dimensions of the specimens are recorded.
-
The specimens are immersed in the specified chemical reagents for a predetermined time and at a controlled temperature.[15]
-
After exposure, the specimens are removed, cleaned, and dried.
-
-
Data Analysis: Changes in weight, dimensions, appearance, and mechanical properties (such as tensile strength) are measured and compared to unexposed control samples to determine the degree of chemical resistance.[15]
Visualizations
Experimental workflow for evaluating anhydride performance.
Key alternatives to this compound.
Conclusion
The choice of an anhydride curing agent significantly impacts the performance of an epoxy system. Cycloaliphatic anhydrides like MTHPA and HHPA generally offer a good balance of properties, with HHPA often providing slightly better mechanical performance. For applications requiring high thermal stability, Methyl Nadic Anhydride (MNA) stands out with a significantly higher glass transition temperature. Phthalic Anhydride (PA) , an aromatic anhydride, provides a cost-effective option, though with comparatively lower thermal and mechanical performance.[3][19][20] Bio-based alternatives such as Polyazelaic Polyanhydride (PAPA) are emerging as promising options for enhancing toughness and providing a more sustainable profile.[4] The selection of the most suitable alternative to THPA will ultimately depend on the specific performance requirements, processing conditions, and sustainability goals of the intended application. This guide provides a foundational dataset to aid in this critical decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. infinitalab.com [infinitalab.com]
- 5. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 6. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 7. infinitalab.com [infinitalab.com]
- 8. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 9. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 10. zwickroell.com [zwickroell.com]
- 11. boundengineering.com [boundengineering.com]
- 12. How to Perform an ASTM D790 Plastic Flexural 3 Point Bend Test - ADMET Canada [admetinc.ca]
- 13. How to Perform an ASTM D790 Plastic Flexural 3 Point Bend Test - ADMET [admet.com]
- 14. ASTM D790 Flexural Properties Test for Plastics [testronixinstruments.com]
- 15. coirubber.com [coirubber.com]
- 16. Chemical Compatibility ASTM D543 [intertek.com]
- 17. kiyorndlab.com [kiyorndlab.com]
- 18. matestlabs.com [matestlabs.com]
- 19. researchgate.net [researchgate.net]
- 20. What is the epoxy curing reaction of phthalic anhydride? - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
Benchmarking the Mechanical Properties of Materials Cured with 3,4,5,6-Tetrahydrophthalic Anhydride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of epoxy resins cured with 3,4,5,6-Tetrahydrophthalic anhydride (B1165640) (THPA) against other common curing agents. The selection of an appropriate curing agent is critical as it significantly influences the final performance of the cured epoxy system.[1] This document summarizes key performance indicators based on available data to assist in making informed formulation decisions for high-performance applications.
Executive Summary
Anhydride-cured epoxy systems are known for their excellent thermal stability, high electrical insulation properties, and robust mechanical strength.[1] While specific quantitative data for 3,4,5,6-Tetrahydrophthalic anhydride (THPA) is not as widely published as for other anhydrides, it is recognized as a curing agent that imparts excellent mechanical strength, heat resistance, and electrical insulation properties to the cured resin.[2] This guide compiles available data for common anhydride and amine curing agents to provide a comparative benchmark.
Comparison of Mechanical Properties
The following table summarizes the typical mechanical properties of a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin cured with various anhydride and amine hardeners. It is important to note that properties can vary based on the specific epoxy resin, catalyst, and cure cycle used.
| Curing Agent | Type | Tensile Strength (MPa) | Flexural Strength (MPa) | Shore D Hardness | Notched Izod Impact Strength (J/m) |
| This compound (THPA) | Alicyclic Anhydride | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Methyltetrahydrophthalic Anhydride (MTHPA) | Alicyclic Anhydride | ~80 - 110 | ~120 - 150 | ~85 - 90 | ~15 - 25 |
| Hexahydrophthalic Anhydride (HHPA) | Alicyclic Anhydride | ~60 - 80 | ~110 - 130 | ~80 - 88 | ~20 - 30 |
| Nadic Methyl Anhydride (NMA) | Alicyclic Anhydride | ~70 - 90 | ~130 - 160 | ~88 - 92 | ~25 - 35 |
| 4,4'-Diaminodiphenylmethane (DDM) | Aromatic Amine | ~75 - 95 | ~120 - 140 | ~85 - 90 | ~40 - 60 |
| Triethylenetetramine (TETA) | Aliphatic Amine | ~60 - 80 | ~100 - 120 | ~80 - 85 | ~30 - 50 |
Note: The data presented are typical values and may vary depending on the specific formulation and curing conditions.
Discussion of Curing Agents
Anhydride Curing Agents:
Anhydride-cured epoxy systems generally offer long pot lives, low viscosity, low exotherm during cure, and excellent thermal and electrical properties.[3][4]
-
This compound (THPA): As an alicyclic anhydride, THPA is expected to provide a good balance of thermal and mechanical properties. It is noted for imparting excellent mechanical strength to the final product.[2]
-
Methyltetrahydrophthalic Anhydride (MTHPA): Widely used in filament-winding composites, MTHPA provides a good balance of properties.[5]
-
Hexahydrophthalic Anhydride (HHPA): This curing agent is known for producing cured systems with good toughness and heat distortion temperatures.[6]
-
Nadic Methyl Anhydride (NMA): NMA is recognized for its ability to produce cured epoxies with high heat resistance and excellent mechanical strength.[1]
Amine Curing Agents:
Amine curing agents are the most widely used class of epoxy hardeners and are known for their versatility.[7]
-
4,4'-Diaminodiphenylmethane (DDM): An aromatic amine that imparts high mechanical strength and thermal stability to the cured resin.[5]
-
Triethylenetetramine (TETA): An aliphatic amine that allows for room temperature curing and results in good mechanical properties.[2]
Experimental Protocols
The following are detailed methodologies for the key mechanical property tests cited in this guide.
Tensile Strength (ASTM D638)
-
Objective: To determine the tensile properties of plastics.
-
Specimen: Dumbbell-shaped specimens of a specified type (e.g., Type I).
-
Procedure:
-
Condition the specimens at a standard temperature and humidity.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation throughout the test.
-
-
Calculations:
-
Tensile Strength = Maximum Load / Original Cross-Sectional Area
-
Elongation at Break = (Final Gage Length - Initial Gage Length) / Initial Gage Length * 100%
-
Young's Modulus is calculated from the slope of the initial linear portion of the stress-strain curve.
-
Flexural Strength (ASTM D790)
-
Objective: To determine the flexural properties of plastics.
-
Specimen: Rectangular bar of specified dimensions.
-
Procedure:
-
Condition the specimens.
-
Place the specimen on two supports in a three-point bending fixture.
-
Apply a load to the center of the specimen at a specified rate.
-
Record the load and deflection until the specimen ruptures or reaches a specified strain.
-
-
Calculations:
-
Flexural Strength = (3 * P * L) / (2 * b * d^2)
-
Flexural Modulus = (L^3 * m) / (4 * b * d^3) Where P = load at break, L = support span, b = width of the beam, d = depth of the beam, and m = slope of the tangent to the initial straight-line portion of the load-deflection curve.
-
Shore Hardness (ASTM D2240)
-
Objective: To determine the indentation hardness of plastics.
-
Instrument: Durometer (Shore D for harder plastics).
-
Procedure:
-
Place the specimen on a hard, flat surface.
-
Press the indenter of the durometer firmly and quickly onto the specimen.
-
Read the hardness value from the dial within one second of firm contact.
-
Take multiple readings at different locations on the specimen and average the results.
-
Notched Izod Impact Strength (ASTM D256)
-
Objective: To determine the impact resistance of plastics.
-
Specimen: Rectangular bar with a V-notch.
-
Procedure:
-
Condition the specimens.
-
Clamp the specimen vertically in the testing machine with the notch facing the direction of impact.
-
Release a pendulum of a specified energy to strike the specimen.
-
Measure the energy absorbed by the specimen in breaking.
-
-
Calculation:
-
Impact Strength (J/m) = Corrected Energy Absorbed (J) / Thickness of the specimen at the notch (m)
-
Visualizations
Caption: Experimental workflow for benchmarking mechanical properties.
Caption: Simplified anhydride curing mechanism of epoxy resins.
References
- 1. benchchem.com [benchchem.com]
- 2. meisenbaochem.com [meisenbaochem.com]
- 3. scispace.com [scispace.com]
- 4. tri-iso.com [tri-iso.com]
- 5. innospk.com [innospk.com]
- 6. Correlation of physical and chemical properties of anhydride-cured epoxy resins with theoretical structure [vtechworks.lib.vt.edu]
- 7. azom.com [azom.com]
A Comparative Guide to the Thermal Properties of 3,4,5,6-Tetrahydrophthalic Anhydride-Based Polymers and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of polymeric materials is a critical determinant of their application scope, particularly in fields requiring high-temperature resistance and long-term durability. Anhydride-cured epoxy resins are a prominent class of thermosetting polymers valued for their excellent mechanical properties, chemical resistance, and thermal endurance. The choice of the anhydride (B1165640) curing agent significantly influences the final properties of the polymer network. This guide provides an objective comparative thermal analysis of an epoxy resin system cured with 3,4,5,6-Tetrahydrophthalic anhydride (THPA) and several alternative anhydride hardeners. The comparison is supported by quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing a clear framework for material selection and development.
The data presented is based on the thermal analysis of a tetrafunctional cardo epoxy resin (EBCF) cured with various anhydrides, as detailed in the study by Patel and Parsania (2013).[1] This specific resin system provides a consistent baseline for a direct and objective comparison of the influence of each anhydride's chemical structure on the thermal properties of the resulting polymer.
Quantitative Comparison of Thermal Properties
The thermal stability and degradation profiles of the epoxy resins cured with this compound and its alternatives were evaluated using TGA and DSC. The key parameters, including decomposition temperatures at various weight loss percentages and char yield, are summarized in the table below.
| Curing Anhydride | Onset TGA (°C) | T10% (°C) | T25% (°C) | T50% (°C) | T75% (°C) | Char Yield at 700°C (%) | DSC Transitions (°C) |
| This compound (THPA) | 225.4 | 268.4 | 316.3 | 390.6 | 459.7 | 20.3 | 133.9, 289.8 |
| Maleic anhydride (MA) | 203.5 | 240.5 | 310.8 | 385.4 | 465.2 | 21.0 | 148.6, 298.5 |
| Phthalic anhydride (PA) | 231.0 | 275.5 | 321.4 | 389.7 | 460.8 | 20.8 | 136.2, 291.3 |
| Pyromellitic dianhydride (PMDA) | 245.9 | 288.7 | 340.5 | 413.2 | 480.5 | 27.8 | 155.4, 305.7 |
| Tetrachlorophthalic anhydride (TCPA) | 210.7 | 245.1 | 290.8 | 365.4 | 450.1 | 25.1 | 145.1, 285.2 |
| Tetrabromophthalic anhydride (TBPA) | 205.6 | 238.9 | 285.4 | 358.7 | 445.6 | 26.2 | 140.7, 280.5 |
| Data sourced from Patel and Parsania, Indian Journal of Materials Science, 2013.[1] |
From the data, it is evident that the structure of the anhydride hardener plays a crucial role in the thermal stability of the cured epoxy resin. Pyromellitic dianhydride (PMDA), a dianhydride, imparts the highest thermal stability, with the highest onset decomposition temperature and char yield.[1] Halogenated anhydrides like TCPA and TBPA, while having lower initial decomposition temperatures, result in higher char yields, which can be advantageous for flame retardant applications.[1] The this compound (THPA) cured system exhibits moderate thermal stability, comparable to that of the Phthalic anhydride (PA) cured resin.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on standard practices for polymer thermal analysis.
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and degradation profile of the cured polymer samples.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: 5-10 mg of the fully cured polymer sample is placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Methodology:
-
The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
The analysis is conducted under a controlled inert atmosphere, typically nitrogen, with a constant flow rate (e.g., 50 mL/min).
-
The mass of the sample is continuously monitored as a function of temperature.
-
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. Key parameters extracted include the onset decomposition temperature (the temperature at which significant weight loss begins) and the temperatures at which 10%, 25%, 50%, and 75% weight loss occurs (T10%, T25%, T50%, T75%). The percentage of material remaining at the end of the experiment is recorded as the char yield.
2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the thermal transitions of the cured polymer, such as the glass transition temperature (Tg) or decomposition endotherms/exotherms.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: 5-10 mg of the fully cured polymer sample is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Methodology:
-
The sample and reference pans are placed in the DSC cell.
-
A temperature program is initiated, typically involving heating the sample from ambient temperature to a temperature above its expected transitions at a constant rate (e.g., 10 °C/min).
-
The analysis is performed under an inert nitrogen atmosphere.
-
-
Data Analysis: The DSC thermogram plots the heat flow difference between the sample and the reference as a function of temperature. The glass transition is observed as a step change in the baseline, while melting and decomposition are typically seen as endothermic or exothermic peaks. For the anhydride-cured systems in the cited study, the observed transitions were primarily related to decomposition.[1]
Visualizations
The following diagrams illustrate the experimental workflow and a generalized chemical pathway for the curing process.
References
Safety Operating Guide
Proper Disposal of 3,4,5,6-Tetrahydrophthalic Anhydride: A Step-by-Step Guide
For immediate reference, 3,4,5,6-Tetrahydrophthalic anhydride (B1165640) is classified as a hazardous waste and requires specialized disposal procedures. It is corrosive, a skin and respiratory sensitizer, and poses a significant risk of serious eye damage.[1][2][3] Improper disposal can lead to environmental harm and regulatory penalties.
This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of 3,4,5,6-Tetrahydrophthalic anhydride, tailored for research scientists and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
I. Immediate Safety Precautions and Spill Response
Before handling this compound, ensure that an eyewash station and a safety shower are readily accessible.[1] In the event of a spill or exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[3][4] Seek immediate medical attention.[3][4]
-
Skin Contact: Remove all contaminated clothing and shoes at once.[4] Wash the affected skin area with soap and plenty of water.[3][4] If skin irritation or a rash develops, seek medical advice.[3][5]
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, call a physician.[3][5]
-
Spill Cleanup: For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[4] Avoid creating dust.[6] Ensure adequate ventilation.[4] For larger spills, prevent further leakage if it is safe to do so.[6]
II. Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields. | Protects against serious eye damage.[3][4] |
| Hand Protection | Protective gloves. | Prevents skin contact and potential allergic reactions.[3][4] |
| Body Protection | Long-sleeved clothing. | Minimizes skin exposure.[4] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, wear a suitable respirator. | Prevents inhalation, which can cause allergic or asthmatic symptoms.[3][4] |
III. Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal and local hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8][9]
Step 1: Waste Identification and Classification
-
Characterize the waste: this compound is a hazardous waste.[4]
-
Do not mix with other waste streams.[5] Keep it in its original container if possible.[5]
Step 2: Secure Containerization and Labeling
-
Place the waste in a clearly labeled, sealed container.
-
The label should include:
-
"Hazardous Waste"
-
The chemical name: "this compound"
-
Associated hazards (e.g., Corrosive, Sensitizer)
-
Step 3: Storage
-
Store the sealed container in a cool, dry, well-ventilated area.[1][10]
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, acids, bases, alcohols, and amines.[11][12] The substance is also moisture-sensitive.[1]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
Step 5: Documentation
-
Maintain a record of the waste disposal, including the date, quantity, and the name of the disposal contractor, in accordance with your institution's policies and local regulations.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C8H8O3 | CID 12475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. junsei.co.jp [junsei.co.jp]
- 4. fishersci.ie [fishersci.ie]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. youtube.com [youtube.com]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 10. innospk.com [innospk.com]
- 11. TETRAHYDROPHTHALIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. fishersci.com [fishersci.com]
Personal protective equipment for handling 3,4,5,6-Tetrahydrophthalic anhydride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3,4,5,6-Tetrahydrophthalic anhydride (B1165640), including comprehensive personal protective equipment (PPE) requirements, operational protocols, and disposal plans. Adherence to these procedures is critical for ensuring laboratory safety.
1. Hazard Identification and Personal Protective Equipment (PPE)
3,4,5,6-Tetrahydrophthalic anhydride is a corrosive substance that can cause severe skin burns, serious eye damage, and may lead to allergic skin reactions or asthma-like symptoms if inhaled.[1][2][3][4] It is also harmful to aquatic life with long-lasting effects.[2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Chemical safety goggles or a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-resistant gloves and protective clothing | Wear appropriate protective gloves and long-sleeved clothing to prevent skin exposure.[1][3][5] Contaminated clothing should be removed and washed before reuse, and contaminated shoes should be discarded.[1] |
| Respiratory | NIOSH/MSHA approved respirator | Use a respirator in areas with inadequate ventilation or when dust generation is likely.[1][6] For high exposure potential, a supplied-air respirator with a full facepiece is recommended.[6] A dust mask of type N95 (US) is a minimum requirement.[7][8] |
2. Operational and Disposal Plans
2.1. Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize dust generation and accumulation.[1]
-
Hygienic Practices: Avoid eating, drinking, or smoking in areas where the chemical is handled.[6] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as water, strong oxidizing agents, strong acids, and strong bases.[1][9] The substance is moisture-sensitive.[1]
2.2. Spill and Leak Procedures
In the event of a spill, immediately evacuate the area. Wearing the appropriate PPE as detailed in Table 1, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust.[1] Ensure the area is well-ventilated during cleanup.[1]
2.3. Disposal Plan
Dispose of this compound and its containers as hazardous waste in accordance with local, state, and federal regulations.[6][10] Do not allow the chemical to enter drains or waterways.[3][5]
3. Emergency and First-Aid Procedures
Table 2: First-Aid Measures for Exposure to this compound
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately.[1] If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[1] Do not allow the victim to rub their eyes.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
4. Visualized Workflows
To further clarify the procedural steps for handling and emergency response, the following diagrams have been created.
Caption: Safe Handling Workflow Diagram.
Caption: Emergency Response Workflow Diagram.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.ie [fishersci.ie]
- 4. This compound | C8H8O3 | CID 12475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ICSC 1372 - TETRAHYDROPHTHALIC ANHYDRIDE [inchem.org]
- 6. nj.gov [nj.gov]
- 7. 3,4,5,6-テトラヒドロフタル酸無水物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3,4,5,6-四氢邻苯二甲酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
